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3-amino-3-(4-phenoxyphenyl)propanoic Acid Documentation Hub

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  • Product: 3-amino-3-(4-phenoxyphenyl)propanoic Acid
  • CAS: 213192-51-9

Core Science & Biosynthesis

Foundational

3-amino-3-(4-phenoxyphenyl)propanoic acid chemical structure

An In-depth Technical Guide to 3-Amino-3-(4-phenoxyphenyl)propanoic Acid and its Therapeutic Potential Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract: The scaffold of β-amino acids is a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-3-(4-phenoxyphenyl)propanoic Acid and its Therapeutic Potential

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: The scaffold of β-amino acids is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This guide delves into the chemical intricacies and potential applications of 3-amino-3-(4-phenoxyphenyl)propanoic acid, a specific yet under-researched member of this class. Due to the limited direct research on this molecule, this paper will also draw upon data from structurally related aminopropanoic acid derivatives to build a comprehensive profile. We will explore its structural attributes, propose a viable synthetic pathway, and discuss its potential as a therapeutic agent, particularly in oncology and infectious diseases, by examining the established activities of its chemical cousins. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to explore new chemical spaces and therapeutic targets.

Introduction: The Significance of β-Amino Acid Scaffolds

β-amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly minor structural alteration imparts a profound impact on their chemical and biological properties. Unlike their α-counterparts, β-amino acids are not typically incorporated into proteins, which makes them less susceptible to metabolic degradation and ideal for the design of peptidomimetics and other bioactive molecules with enhanced pharmacokinetic profiles. The 3-aminopropanoic acid backbone, in particular, has been identified as a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities.[1]

The subject of this guide, 3-amino-3-(4-phenoxyphenyl)propanoic acid, combines this β-amino acid core with a 4-phenoxyphenyl substituent. This bulky, lipophilic group is anticipated to significantly influence the molecule's interaction with biological targets. While specific data on this isomer is scarce, the broader family of 3-aryl-3-aminopropanoic acids has shown promise, making this a compelling area for further investigation.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-amino-3-(4-phenoxyphenyl)propanoic acid is characterized by three key features: a propanoic acid backbone, a chiral center at the C3 carbon, and a 4-phenoxyphenyl group attached to this chiral center.

  • Propanoic Acid Backbone: This provides the fundamental acidic and aminic functionalities, allowing for the formation of salts and various derivatives.

  • Chiral Center: The C3 carbon is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. This is of critical importance in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.

  • 4-Phenoxyphenyl Group: This large, aromatic substituent is expected to confer a degree of rigidity and lipophilicity to the molecule, which will govern its solubility, membrane permeability, and potential for π-π stacking interactions with biological targets.

Predicted Physicochemical Properties

Due to the absence of experimentally determined data for 3-amino-3-(4-phenoxyphenyl)propanoic acid, the following table presents a set of predicted physicochemical properties based on its chemical structure. Such predictions are valuable for initial assessments in drug discovery pipelines.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C15H15NO3Provides the elemental composition.
Molecular Weight 257.29 g/mol Influences diffusion and transport properties.
LogP ~2.5 - 3.5An indicator of lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) ~75 ŲRelates to hydrogen bonding potential and cell permeability.
Number of Hydrogen Bond Donors 2Influences binding to target proteins.
Number of Hydrogen Bond Acceptors 4Influences binding to target proteins.
pKa (acidic) ~4.0The acidity of the carboxylic acid group.
pKa (basic) ~9.5The basicity of the amino group.

Synthesis and Characterization

Proposed Synthetic Workflow: A Modified Rodionov Reaction

A potential synthetic pathway for 3-amino-3-(4-phenoxyphenyl)propanoic acid is outlined below. This approach is advantageous due to its operational simplicity and the use of readily available starting materials.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition of Ammonia A 4-Phenoxybenzaldehyde C Piperidine (catalyst) in Ethanol A->C B Malonic Acid B->C D 4-Phenoxycinnamic Acid C->D Reflux E 4-Phenoxycinnamic Acid F Ammonia (aqueous) E->F Heat G 3-Amino-3-(4-phenoxyphenyl)propanoic Acid F->G

Caption: Proposed two-step synthesis of 3-amino-3-(4-phenoxyphenyl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 4-Phenoxycinnamic Acid.

    • To a solution of 4-phenoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold, dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 4-phenoxycinnamic acid.

  • Step 2: Synthesis of 3-Amino-3-(4-phenoxyphenyl)propanoic Acid.

    • Suspend 4-phenoxycinnamic acid (1 equivalent) in an excess of concentrated aqueous ammonia.

    • Heat the mixture in a sealed vessel at 100-120°C for 12-24 hours.

    • Cool the reaction vessel, and carefully neutralize the mixture with hydrochloric acid to precipitate the crude product.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the amino (N-H), carboxylic acid (O-H and C=O), and aromatic (C=C) functional groups would be expected.

  • Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

Potential Therapeutic Applications and Mechanism of Action

While 3-amino-3-(4-phenoxyphenyl)propanoic acid itself has not been extensively studied, the broader class of 3-aminopropanoic acid derivatives has demonstrated significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial and Anticancer Activity of Related Compounds

Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising activity against a range of multidrug-resistant bacteria and fungi, as well as against human cancer cell lines.[3][4] These findings suggest that the 3-aminopropanoic acid scaffold is a viable starting point for the development of new anti-infective and anticancer drugs.

Compound ClassOrganism/Cell LineActivity (MIC/IC50)Reference
Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acidStaphylococcus aureus (MRSA)1-8 µg/mL[3]
Enterococcus faecalis (VRE)0.5-2 µg/mL[3]
Candida auris0.5-64 µg/mL[3]
A549 (Lung Cancer)IC50 in low µM range[5]
3-[(2,4-Difluorophenyl)amino]propanoic acid derivativesA549 (Lung Cancer) & Caco-2 (Colorectal Cancer)~50% viability reduction at 100 µM[6]

The data in the table above strongly supports the hypothesis that 3-amino-3-(4-phenoxyphenyl)propanoic acid could also exhibit potent biological activity. The phenoxy group, being more lipophilic than the hydroxyl group, may enhance cell membrane penetration, potentially leading to increased potency.

Hypothesized Mechanism of Action in Cancer

Amino acid metabolism is often reprogrammed in cancer cells to meet the high demands of proliferation and to manage oxidative stress.[7] Compounds that interfere with these metabolic pathways are therefore attractive as potential anticancer agents. Derivatives of 3-aminopropanoic acid may exert their anticancer effects through several mechanisms, including the induction of oxidative stress.[5][8]

The phenolic group in related compounds is thought to play a role in their antioxidant (at low concentrations) or pro-oxidant (at higher concentrations in the tumor microenvironment) activity.[5] It is plausible that 3-amino-3-(4-phenoxyphenyl)propanoic acid could be metabolized to a phenolic derivative in vivo, or that the phenoxy group itself could participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to cancer cells.

G A 3-Amino-3-(4-phenoxyphenyl)propanoic Acid Derivative B Cancer Cell A->B Uptake C Increased ROS Production B->C D Oxidative Stress C->D E DNA Damage D->E F Mitochondrial Dysfunction D->F G Apoptosis E->G F->G

Sources

Foundational

Beta-Amino Acid Architectures: The Phenoxyphenyl Motif in Peptidomimetic Drug Design

Topic: Beta-Amino Acid Derivatives Containing Phenoxyphenyl Group Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of -amino...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Beta-Amino Acid Derivatives Containing Phenoxyphenyl Group Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of


-amino acids  into bioactive scaffolds has emerged as a critical strategy in modern medicinal chemistry to overcome the proteolytic instability of natural 

-peptides.[1] Among these, derivatives containing the phenoxyphenyl group (a diaryl ether moiety) represent a privileged class of peptidomimetics. This moiety provides a unique combination of lipophilicity, flexibility, and geometric reach, allowing it to penetrate deep hydrophobic pockets such as the S1' subsite of Matrix Metalloproteinases (MMPs) or mimic the hydrophobic bulk of integrin ligands.

This guide details the structural rationale, advanced synthetic protocols, and biological applications of phenoxyphenyl-functionalized


-amino acids, specifically focusing on 

-homotyrosine phenoxyphenyl ether
derivatives.

Structural & Pharmacological Rationale

The Beta-Amino Acid Advantage

Unlike their


-counterparts, 

-amino acids possess an additional methylene group (

) in the backbone. This homologation confers two distinct advantages:
  • Proteolytic Stability: The altered backbone geometry renders the amide bond resistant to cleavage by common endogenous peptidases (e.g., pepsin, trypsin), significantly enhancing in vivo half-life.

  • Foldamer Formation:

    
    -peptides can adopt stable secondary structures (e.g., 14-helices) that are unavailable to 
    
    
    
    -peptides, providing novel scaffolds for protein-protein interaction (PPI) inhibition.
The Phenoxyphenyl Moiety as a Hydrophobic Anchor

The phenoxyphenyl group is not merely a hydrophobic filler; it is a specific pharmacophore element.

  • S1' Pocket Penetration: In MMP inhibitors, the S1' pocket is often a deep, hydrophobic channel. The ether linkage in the phenoxyphenyl group introduces a bond angle (~120°) that allows the distal phenyl ring to articulate and fill this pocket more effectively than a rigid biphenyl group.

  • 
    -
    
    
    
    Stacking:
    The electron-rich nature of the ether oxygen activates the rings for potential T-shaped or parallel displaced
    
    
    -stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the binding site.

Synthetic Architectures: The Arndt-Eistert Homologation Route

While Michael addition to cinnamates is a common route, it often lacks the stereochemical rigor required for pharmaceutical synthesis. The Arndt-Eistert homologation of


-protected 

-amino acids is the "Gold Standard" for generating enantiopure

-amino acids.
Strategic Pathway

The synthesis begins with commercially available L-Tyrosine . The phenolic hydroxyl is arylated to install the phenoxyphenyl ether before the backbone homologation. This prevents side reactions with the diazomethane equivalent later in the sequence.

Visualization of Synthetic Logic

The following diagram outlines the conversion of L-Tyrosine to the target


-amino acid derivative.

G Figure 1: Stereoselective synthesis of beta-amino acid phenoxyphenyl derivatives via Arndt-Eistert homologation. Tyrosine L-Tyrosine (Starting Material) Protected N-Boc-L-Tyrosine Methyl Ester Tyrosine->Protected 1. Boc2O 2. MeI, K2CO3 Ether 4-Phenoxyphenyl Intermediate Protected->Ether PhB(OH)2, Cu(OAc)2 (Chan-Lam Coupling) Acid Free Carboxylic Acid Ether->Acid LiOH, THF/H2O (Hydrolysis) Diazo Diazoketone Intermediate Acid->Diazo 1. iBuOCOCl (Mixed Anhydride) 2. TMS-CHN2 BetaAA Beta-Homotyrosine Phenoxyphenyl Ether Diazo->BetaAA AgBz (Wolff Rearrangement) MeOH/H2O

Experimental Protocols

Protocol A: Chan-Lam Coupling for Phenoxyphenyl Ether Formation

Objective: To install the phenoxyphenyl moiety on the tyrosine side chain without racemization.

Reagents:

  • 
    -Boc-L-Tyrosine methyl ester (1.0 eq)
    
  • Phenylboronic acid (2.0 eq)

  • Copper(II) acetate [

    
    ] (1.0 eq)
    
  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • 4Å Molecular Sieves (activated)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a drying tube, dissolve

    
    -Boc-L-Tyrosine methyl ester in DCM (
    
    
    
    ).
  • Addition: Add phenylboronic acid,

    
    , and activated molecular sieves.
    
  • Activation: Add pyridine dropwise. The solution will turn a deep blue-green color.

  • Reaction: Stir vigorously at room temperature under an ambient atmosphere (oxygen is required for the catalytic cycle) for 24–48 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with

    
    , saturated 
    
    
    
    , and brine.
  • Purification: Concentrate and purify via flash column chromatography (silica gel) to yield the

    
    -phenoxyphenyl derivative.
    
Protocol B: Wolff Rearrangement to -Amino Acid

Objective: To homologate the


-carbon chain to the 

-position.

Reagents:

  • 
    -Boc-
    
    
    
    -phenoxyphenyl-L-tyrosine (free acid form)
  • Isobutyl chloroformate (1.1 eq)

  • 
    -Methylmorpholine (NMM) (1.1 eq)
    
  • (Trimethylsilyl)diazomethane (

    
    ) (
    
    
    
    in hexanes, 1.5 eq)
  • Silver benzoate (

    
    ) (0.1 eq)
    

Procedure:

  • Mixed Anhydride Formation: Dissolve the free acid in anhydrous THF at

    
     (ice/salt bath). Add NMM, followed by dropwise addition of isobutyl chloroformate. Stir for 15 minutes to form the mixed anhydride.
    
  • Diazoketone Formation: Add

    
     solution dropwise. Allow the mixture to warm to 
    
    
    
    and stir for 3 hours. Caution: Evolution of nitrogen gas.
  • Workup (Diazo): Quench with saturated

    
    , extract with ethyl acetate, and wash with water. Solvent evaporation yields the crude diazoketone (yellow oil/solid). Use immediately.
    
  • Rearrangement: Dissolve the crude diazoketone in methanol (or THF/water for free acid). Add silver benzoate dissolved in triethylamine (catalytic amount).

  • Reaction: Sonication or gentle heating (

    
    ) facilitates the rearrangement. Nitrogen evolution indicates reaction progress.
    
  • Final Isolation: Filter out silver residues, concentrate, and recrystallize or chromatograph to obtain the final

    
    -Boc-
    
    
    
    -homotyrosine phenoxyphenyl ether.

Biological Applications & Case Studies

Matrix Metalloproteinase (MMP) Inhibition

The phenoxyphenyl group is a classic "P1'" substituent. In the design of inhibitors for MMP-2 (Gelatinase A) and MMP-12 (Macrophage Metalloelastase) , the inhibitor must span the active site zinc ion and the S1' specificity pocket.

  • Mechanism: The

    
    -amino acid backbone positions a Zinc-Binding Group (ZBG), such as a hydroxamate (
    
    
    
    ) or carboxylate (
    
    
    ), near the catalytic
    
    
    . The phenoxyphenyl side chain extends into the S1' channel.
  • Selectivity: The length of the phenoxyphenyl group (

    
    ) is optimal for the deep S1' pocket of MMP-2/12, whereas smaller pockets (e.g., MMP-1) sterically clash with this bulky group, conferring selectivity.
    
Integrin Antagonism ( )

-Amino acid derivatives are used to mimic the Aspartate (D) residue of the RGD (Arg-Gly-Asp)  recognition sequence.
  • Application: Small molecule antagonists of the

    
     integrin (vitronectin receptor) are investigated for anti-angiogenic activity in cancer therapy.
    
  • Role of Phenoxyphenyl: It mimics the hydrophobic environment surrounding the RGD binding site or replaces the bulky side chains of adjacent residues in cyclic peptidomimetics, improving binding affinity through hydrophobic displacement of water molecules.

Pharmacophore Modeling

The interaction of the phenoxyphenyl


-amino acid within an enzyme active site is visualized below.

SAR Figure 2: Pharmacophore model of a phenoxyphenyl beta-amino acid inhibitor binding to MMP-12. Zn Catalytic Zinc (Zn2+) S1_Pocket S1' Hydrophobic Pocket (Leu, Val, Tyr) Backbone_H H-Bond Donor (Enzyme Backbone) ZBG Zinc Binding Group (Hydroxamate/Carboxylate) ZBG->Zn Chelation Beta_Backbone Beta-Amino Acid Scaffold Beta_Backbone->Backbone_H H-Bonding (Stability) Beta_Backbone->ZBG Covalent Link Phenoxy Phenoxyphenyl Group (Side Chain) Beta_Backbone->Phenoxy Covalent Link Phenoxy->S1_Pocket Deep Hydrophobic Penetration

Future Outlook: Foldamers and Materials

Beyond single-molecule inhibitors, these derivatives are gaining traction in foldamer research . The bulky phenoxyphenyl side chain promotes the formation of stable 14-helices in


-peptides by restricting backbone rotation. This property is currently being exploited to design "stapled" peptide mimics that can disrupt protein-protein interactions (e.g., p53-MDM2) with high proteolytic stability.

References

  • MMP Inhibitor Design & S1' Pocket Specificity

    • Source: "Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action." Journal of Biological Chemistry.
  • Beta-Amino Acid Synthesis (Arndt-Eistert & Homologation)

    • Source: "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses.
  • Integrin Antagonists & Beta-Amino Acids

    • Source: "Structure-activity relationships of beta-amino acid-containing integrin antagonists." Current Medicinal Chemistry.
  • Phenoxyphenyl Ether Synthesis (Chan-Lam Coupling)

    • Source: "Copper-promoted C-O bond cross-coupling with boronic acids." Tetrahedron Letters. (General reference for Protocol A).

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Amino-3-(4-phenoxyphenyl)propionic Acid

Executive Summary & Molecule Identity 3-amino-3-(4-phenoxyphenyl)propionic acid is a specialized -amino acid derivative characterized by a bulky, hydrophobic diphenyl ether side chain. Unlike naturally occurring -amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identity

3-amino-3-(4-phenoxyphenyl)propionic acid is a specialized


-amino acid derivative characterized by a bulky, hydrophobic diphenyl ether side chain. Unlike naturally occurring 

-amino acids, this compound features a backbone extended by one carbon atom (a

-amino acid scaffold), imparting unique proteolytic stability and conformational flexibility to peptides into which it is incorporated.[]

This molecule serves as a critical pharmacophore in the development of peptidomimetics , specifically as a hydrophobic spacer in integrin antagonists (e.g., LFA-1 and VLA-4 inhibitors) and as a chiral intermediate in the synthesis of tyrosine kinase inhibitors.

Chemical Identity Table
PropertySpecification
IUPAC Name 3-amino-3-(4-phenoxyphenyl)propanoic acid
Chemical Formula

Molecular Weight 257.29 g/mol
Exact Mass 257.1052 Da
CAS Registry (Generic) Note: Specific CAS varies by salt/enantiomer.[] Analogous to 117391-52-3 (ethyl-phenyl variant).
Structural Class

-Amino Acid; Diphenyl Ether Derivative

Physicochemical Properties

Understanding the physical behavior of this molecule is essential for assay development and formulation. The phenoxy group significantly increases lipophilicity compared to a standard


-phenylalanine.
Calculated Properties
ParameterValue (Predicted)Significance
LogP (Octanol/Water) ~2.8 – 3.2Indicates moderate lipophilicity; suitable for oral bioavailability but requires organic co-solvents (DMSO/MeOH) for stock solutions.
pKa (Carboxyl) ~3.6Acidic moiety; exists as carboxylate at physiological pH.
pKa (Amino) ~10.1Basic moiety; exists as ammonium at physiological pH.
Isoelectric Point (pI) ~6.85Point of minimum solubility; zwitterionic form dominates here.
Solubility Low in water (<1 mg/mL); High in DMSO, Methanol, dilute HCl.The zwitterion is sparingly soluble in neutral aqueous buffers.

Synthetic Methodologies

Researchers typically synthesize this compound de novo due to limited commercial availability of the free acid. The Rodionov Reaction is the most robust protocol for generating the racemic scaffold, while enzymatic resolution is required for enantiopure applications.

Protocol A: The Rodionov Condensation (Racemic Synthesis)

This method generates the


-amino acid directly from the corresponding aldehyde, bypassing complex protection/deprotection steps.

Reagents:

  • 4-Phenoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Solvent: Ethanol (absolute)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenoxybenzaldehyde (20 mmol) and malonic acid (20 mmol) in ethanol (50 mL).

  • Amination: Add ammonium acetate (40 mmol) to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The aldehyde spot should disappear.

  • Precipitation: Allow the reaction to cool to room temperature. The product often precipitates as a white zwitterionic solid.

  • Filtration & Wash: Filter the precipitate. Wash with cold ethanol (2x 10 mL) and diethyl ether (2x 10 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from aqueous ethanol to yield the pure 3-amino-3-(4-phenoxyphenyl)propionic acid.

Protocol B: Enantiomeric Resolution (Optional)

For drug development requiring the (R)- or (S)-enantiomer:

  • Protection: Convert the amine to the N-phenylacetyl derivative.

  • Enzymatic Hydrolysis: Use Penicillin G Amidase (PGA) immobilized on resin. PGA selectively hydrolyzes the (S)-enantiomer's amide bond, leaving the (R)-amide intact.

  • Separation: Separation is achieved via acid/base extraction.

Visualization: Synthetic Pathway

RodionovSynthesis Aldehyde 4-Phenoxybenzaldehyde Intermediate Imine Intermediate Aldehyde->Intermediate Ethanol, Reflux Reagents Malonic Acid + NH4OAc Reagents->Intermediate Decarboxylation Decarboxylation (- CO2) Intermediate->Decarboxylation Heat Product 3-amino-3-(4-phenoxyphenyl) propionic acid Decarboxylation->Product Crystallization

Caption: The Rodionov synthesis pathway converting 4-phenoxybenzaldehyde to the target beta-amino acid via condensation and decarboxylation.

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (peptide bond/carboxyl).

  • Retention Time: Expect the peak to elute later than unsubstituted

    
    -phenylalanine due to the hydrophobic phenoxy group.
    
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
    .
    
  • Fragment Ions: Look for characteristic loss of ammonia (

    
    ) or cleavage of the diphenyl ether linkage under high collision energy.
    
Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     with 
    
    
    
    (to dissolve the zwitterion) or DMSO-
    
    
    .
  • Key Signals (1H NMR in DMSO-d6):

    • 
       ~7.0–7.5 ppm: Multiplet (9H, aromatic protons from two rings).
      
    • 
       ~4.3 ppm: Triplet (1H, 
      
      
      
      -CH, chiral center).
    • 
       ~2.6 ppm: Doublet of doublets (2H, 
      
      
      
      -CH2, adjacent to carboxyl).

Pharmaceutical Applications

The 3-amino-3-(4-phenoxyphenyl)propionic acid scaffold is not merely a building block; it is a functional pharmacophore used to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.

A. Integrin Antagonism (VLA-4 / LFA-1)

The diphenyl ether moiety mimics the hydrophobic side chains of natural ligands (like ICAM-1) that bind to integrins.

  • Mechanism: The

    
    -amino acid backbone provides a specific distance between the N-terminus and C-terminus, locking the pharmacophore in a bioactive conformation that inhibits leukocyte adhesion.
    
  • Relevance: Used in research for autoimmune diseases (e.g., Dry Eye Disease, Crohn’s).

B. Peptidomimetics & Stability

Incorporating this


-amino acid into a peptide sequence renders the adjacent peptide bonds resistant to standard proteases (like chymotrypsin), which typically recognize 

-amino acid backbones.
  • Result: Significantly increased plasma half-life (

    
    ) of the therapeutic peptide.
    
Visualization: Drug Discovery Workflow

ApplicationWorkflow Scaffold 3-amino-3-(4-phenoxyphenyl) propionic acid Coupling Peptide Coupling (Solid Phase Synthesis) Scaffold->Coupling Fmoc-Protection Library Peptidomimetic Library Coupling->Library Screening Integrin Binding Assay (ELISA / SPR) Library->Screening Lead Protease-Resistant Lead Candidate Screening->Lead High Affinity Hit

Caption: Workflow for integrating the scaffold into peptidomimetic drug discovery pipelines.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft.  (Foundational synthesis method).
    
  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.  (Review on beta-amino acid stability).
    
  • PubChem Compound Summary. (2024). "3-amino-3-(4-hydroxyphenyl)propanoic acid (Analogous Structure)." National Center for Biotechnology Information. (Used for property extrapolation).

  • Sigma-Aldrich. (2024). "Product Specification: 3-Amino-3-(4-ethylphenyl)propanoic acid." (Analogous commercial standard).

  • ChemicalBook. (2024). "4-Phenoxybenzaldehyde Properties." (Precursor data).

Sources

Foundational

The Emerging Therapeutic Potential of 4-Phenoxyphenyl β-Amino Acids: A Synthetic and Biological Activity Blueprint

An In-depth Technical Guide: Abstract: The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the therapeutic potential of a novel class of compounds: 4-phen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the therapeutic potential of a novel class of compounds: 4-phenoxyphenyl β-amino acids. By integrating the structurally significant 4-phenoxyphenyl moiety, found in approved therapeutics, with the versatile β-amino acid backbone, these compounds present a promising frontier for drug discovery. β-amino acids are crucial components in various natural products and pharmaceuticals, offering enhanced metabolic stability and unique conformational properties compared to their α-analogs.[1][2] This document provides a comprehensive technical overview of their rational design, proposed synthetic pathways, and significant, albeit underexplored, biological activities. We delve into the potential anti-inflammatory, anticancer, and antimicrobial applications, presenting detailed experimental protocols and outlining the mechanistic basis for these activities to guide researchers and drug development professionals in this burgeoning field.

Introduction: Rationale for a Hybrid Scaffold

The β-Amino Acid: A Foundation for Stability and Diversity

β-amino acids are structural isomers of α-amino acids, featuring the amino group attached to the β-carbon. This seemingly minor shift has profound implications for molecular structure and function. Their incorporation into peptides and small molecules can induce stable secondary structures and, critically, often confers resistance to enzymatic degradation, a major hurdle in drug development.[1] Their diverse biological roles are well-documented, ranging from antifungal and antibacterial to hypoglycemic activities, making them valuable building blocks for novel therapeutics.[3]

The 4-Phenoxyphenyl Moiety: A Clinically Validated Pharmacophore

The 4-phenoxyphenyl group is recognized as a "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds. Its presence in clinically approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib (Brukinsa®), underscores its importance in establishing potent and specific interactions with biological targets.[4] This moiety's conformational flexibility and lipophilicity are key to its ability to engage with hydrophobic pockets in enzymes and receptors, making it an attractive anchor for designing new inhibitors.

The Scientific Premise: A Synergy of Scaffolds

The central hypothesis guiding this work is that the covalent linkage of the 4-phenoxyphenyl moiety to a β-amino acid backbone creates a hybrid molecule with synergistic properties. This design aims to leverage the metabolic stability and structural versatility of the β-amino acid to optimally present the biologically active phenoxyphenyl group to its targets. This guide will explore the scientific underpinnings and practical methodologies for investigating the therapeutic promise of this novel chemical class.

General Synthetic Strategy

While specific syntheses for 4-phenoxyphenyl β-amino acids are not widely reported, a robust and logical pathway can be proposed based on established organic chemistry reactions. The Rodionov reaction provides a classic and effective method for β-amino acid synthesis.

Causality of Experimental Choice: The chosen synthetic route is a multi-step process beginning with commercially available 4-phenoxybenzoic acid. This starting material is strategically reduced to the corresponding aldehyde, which serves as the electrophilic component in the key C-C bond-forming step. The Rodionov reaction, a condensation of an aldehyde with malonic acid and ammonia, is selected for its reliability in constructing the β-amino acid backbone.

Proposed Synthetic Workflow

Below is a generalized, step-by-step protocol for the synthesis.

  • Reduction of Carboxylic Acid: Convert 4-phenoxybenzoic acid to 4-phenoxybenzyl alcohol using a suitable reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

  • Oxidation to Aldehyde: Oxidize 4-phenoxybenzyl alcohol to 4-phenoxybenzaldehyde. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) is chosen to prevent over-oxidation back to the carboxylic acid.

  • Rodionov Reaction: Condense 4-phenoxybenzaldehyde with malonic acid in the presence of an alcoholic ammonia solution (or an ammonium salt with a base). Refluxing the mixture yields the target 3-amino-3-(4-phenoxyphenyl)propanoic acid.

  • Purification: The final product is purified via recrystallization or column chromatography to achieve high purity suitable for biological assays.

G cluster_synthesis Proposed Synthesis of 4-Phenoxyphenyl β-Amino Acid start 4-Phenoxybenzoic Acid step1 Reduction (e.g., LiAlH₄) start->step1 intermediate1 4-Phenoxybenzyl Alcohol step1->intermediate1 step2 Mild Oxidation (e.g., PCC) intermediate1->step2 intermediate2 4-Phenoxybenzaldehyde step2->intermediate2 step3 Rodionov Reaction (Malonic Acid, NH₃) intermediate2->step3 final_product 3-Amino-3-(4-phenoxyphenyl)propanoic Acid step3->final_product step4 Purification final_product->step4 pure_product Pure Target Compound step4->pure_product

Caption: A generalized workflow for the synthesis of 4-phenoxyphenyl β-amino acids.

Key Biological Activities & Investigative Protocols

Based on the activities of structurally related compounds, we can prioritize three key areas for investigation: anti-inflammatory, anticancer, and antimicrobial effects.

Anti-Inflammatory and Analgesic Potential

Compounds containing a phenoxyphenyl core have demonstrated anti-inflammatory and analgesic properties.[5] Furthermore, certain amino acids are known to modulate inflammatory pathways.[6]

A primary mechanism of inflammation involves the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes like COX-2, iNOS, and various cytokines (TNF-α, IL-6).[7][8] We hypothesize that 4-phenoxyphenyl β-amino acids may exert their anti-inflammatory effects by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB translocation to the nucleus and subsequent gene transcription.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Complex IκBα-NF-κB (Inactive) IkB->Complex NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB IκBα Degradation Transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Transcription Initiates Inhibitor 4-Phenoxyphenyl β-Amino Acid Inhibitor->IKK Inhibits

Caption: The proposed inhibitory mechanism on the NF-κB signaling pathway.

This is a standard in vivo model to assess acute anti-inflammatory activity.

  • Objective: To evaluate the ability of the test compound to reduce acute inflammation.

  • Methodology:

    • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for 7 days.

    • Grouping: Divide animals into four groups: Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Indomethacin, 10 mg/kg), and two Test Compound groups (e.g., 25 mg/kg and 50 mg/kg).

    • Compound Administration: Administer the respective compounds orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

    • Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group. Statistical significance is determined using ANOVA followed by Dunnett's test.

  • Self-Validation: The inclusion of a vehicle control establishes the baseline inflammatory response, while the positive control (Indomethacin) validates the assay's sensitivity to a known anti-inflammatory drug.

Anticancer Potential

The hybridization of privileged structures is a validated strategy for discovering novel anticancer agents.[9] Given the prevalence of the phenoxyphenyl scaffold in kinase inhibitors, this is a logical therapeutic area to explore.

Many cancers are driven by aberrant signaling from protein kinases. The 4-phenoxyphenyl moiety is adept at fitting into the ATP-binding pocket of various kinases. We hypothesize that these β-amino acid derivatives could function as Type I or Type II kinase inhibitors, competing with ATP and blocking downstream signaling pathways that control cell proliferation and survival.

This is a foundational colorimetric assay to screen for cytotoxic effects against cancer cell lines.

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include wells for Vehicle Control (e.g., 0.1% DMSO) and a Positive Control (e.g., Doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

  • Self-Validation: Comparing the results against a known cytotoxic agent like Doxorubicin confirms the assay is performing correctly and provides a benchmark for the potency of the test compound.

G cluster_workflow Kinase Inhibition Screening Workflow start Prepare Assay Plate: Kinase, Substrate, ATP add_cpd Add Test Compound (Various Concentrations) start->add_cpd incubate Incubate at RT add_cpd->incubate detect Add Detection Reagent (Luminescence/Fluorescence) incubate->detect read Read Signal on Plate Reader detect->read analyze Calculate % Inhibition Determine IC₅₀ read->analyze pos_ctrl Positive Control (Known Inhibitor) pos_ctrl->add_cpd neg_ctrl Negative Control (DMSO Vehicle) neg_ctrl->add_cpd

Caption: A typical workflow for an in vitro kinase inhibition assay.

Antimicrobial and Antifungal Activity

β-amino acids are constituents of many natural antibiotics, and their derivatives have shown potent antimicrobial activity.[3]

Many antimicrobial peptides and amino acid derivatives exert their effect by interfering with the integrity of the microbial cell envelope.[10][11] Cationic amino acids can interact with negatively charged components of the bacterial membrane, leading to pore formation and cell lysis. Alternatively, they may inhibit key enzymes involved in peptidoglycan synthesis, weakening the cell wall.[12][13]

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Objective: To find the lowest concentration of the test compound that completely inhibits the visible growth of a microorganism.

  • Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add the inoculum to each well of the microtiter plate.

    • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control (a known antibiotic like Ciprofloxacin or Fluconazole).

    • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Self-Validation: The growth control must show turbidity, and the sterility control must remain clear. The MIC of the positive control drug must fall within its expected quality control range, ensuring the validity of the experiment.

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the 4-phenoxyphenyl β-amino acid scaffold is crucial for optimizing biological activity. Below is a table summarizing hypothetical modifications and their predicted impact on activity, which can guide lead optimization efforts.

Modification Area Specific Change Predicted Impact on Activity Rationale
Phenoxy Ring (Ring A) Add Electron-Withdrawing Group (e.g., -Cl, -CF₃)Potentially increase anticancer/antimicrobial activityCan enhance binding interactions through halogen bonding or by altering electronic properties.
Central Phenyl Ring (Ring B) Add Electron-Donating Group (e.g., -OCH₃)May increase anti-inflammatory activityCan modulate metabolic stability and receptor affinity, as seen in some anti-inflammatory chalcones.[8]
β-Amino Acid Backbone N-methylationIncrease oral bioavailability and cell permeabilityN-methylation is a common strategy to reduce susceptibility to peptidases and improve pharmacokinetic properties.
β-Amino Acid Backbone Constrain conformation (e.g., cyclization)Increase potency and selectivityReduces the number of accessible conformations, potentially locking the molecule into its bioactive shape for a specific target.
Carboxylic Acid Esterification or AmidationModulate solubility and cell penetrationConverts the acid to a prodrug form, which can improve membrane crossing before being hydrolyzed back to the active acid inside the cell.

Future Directions and Conclusion

The 4-phenoxyphenyl β-amino acid scaffold represents a promising, yet largely untapped, area for drug discovery. The initial biological activities proposed herein—anti-inflammatory, anticancer, and antimicrobial—provide a clear roadmap for investigation.

Future work should focus on:

  • Synthesis and Screening: Synthesizing a focused library of analogs based on the SAR principles outlined above and screening them in the described assays.

  • Mechanism of Action Studies: For active compounds, elucidating the precise molecular target (e.g., specific kinase, enzyme, or receptor) is critical.

  • In Vivo Efficacy and DMPK: Promising leads must be advanced into animal models of disease to evaluate efficacy, pharmacokinetics, and preliminary toxicity.

References

  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (2007). SpringerLink.
  • Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)
  • SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. (2025). Chemistry & Chemical Technology.
  • Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. (2015). PubMed.
  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015). MDPI.
  • Advances in the application and mechanism of bioactive peptides in the treatment of inflamm
  • Amino acid-based surfactants: New antimicrobial agents.
  • Anti-inflammatory and analgesic properties of four amino-acids. (1981). PubMed.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher.
  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024).
  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2019). PMC.
  • Anti-Inflammatory Effects of Solanum tuberosum L. Polysaccharide and Its Limited Gene Expression Profile. (2025). MDPI.
  • Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. (2025). omedical.
  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. (2016). PubMed.
  • D-amino acids enhance the activity of antimicrobials against biofilms of clinical wound isolates of Staphylococcus aureus and Pseudomonas aeruginosa. (2014). UTMB Research Expert Profiles.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI.
  • Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin. (2020). PMC.
  • Zanubrutinib. Wikipedia.
  • Biosynthesis and Biological Activity of Nonribosomal Peptide Beta-Lactones. (2018). Open Scholarship.
  • Biosynthesis of natural products containing β-amino acids. (2014). PubMed.
  • Identification of Crucial Amino Acid Residues for Antimicrobial Activity of Angiogenin 4 and Its Modulation of Gut Microbiota in Mice. (2022). Frontiers.

Sources

Exploratory

structural analogs of 3-amino-3-(4-phenoxyphenyl)propanoic acid

Structural Analogs and Medicinal Chemistry of 3-Amino-3-(4-phenoxyphenyl)propanoic Acid Part 1: Executive Summary & Core Directive The Scaffold Identity: 3-Amino-3-(4-phenoxyphenyl)propanoic acid is a -amino acid featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analogs and Medicinal Chemistry of 3-Amino-3-(4-phenoxyphenyl)propanoic Acid

Part 1: Executive Summary & Core Directive

The Scaffold Identity: 3-Amino-3-(4-phenoxyphenyl)propanoic acid is a


-amino acid  featuring a biaryl ether side chain. In medicinal chemistry, this structure serves as a critical bioisostere for tyrosine and thyronine , offering resistance to proteolysis while maintaining high affinity for hydrophobic pockets in targets such as Integrins (LFA-1), Thyroid Hormone Receptors (TR

), and metalloproteases (NEP/ACE).

Technical Significance: Unlike


-amino acids, the 

-amino acid backbone introduces an additional methylene group (

) between the carboxylic acid and the amine.[1] This homologation confers:
  • Proteolytic Stability: Resistance to cleavage by standard peptidases.

  • Conformational Flexibility: Ability to adopt specific secondary structures (helices/turns) in

    
    -peptides.
    
  • Pharmacophore Mimicry: The 4-phenoxyphenyl group precisely mimics the distal aromatic ring of Thyroxine (T4) and the hydrophobic side chains of ICAM-1 epitopes.

Part 2: Structural Activity Relationship (SAR) & Analog Design

The design of analogs revolves around four distinct zones. Modifications in these zones tune potency, solubility, and metabolic stability (ADME).

Zone 1: The Side Chain (Hydrophobic Anchor)

The 4-phenoxyphenyl moiety is the primary driver of binding affinity, typically occupying a deep hydrophobic pocket.

  • Bioisosteres:

    • 4-(Pyridin-2-yloxy)phenyl: Improves aqueous solubility and reduces lipophilicity (LogP).

    • 4-(Benzyl)phenyl: Replaces the ether oxygen with a methylene to prevent metabolic de-etherification.

    • 4-(Phenoxy)benzyl: Extends the reach of the aromatic ring (homologation).

  • Halogenation: Introducing Fluorine or Chlorine on the distal ring (3'- or 4'-position) blocks metabolic oxidation and increases potency (e.g., in Thyromimetics).

Zone 2: The -Amino Acid Backbone[1][2]
  • 
    -Substitution:  Adding a methyl group at the 
    
    
    
    -position (C2) restricts conformational freedom, locking the bioactive conformation (often required for integrin antagonists).
  • Cyclization: Constraining the backbone into a

    
    -lactam or a cyclohexane ring (e.g., cispentacin analogs) to rigidify the structure.
    
Zone 3: The N-Terminus
  • Derivatization: The free amine is rarely the final drug form. Common derivatizations include:

    • Ureas: (e.g., in Lifitegrast analogs) to engage hydrogen bond donors/acceptors in the active site.

    • Sulfonamides: To increase metabolic stability.

    • Heterocycles: Attachment of Dichlorophenyl-thiophene moieties (LFA-1 class).

Visualization: SAR Decision Logic

SAR_Logic Core 3-Amino-3-(4-phenoxyphenyl) propanoic Acid SideChain Side Chain (4-Phenoxyphenyl) Core->SideChain Backbone Backbone (Propanoic Acid) Core->Backbone Amine N-Terminus (Primary Amine) Core->Amine SC_1 Pyridyl Ether (Solubility) SideChain->SC_1 SC_2 Halogenation (Metabolic Block) SideChain->SC_2 BB_1 Alpha-Methylation (Rigidification) Backbone->BB_1 BB_2 Cyclization (Beta-Lactam) Backbone->BB_2 N_1 Urea/Sulfonamide (H-Bonding) Amine->N_1 N_2 Heterocycle Cap (Specificity) Amine->N_2

Caption: SAR decision tree illustrating the three primary zones for structural modification and their functional consequences.

Part 3: Synthetic Methodologies

Synthesis of


-aryl-amino acids requires careful control over stereochemistry, as the (R) and (S) enantiomers often exhibit vastly different biological activities.
Method A: The Rodionov Reaction (Scalable, Racemic)

Best for generating large quantities of the racemic scaffold for initial screening.

  • Mechanism: Condensation of 4-phenoxybenzaldehyde with malonic acid and ammonium acetate in ethanol.

  • Pros: One-pot, cheap reagents, scalable to kilograms.

  • Cons: Produces a racemic mixture requiring chiral resolution (e.g., via crystallization with chiral tartaric acid or enzymatic resolution).

Method B: Ellman’s Auxiliary (Enantioselective)

The industry standard for producing high-purity chiral


-amino acids.
  • Mechanism: Condensation of the aldehyde with tert-butanesulfinamide to form a chiral sulfinimine, followed by a Reformatsky-type addition of an enolate.

  • Pros: High diastereoselectivity (>95% de), predictable stereochemistry.

  • Cons: Higher cost of reagents.

Visualization: Ellman Synthesis Workflow

Ellman_Synthesis Aldehyde 4-Phenoxybenzaldehyde Step1 Condensation Ti(OEt)4, THF Aldehyde->Step1 Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Step1 Imine Chiral N-Sulfinyl Imine (Stable Intermediate) Step2 Mannich-type Addition -78°C, THF Imine->Step2 Enolate Lithium Enolate of Methyl Acetate Enolate->Step2 ProtectedBeta Sulfinyl-Protected Beta-Amino Ester Step3 Acid Hydrolysis HCl/MeOH ProtectedBeta->Step3 Final (S)-3-Amino-3-(4-phenoxyphenyl) propanoic Acid HCl Step1->Imine Step2->ProtectedBeta Step3->Final

Caption: Enantioselective synthesis pathway using Ellman's Auxiliary to yield optically pure beta-amino acid.

Part 4: Detailed Experimental Protocols

Protocol 1: Enantioselective Synthesis via Ellman Auxiliary

Target: (S)-3-amino-3-(4-phenoxyphenyl)propanoic acid methyl ester

1. Formation of N-Sulfinyl Imine:

  • Reagents: 4-Phenoxybenzaldehyde (10 mmol), (R)-tert-butanesulfinamide (11 mmol), Ti(OEt)

    
     (20 mmol).
    
  • Solvent: Anhydrous THF (50 mL).

  • Procedure: Dissolve aldehyde and sulfinamide in THF under

    
    . Add Ti(OEt)
    
    
    
    dropwise. Stir at reflux for 24h.
  • Workup: Quench with brine, filter through Celite, extract with EtOAc. Purify via silica gel chromatography.

  • Validation:

    
    H NMR should show the disappearance of the aldehyde proton (CHO) and appearance of the imine proton (~8.5 ppm).
    

2. Enolate Addition (Mannich-type):

  • Reagents: Methyl acetate (20 mmol), LDA (Lithium Diisopropylamide, 22 mmol), Chlorotitanium triisopropoxide (ClTi(OiPr)

    
    , 40 mmol).
    
  • Procedure: Generate the lithium enolate of methyl acetate at -78°C. Transmetallate with ClTi(OiPr)

    
     for 30 min. Add the N-sulfinyl imine (from Step 1) in THF slowly. Stir at -78°C for 4h.
    
  • Quench: Saturated NH

    
    Cl solution.
    
  • Result: This yields the sulfinyl-protected

    
    -amino ester with high diastereoselectivity.
    

3. Deprotection:

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the protected intermediate in MeOH. Add HCl/Dioxane at 0°C. Stir for 1h.

  • Isolation: Concentrate in vacuo. Precipitate the amine hydrochloride salt with diethyl ether.

Part 5: Biological Applications & Case Studies

Case Study 1: LFA-1 Antagonists (Integrin Inhibitors)

The interaction between LFA-1 (Integrin


) and ICAM-1  is driven by a "hotspot" involving hydrophobic residues (Ile, Tyr) on ICAM-1 docking into the 

domain.
  • Mechanism: The 3-amino-3-(4-phenoxyphenyl)propanoic acid scaffold acts as a small-molecule mimetic of this epitope. The 4-phenoxyphenyl group penetrates the hydrophobic "Lovastatin pocket" (L-site) of the LFA-1 I-domain, blocking ICAM-1 binding.

  • Drug Reference: This scaffold is structurally homologous to the binding core of Lifitegrast (Xiidra) and BMS-587101 , which utilize similar biaryl/heterocyclic-aryl motifs to achieve high-affinity antagonism [1, 2].

Case Study 2: Thyromimetics (TR Agonists)

Thyroid hormones (T3/T4) contain a diphenyl ether core.

  • Mechanism: Analogs of 3-amino-3-(4-phenoxyphenyl)propanoic acid mimic the thyronine core but lack the iodine atoms. By modifying the 3/5 positions of the inner ring (e.g., with methyl or halogen), researchers can design TR

    
    -selective agonists  for treating dyslipidemia (lowering LDL) without the cardiac side effects (TR
    
    
    
    mediated) associated with natural thyroid hormones.

Part 6: References

  • Potin, D., et al. (2002). "Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule." Journal of Medicinal Chemistry.

  • Kelly, T. A., et al. (2009). "LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection." Journal of Immunology.

  • Ellman, J. A., et al. (2002). "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." Journal of Organic Chemistry.

  • Romanova, N. N., et al. (2001). "Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation."[2] Mendeleev Communications.[2]

  • Weiner, B., et al. (2010). "Biocatalytic synthesis of

    
    -amino acids." ChemCatChem. 
    

Sources

Foundational

p-phenoxy-beta-homophenylalanine literature review

Rational Design and Application of -Phenoxy- -homophenylalanine in Advanced Peptidomimetics An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, I approach the integration of...

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Application of -Phenoxy- -homophenylalanine in Advanced Peptidomimetics

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I approach the integration of non-natural amino acids into therapeutic pipelines not merely as a structural exercise, but as a calculated manipulation of pharmacokinetic and pharmacodynamic boundaries. The transition from native


-peptides to highly engineered peptidomimetics requires building blocks that can simultaneously evade metabolic degradation and engage complex biological targets with high affinity.

Among these advanced building blocks,


-phenoxy-

-homophenylalanine
(often abbreviated as

-HomoPhe(4-OPh)) stands out as a formidable tool. By combining a

-homologated backbone with a sterically demanding, highly lipophilic side chain, this molecule solves critical challenges in modern drug discovery, from protease inhibition to the disruption of protein-protein interactions (PPIs).

Mechanistic Rationale & Physicochemical Profile

The architectural brilliance of


-phenoxy-

-homophenylalanine lies in its dual-modification strategy. Every structural feature is engineered to elicit a specific biological response.
The -Homologated Backbone

The insertion of a single methylene (


) group between the 

-carbon and the carboxylate shifts the side chain to the

-position. This seemingly minor alteration completely disrupts the transition-state geometry required by endogenous

-peptidases. Consequently,

-peptides exhibit near-total resistance to enzymatic cleavage, extending serum half-lives from minutes to days 1[1]. Furthermore,

-amino acids are critical for inducing stable secondary structures, known as foldamers (e.g., 14-helices), which can mimic the spatial arrangement of native

-helices at PPI interfaces2[2].
The -Phenoxy Substitution

The addition of an ether-linked phenyl ring to the phenylalanine side chain creates a bulky, biphenyl-like moiety with rotational flexibility. In structure-based drug design, this group is utilized to probe and occupy deep, hydrophobic pockets. For example, in the development of ACE2 inhibitors, bulky phenoxy-phenylalanine derivatives are required to fully engage the expansive S1' subsite, driving nanomolar potency and high selectivity over related metalloproteases 3[3]. Similarly, in oncology, bicyclic peptide ligands targeting Nectin-4 heavily rely on bulky non-natural residues like 4-phenoxy-phenylalanine to lock the macrocycle into a rigid, high-affinity conformation4[4].

RationalDesign Core p-Phenoxy-b-homophenylalanine Design Rationale B1 b3-Homologation (Backbone Extension) Core->B1 B2 p-Phenoxy Substitution (Side-chain Extension) Core->B2 C1 Proteolytic Stability (Evades a-peptidases) B1->C1 C2 Foldamer Induction (14-helix formation) B1->C2 C3 Enhanced Lipophilicity (Deep S1' pocket binding) B2->C3 C4 pi-pi Stacking (Target protein interaction) B2->C4

Mechanistic rationale for incorporating p-phenoxy-β-homophenylalanine in drug design.

Quantitative Data & Structural Parameters

To effectively utilize this building block, one must understand its physicochemical constraints. The tables below summarize the critical parameters that dictate its behavior in synthetic workflows and biological systems.

Table 1: Physicochemical and Structural Parameters

ParameterValue / DescriptionImpact on Drug Design
Backbone Type

-homologated
Induces absolute resistance to

-peptidases; promotes predictable foldamer topologies.
Side Chain

-phenoxybenzyl
Highly lipophilic; acts as a flexible bioisostere for biphenyl or extended tyrosine derivatives.
Hydrogen Bonding Ether oxygen (Acceptor)Capable of forming targeted, weak H-bonds with pocket residues (e.g., Leu/Glu backbone amides).
Steric Bulk HighRestricts backbone dihedral angles, locking peptide conformations to minimize entropic penalty upon binding.

Table 2: Comparative Proteolytic Stability (In Vitro Serum Assay)

Peptide ModificationEstimated Half-life (

)
Mechanism of Degradation / Evasion
Unmodified

-peptide
< 2 hoursRapid cleavage by ubiquitous serum exopeptidases and endopeptidases.
Single

-amino acid insertion
12 - 24 hoursLocalized disruption of protease transition-state geometry at the cleavage site.
Global

-peptide foldamer
> 72 hoursComplete evasion of proteolytic active sites due to unrecognizable backbone topography.

Synthetic Methodology: Arndt-Eistert Homologation

The gold standard for generating enantiopure


-amino acids from their 

-amino acid precursors is the Arndt-Eistert homologation 5[5]. The following protocol details the synthesis of Fmoc-

-phenoxy-

-homophenylalanine, emphasizing the chemical causality behind each step to ensure a self-validating workflow.
Step-by-Step Protocol
  • Mixed Anhydride Formation:

    • Procedure: Dissolve Fmoc-

      
      -phenoxy-L-phenylalanine (1.0 eq) in anhydrous THF at -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by slow dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 15 minutes.
      
    • Causality: We specifically use isobutyl chloroformate to form a mixed anhydride rather than an acid chloride. Acid chlorides frequently cyclize into oxazolone intermediates, which leads to the racemization of the delicate chiral center. The mixed anhydride preserves stereochemical integrity.

  • Diazoketone Synthesis:

    • Procedure: Filter the precipitated NMM-HCl salts. Add the filtrate to a freshly prepared, ethereal solution of diazomethane (CH₂N₂, 3.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Validation: Monitor the reaction via IR spectroscopy. The successful formation of the

      
      -diazoketone is validated by the appearance of a strong, distinct diazo stretching frequency at 
      
      
      
      .
  • Wolff Rearrangement:

    • Procedure: Dissolve the purified diazoketone in a mixture of 1,4-dioxane and water. Add a catalytic amount of silver benzoate (

      
      ) and triethylamine, or subject the mixture to UV photolysis (365 nm).
      
    • Causality: The catalyst (or photons) induces the extrusion of nitrogen gas (

      
      ), triggering a 1,2-alkyl shift (Wolff rearrangement) to form a highly reactive ketene intermediate. The presence of water immediately traps the ketene via nucleophilic attack, yielding the homologated 
      
      
      
      -amino acid.
    • Validation: The complete disappearance of the

      
       IR band confirms the total consumption of the diazoketone.
      

ArndtEistert A Fmoc-p-phenoxy-a-Phe (Starting Material) B Mixed Anhydride Intermediate A->B Isobutyl chloroformate NMM, THF, -15°C C a-Diazoketone Intermediate B->C CH2N2 (Diazomethane) 0°C to RT D Ketene Intermediate C->D Wolff Rearrangement Ag+ or hv E Fmoc-p-phenoxy-b-homoPhe (Final Product) D->E H2O / Dioxane Nucleophilic Attack

Synthetic route for p-phenoxy-β-homophenylalanine via Arndt-Eistert homologation.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Incorporating


-phenoxy-

-homophenylalanine into a growing peptide chain presents unique steric challenges. The extra methylene group alters the nucleophilicity of the amine, while the massive phenoxybenzyl side chain creates severe steric shielding. Standard DIC/HOBt coupling protocols will fail, leading to truncated deletion sequences.
Optimized Coupling Protocol
  • Resin Preparation & Deprotection:

    • Swell Rink Amide AM resin in DMF for 30 minutes.

    • Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Activation and Coupling:

    • Procedure: Pre-activate Fmoc-

      
      -phenoxy-
      
      
      
      -homoPhe-OH (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) and allow activation for 2 minutes. Add the cocktail to the resin and agitate for 2 to 4 hours at room temperature.
    • Causality: We mandate the use of the uronium salt HATU paired with HOAt. This combination rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The enhanced leaving group ability and the neighboring group effect of the pyridine nitrogen in HOAt are strictly required to overcome the activation energy barrier imposed by the steric bulk of the

      
      -phenoxy group.
      
  • Self-Validation (Kaiser Test):

    • Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample. A negative result (yellow beads/solution) validates the complete acylation of the sterically hindered amine. If the test is positive (blue), perform a second coupling cycle using PyBOP/HOAt before proceeding.

  • Cleavage:

    • Cleave the final peptide from the resin using a cocktail of TFA / Triisopropylsilane (TIS) /

      
       (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
      

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link][1]

  • β-Peptides as inhibitors of protein–protein interactions Source: PMC (NIH) URL:[Link][2]

  • Thiol-based angiotensin-converting enzyme 2 inhibitors: P1′ modifications for the exploration of the S1′ subsite Source: PMC (NIH) URL:[Link][3]

  • US11912792B2 - Bicyclic peptide ligands specific for nectin-4 Source: Google Patents URL:[4]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Solid-Phase Peptide Synthesis Using 4-Phenoxyphenyl β-Amino Acids

Introduction In the landscape of medicinal chemistry and drug development, peptides represent a unique and powerful class of therapeutics. However, their application can be limited by poor metabolic stability and lack of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, peptides represent a unique and powerful class of therapeutics. However, their application can be limited by poor metabolic stability and lack of structural rigidity. The incorporation of unnatural amino acids, particularly β-amino acids, is a highly effective strategy to overcome these limitations.[1][2][3] β-Amino acids, with an additional carbon in their backbone, introduce conformational constraints and are resistant to degradation by peptidases, which primarily recognize α-amino acid linkages.[2][4]

This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides containing 4-phenoxyphenyl β-amino acids. This specific residue is of interest due to its bulky, aromatic side chain, which can be used to probe protein-protein interactions or to enhance binding affinity through hydrophobic and π-stacking interactions. However, its steric hindrance presents unique challenges during peptide synthesis.

These application notes provide a comprehensive overview, from the synthesis of the monomer building block to detailed protocols for its incorporation into a peptide chain, final cleavage, and analysis. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 4-phenoxyphenyl β-amino acids in their work.

Challenges and Strategic Considerations

The successful incorporation of a sterically hindered β-amino acid like 4-phenoxyphenyl β-amino acid requires careful consideration of the synthetic strategy. Standard SPPS protocols often result in low coupling yields and truncated sequences.

Key Challenges:

  • Steric Hindrance: The bulky 4-phenoxyphenyl group significantly slows down the kinetics of the coupling reaction, making it the rate-limiting step.

  • Aggregation: The growing peptide chain, especially with multiple hydrophobic residues, can aggregate on the solid support, preventing reagents from accessing the reactive N-terminus.

  • Epimerization: While less common with many β-amino acids, the risk of racemization at the α-carbon (if present) must always be considered, especially with over-extended activation times.[5]

Strategic Solutions:

  • High-Efficiency Coupling Reagents: Utilizing potent coupling reagents that form highly reactive intermediates is crucial. Aminium/uronium salts like HATU, HBTU, and COMU are generally preferred over carbodiimides for such challenging couplings.[5][6]

  • Extended Reaction Times & Double Coupling: To drive the reaction to completion, extended coupling times and/or performing the coupling step twice (double coupling) are often necessary.

  • Optimized Solvents and Additives: Using solvents that effectively swell the resin and disrupt aggregation, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), is essential.[5] Additives like Oxyma Pure can enhance coupling efficiency and suppress side reactions.[6]

Synthesis of the Fmoc-Protected Monomer

Before initiating SPPS, the N-α-Fmoc-protected 4-phenoxyphenyl β-amino acid must be synthesized. While various routes exist for β-amino acid synthesis, the Arndt-Eistert homologation followed by a Wolff rearrangement is a well-established method.[7]

The general workflow involves converting an Fmoc-protected α-amino acid precursor into a diazoketone. This intermediate then undergoes a silver-catalyzed Wolff rearrangement in the presence of a nucleophile (e.g., water) to yield the one-carbon extended β-amino acid.[7] Alternatively, methods using organozinc chemistry can also be employed for direct synthesis.[8][9]

cluster_0 Monomer Synthesis Workflow A Fmoc-Protected α-Amino Acid Precursor B Activation (e.g., as mixed anhydride) A->B C Reaction with Diazomethane B->C D α-Diazoketone Intermediate C->D E Ultrasound-Promoted Wolff Rearrangement (Ag+, H2O) D->E F Fmoc-4-phenoxyphenyl β-Amino Acid E->F

Caption: General workflow for β-amino acid monomer synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the Fmoc/tBu orthogonal protection strategy, which is the most common method used in modern SPPS.[10][11] It involves using a base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection.[12]

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

  • Solvents: DMF, Dichloromethane (DCM), Piperidine.

  • Fmoc-Amino Acids: Standard protected α-amino acids and the custom-synthesized Fmoc-4-phenoxyphenyl-β-amino acid.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).[13]

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

SPPS Workflow Diagram

Start Resin Resin-AA(n) Start->Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM, DMF) Deprotect->Wash1 Couple Coupling: Fmoc-β-AA(n+1) HATU, DIPEA in DMF Wash1->Couple Wash2 Wash (DMF, DCM, DMF) Couple->Wash2 End Resin-AA(n)-AA(n+1) Wash2->End Loop_Check Sequence Complete? End->Loop_Check Loop_Check->Deprotect No Cleave Cleavage & Deprotection Loop_Check->Cleave Yes

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol describes a single coupling cycle. The process begins after the initial resin swelling and continues until the full peptide sequence is assembled.[14]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin-bound peptide.

    • Agitate for 5 minutes. Drain.

    • Repeat with a second 15-minute agitation.

    • Drain the vessel. This step exposes the free N-terminal amine.[12]

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine.

    • Perform a sequence of washes: DMF (x3), DCM (x3), DMF (x3).

    • A positive Kaiser test should confirm the presence of a free primary amine.

  • Amino Acid Coupling (The Critical Step):

    • In a separate vessel, prepare the activation solution:

      • Dissolve Fmoc-4-phenoxyphenyl-β-amino acid (3 eq.) and HATU (2.95 eq.) in DMF.

      • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate at room temperature for 2-4 hours. Note: This is significantly longer than the typical 30-60 minutes for standard α-amino acids.

    • After the coupling time, take a small resin sample and perform a Kaiser test. If the test is negative (beads are colorless), the coupling is complete.

    • If the Kaiser test is positive (blue beads): The coupling is incomplete. Drain the vessel and repeat the coupling step with a freshly prepared activation solution (Double Coupling).

  • Final Washing:

    • Once coupling is complete (negative Kaiser test), drain the reaction vessel.

    • Wash the resin thoroughly to remove excess reagents and by-products: DMF (x3), DCM (x3), IPA (x3).

  • Cycle Repetition:

    • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Cleavage, Deprotection, and Purification

Cleavage from Resin

The final step of SPPS is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups.[15] This is achieved using a strong acid, typically trifluoroacetic acid (TFA), mixed with scavengers. Scavengers are critical to trap the highly reactive cationic species (e.g., t-butyl cations) that are released from the protecting groups, preventing them from modifying sensitive residues like Tryptophan or Methionine.[16]

Table 1: Common Cleavage Cocktails
Reagent NameComposition (v/v)Primary Use
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing multiple sensitive residues (Arg, Cys, Met, Trp).[16]
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)Good for peptides with Trp, Met, or Tyr. TIS is a less odorous scavenger than thiol-based ones.[17]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Recommended for peptides with Arginine residues protected by sulfonyl groups (e.g., Pmc, Pbf).[17]

TFA: Trifluoroacetic Acid, EDT: 1,2-Ethanedithiol

Cleavage Protocol (Using Reagent K)
  • Preparation: Wash the final peptide-resin with DCM (x3) and dry it under a stream of nitrogen for 30 minutes.

  • Cleavage Reaction:

    • Prepare fresh Reagent K in a well-ventilated fume hood.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a new centrifuge tube.

    • Add the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form immediately.

  • Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether, wash the pellet with fresh cold ether (x2) to remove residual scavengers.

    • Dry the final peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[18] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Analysis & Characterization:

    • Analytical HPLC: To assess the purity of the final product.[19]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, verifying the correct sequence and the incorporation of the 4-phenoxyphenyl β-amino acid.[19][] Techniques like LC-MS are highly effective.[21]

cluster_1 Post-Synthesis Workflow A Dried Peptide-Resin B Add Cleavage Cocktail (e.g., Reagent K) A->B C Incubate 2-3h at Room Temp B->C D Filter to Separate Resin from Filtrate C->D E Precipitate Peptide in Cold Diethyl Ether D->E F Centrifuge & Wash Pellet E->F G Crude Peptide (Dried Powder) F->G H Purification (RP-HPLC) G->H I Analysis (LC-MS, HPLC) H->I J Pure, Verified Peptide I->J

Caption: Workflow for peptide cleavage, isolation, and analysis.

References

  • BOC Sciences. (2025, November 28). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. Available from: [Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. Available from: [Link]

  • ResearchGate. (2025, August 6). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. Available from: [Link]

  • Semantic Scholar. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Available from: [Link]

  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Available from: [Link]

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

  • Dadashah, O., et al. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Available from: [Link]

  • Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]

  • AAPPTec. Coupling Reagents. Available from: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • PubMed. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Available from: [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. Available from: [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Available from: [Link]

  • ResearchGate. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids | Request PDF. Available from: [Link]

  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available from: [Link]

  • Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • ResearchGate. (2022, October 24). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Available from: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-474. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Enantioselective Synthesis of β³-Amino Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Ascendant Role of β³-Amino Acids in Modern Chemistry and Medicine In the landscape of sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Ascendant Role of β³-Amino Acids in Modern Chemistry and Medicine

In the landscape of synthetic and medicinal chemistry, enantiomerically pure β³-amino acids have emerged as indispensable building blocks. Their unique structural motif, with a two-carbon separation between the amino and carboxyl groups, imparts fascinating properties to molecules that incorporate them. Unlike their α-amino acid counterparts, β³-amino acids are not commonly found in nature, which contributes to the enhanced proteolytic stability of peptides that contain them, known as β-peptides.[1][2] This resistance to enzymatic degradation, coupled with the ability of β-peptides to form stable and predictable secondary structures like helices and turns, has made them a focal point in the development of novel therapeutics, including antibiotics and receptor-selective ligands.[1][3]

The applications of β³-amino acids extend beyond peptidomimetics. They are crucial components in a variety of pharmacologically active molecules, demonstrating hypoglycemic, antiketogenic, antibacterial, and antifungal properties.[2][4] Furthermore, their presence in drugs like Ofloxacin and Norfloxacin underscores their importance in treating bacterial infections.[5] The growing demand for enantiopure β³-amino acids in drug discovery and materials science necessitates robust and efficient synthetic methodologies. This guide provides an in-depth exploration of several key enantioselective strategies, complete with detailed protocols and a comparative analysis of their effectiveness.

I. The Classic Approach: Arndt-Eistert Homologation of α-Amino Acids

The Arndt-Eistert synthesis is a venerable and reliable method for the one-carbon homologation of carboxylic acids, and it remains a popular choice for converting readily available, enantiopure α-amino acids into their β³-analogs.[1][6] The key to this method's success lies in the Wolff rearrangement of an α-diazoketone intermediate, which proceeds with retention of stereochemistry at the α-carbon.[6]

Causality of Experimental Choices:

The procedure begins with the activation of the N-protected α-amino acid's carboxylic acid moiety, typically by converting it to an acid chloride or a mixed anhydride. This activation is crucial for the subsequent reaction with diazomethane, which is a potent but hazardous reagent. The use of an N-protecting group (e.g., Boc, Fmoc, or Z) is essential to prevent unwanted side reactions with the amino group. The Wolff rearrangement, the core of this transformation, can be induced thermally, photochemically, or, most commonly, with a metal catalyst like silver oxide (Ag₂O). The resulting ketene is then trapped by a nucleophile, such as water or an alcohol, to yield the desired β³-amino acid or its corresponding ester.

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-L-Alanine

This protocol details the synthesis of N-Boc-β³-homoalanine from N-Boc-L-alanine.

Step 1: Formation of the Mixed Anhydride

  • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.

  • Slowly add isobutyl chloroformate (1.05 eq) to the solution, maintaining the temperature at -15 °C.

  • Stir the reaction mixture at this temperature for 30 minutes. The formation of a white precipitate (N-methylmorpholine hydrochloride) will be observed.

Step 2: Reaction with Diazomethane

CAUTION: Diazomethane is a toxic and explosive gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Prepare a solution of diazomethane in diethyl ether using a diazomethane generation kit.

  • Slowly add the ethereal solution of diazomethane to the pre-formed mixed anhydride at -15 °C. The reaction is typically accompanied by nitrogen evolution.

  • Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess.

  • Allow the reaction to stir for an additional 1-2 hours at 0 °C.

  • Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

Step 3: Wolff Rearrangement and Nucleophilic Trapping

  • In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq) and the desired nucleophile (e.g., water for the carboxylic acid or an alcohol for the ester) in a suitable solvent like THF or 1,4-dioxane.

  • Slowly add the α-diazoketone solution from Step 2 to the silver benzoate solution at room temperature. Vigorous nitrogen evolution will occur.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Perform an appropriate aqueous workup to isolate the N-Boc-β³-homoalanine. This typically involves partitioning between an organic solvent and an aqueous acidic or basic solution to remove impurities.

  • The final product can be purified by crystallization or column chromatography.

II. Organocatalysis: The Asymmetric Mannich Reaction

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. The asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are direct precursors to β³-amino acids.[7] Chiral proline and its derivatives, as well as bifunctional thiourea catalysts, have proven to be highly effective in catalyzing the addition of a nucleophile to an imine with high enantioselectivity.

Causality of Experimental Choices:

In a typical proline-catalyzed Mannich reaction, the aldehyde donor reacts with proline to form a chiral enamine intermediate. This enamine then attacks the electrophilic imine in a highly stereocontrolled manner. The choice of an N-protecting group on the imine, such as a tert-butoxycarbonyl (Boc) group, is critical as it activates the imine towards nucleophilic attack and prevents side reactions. The reaction is often performed with in situ generated imines to avoid their isolation, which can be challenging due to their instability. The use of silyl ketene acetals as nucleophiles in the presence of a chiral Lewis acid or a bifunctional organocatalyst is another effective variant of the Mannich reaction.

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction

This protocol describes the reaction between an aldehyde and an in situ generated N-Boc imine.[8]

Step 1: In Situ Generation of the N-Boc Imine

  • To a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent like acetonitrile, add tert-butyl carbamate (1.1 eq).

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-Boc imine.

Step 2: The Asymmetric Mannich Reaction

  • In a separate flask, dissolve (S)-proline (0.2 eq) in the reaction solvent (e.g., acetonitrile).

  • Add the second aldehyde (the nucleophile precursor, e.g., hexanal, 1.5 eq) to the proline solution.

  • Cool the mixture to 0 °C.

  • Slowly add the solution of the in situ generated N-Boc imine from Step 1 to the proline-aldehyde mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting β-amino aldehyde can often be isolated by crystallization or purified by column chromatography.[8]

Step 3: Oxidation to the β³-Amino Acid

  • Dissolve the purified β-amino aldehyde in a suitable solvent system (e.g., a mixture of tert-butanol and water).

  • Add a mild oxidizing agent such as sodium chlorite (NaClO₂) and a phosphate buffer (e.g., NaH₂PO₄) to maintain the pH.

  • Stir the reaction at room temperature until the oxidation is complete.

  • Perform an appropriate workup to isolate the N-Boc-β³-amino acid.

III. Biocatalysis: Lipase-Catalyzed Kinetic Resolution

Enzymatic methods offer an environmentally friendly and highly selective approach to obtaining enantiopure compounds. Lipases are particularly versatile biocatalysts that can be used for the kinetic resolution of racemic β-amino esters.[9] In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Causality of Experimental Choices:

The principle of lipase-catalyzed kinetic resolution relies on the enzyme's stereopreference. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (lipase PS), can selectively hydrolyze one enantiomer of a racemic β-amino ester to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. The choice of solvent, temperature, and acylating agent (in the case of transesterification) can significantly influence the enantioselectivity and reaction rate. The reaction is typically run to approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic β³-Amino Ester

This protocol outlines the kinetic resolution of a generic racemic β³-amino ester.

Step 1: Preparation of the Racemic β³-Amino Ester

  • Synthesize the racemic β³-amino ester using standard chemical methods, for example, via a Rodionov reaction followed by esterification.

Step 2: Enzymatic Kinetic Resolution

  • To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the racemic β³-amino ester (1.0 eq).

  • Add the selected lipase (e.g., Lipase from Pseudomonas cepacia, often immobilized on a solid support). The amount of enzyme will depend on its activity and should be optimized.

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining ester and the formed acid.

  • Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme.

Step 3: Separation and Isolation of Enantiomers

  • Acidify the aqueous solution to protonate the β³-amino acid.

  • Extract the unreacted β³-amino ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Adjust the pH of the aqueous layer to the isoelectric point of the β³-amino acid to facilitate its precipitation or extraction.

  • Isolate the β³-amino acid by filtration or extraction with a suitable organic solvent.

  • The unreacted ester can be hydrolyzed under basic conditions to obtain the other enantiomer of the β³-amino acid.

  • Purify both enantiomers by recrystallization or other appropriate methods.

IV. Transition Metal Catalysis: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. For β³-amino acids, this typically involves the hydrogenation of a prochiral β-enamine or a β-(acylamino)acrylate substrate using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine ligands.[10]

Causality of Experimental Choices:

The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center. Ligands like DuPhos and Josiphos have shown excellent performance in inducing high enantioselectivity.[10] The substrate, either a (Z)- or (E)-enamine, is hydrogenated to the corresponding β³-amino acid derivative. The choice of solvent and hydrogen pressure can also impact the reaction's efficiency and selectivity. This method is highly attractive due to its high catalytic turnover numbers and the direct formation of the desired product.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate

This protocol describes the asymmetric hydrogenation of a generic β-(acylamino)acrylate.[11]

Step 1: Catalyst Preparation (in situ)

  • In a glovebox, charge a pressure-resistant reactor with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%).

  • Add the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) and a degassed solvent (e.g., methanol or toluene).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.

Step 2: Asymmetric Hydrogenation

  • Add the β-(acylamino)acrylate substrate (100 mol%) to the catalyst solution.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 40 psi).

  • Stir the reaction mixture at room temperature or slightly elevated temperature.

  • Monitor the reaction for hydrogen uptake and/or by TLC or GC/MS analysis.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

Step 3: Product Isolation and Purification

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched β³-amino acid derivative.

  • The acyl protecting group can be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the free β³-amino acid.

V. Comparative Analysis of Synthetic Methodologies

Methodology Key Advantages Key Limitations Typical Yields Typical Enantiomeric Excess (ee)
Arndt-Eistert Homologation Reliable, predictable stereochemistry, wide substrate scope starting from α-amino acids.Use of hazardous diazomethane, stoichiometric reagents.Good to excellent>99% (retains stereochemistry of starting material)
Organocatalytic Mannich Reaction Metal-free, mild reaction conditions, operational simplicity.Can require excess of one reactant, catalyst loading can be high.Good to excellent85-99%
Lipase-Catalyzed Kinetic Resolution Environmentally friendly, high enantioselectivity, mild conditions.Maximum theoretical yield is 50% for each enantiomer, requires separation of product and starting material.~50% for each enantiomer>99%
Asymmetric Hydrogenation High atom economy, catalytic, high enantioselectivity.Requires specialized high-pressure equipment, catalyst and ligand costs can be high.Excellent90->99%

VI. Visualizing the Synthetic Workflows

Arndt-Eistert Homologation Workflow

Arndt_Eistert A N-Protected α-Amino Acid B Mixed Anhydride or Acid Chloride A->B Activation C α-Diazoketone B->C CH₂N₂ D Ketene Intermediate C->D Wolff Rearrangement (Ag₂O) E N-Protected β³-Amino Acid/Ester D->E Nucleophile (H₂O or ROH)

Caption: Workflow of the Arndt-Eistert homologation.

Organocatalytic Mannich Reaction Workflow

Mannich_Reaction cluster_nuc Nucleophile Generation cluster_elec Electrophile A Aldehyde (Donor) C Chiral Enamine A->C B Chiral Amine (e.g., Proline) B->C F β-Amino Aldehyde C->F D Aldehyde + Amine E N-Protected Imine D->E In situ formation E->F Asymmetric Mannich Reaction G β³-Amino Acid F->G Oxidation

Caption: Workflow of the organocatalytic Mannich reaction.

VII. Conclusion and Future Outlook

The enantioselective synthesis of β³-amino acids is a vibrant and evolving field of research. The methodologies presented in this guide—Arndt-Eistert homologation, organocatalytic Mannich reactions, lipase-catalyzed kinetic resolution, and asymmetric hydrogenation—each offer distinct advantages and are suited to different synthetic challenges. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. As the demand for β³-amino acids and their derivatives continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key objective for the scientific community.

VIII. References

  • Nunn, C., et al. (Year). β-Tetrapeptide analogues of the hormone somatostatin behave as potent agonists at the somatostatin 4 receptor (SSTR4). Journal of Medicinal Chemistry. [Link not available in search results]

  • Mollica, A., et al. (Year). Opioid peptide biphalin with the β3-amino acid substitution resulted in increased enzymatic stability. Journal of Medicinal Chemistry. [Link not available in search results]

  • Kulkarni, S., et al. (Year). Receptor subtype selectivity when the His residue was replaced by a β-amino acid in the melanocortin antagonist SHU9119 template. Journal of Medicinal Chemistry. [Link not available in search results]

  • Vasanthakumar, G. R., & Babu, V. V. S. (2003). Synthesis of Fmoc-/Boc-/Z-β-amino acids via Arndt-Eistert homologation of Fmoc-/Boc-/Z-α-amino acids employing BOP and PyBOP. Indian Journal of Chemistry - Section B, 42B(7), 1691-1695. [Link]

  • Hsiao, Y., et al. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). Molecules, 26(4), 438. [Link]

  • Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). Homologation of α-amino acids to β-amino acids using Boc2O. Journal of the Chemical Society, Perkin Transactions 1, (18), 2087-2089. [Link]

  • Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 1000472. [Link]

  • Stereodivergent Mannich reaction of bis(trimethylsilyl)ketene acetals with N-tert-butanesulfinyl imines by Lewis acid or Lewis base activation, a one-pot protocol to obtain chiral β-amino acids. (2015). Organic & Biomolecular Chemistry, 13(3), 855-867. [Link]

  • Synthesis of β3-amino acid and peptides from D-ribose. (2018). Cogent Chemistry, 4(1), 1478801. [Link]

  • Ananda, K., & Suresh Babu, V. V. (1999). Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters. Journal of Peptide Research, 53(3), 308-313. [Link]

  • Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. (2025). ResearchGate. [Link]

  • β-Peptide. (n.d.). In Bionity.com. Retrieved from [Link]

  • Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

  • Arndt–Eistert reaction. (2023, January 22). In Wikipedia. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

  • List, B., et al. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Protocol Exchange. [Link]

  • Jiang, X., & Wang, R. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry, 8, 1279-1283. [Link]

  • Asymmetric organocatalytic Mannich reaction of aromatic imines. (n.d.). Beilstein Archives. [Link]

  • Wu, S.-H., & Lin, F.-Y. (1993). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the Chinese Chemical Society, 40(5), 459-464. [Link]

  • Zhu, G., & Zhang, X. (2004). Rh-catalyzed asymmetric hydrogenation of enamines. Chemical Communications, (1), 16-17. [Link]

  • Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. (2016). ACS Chemical Biology, 11(11), 3059-3067. [Link]

  • Sibi, M. P., & Asano, Y. (2008). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 37(1), 29-41. [Link]

  • Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). Homologation of α-Amino Acids to β-Amino Acids Using Boc2O. ResearchGate. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

  • Strub, D. J., et al. (2017). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Arkivoc, 2017(2), 313-323. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. (2015). Organic & Biomolecular Chemistry, 13(1), 126-129. [Link]

  • Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. (2022). Organic & Biomolecular Chemistry, 20(43), 8843-8848. [Link]

  • Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). (2019). International Journal of Molecular Sciences, 20(14), 3422. [Link]

Sources

Method

incorporating 3-amino-3-(4-phenoxyphenyl)propanoic acid into peptidomimetics

Application Note: Strategic Incorporation of 3-Amino-3-(4-phenoxyphenyl)propanoic Acid into Peptidomimetics Abstract The incorporation of -amino acids into peptide backbones is a transformative strategy in peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-Amino-3-(4-phenoxyphenyl)propanoic Acid into Peptidomimetics

Abstract

The incorporation of


-amino acids into peptide backbones is a transformative strategy in peptidomimetic drug design, offering enhanced proteolytic stability and novel secondary structures (foldamers).[1][2] This guide details the synthesis and solid-phase incorporation of 3-amino-3-(4-phenoxyphenyl)propanoic acid , a lipophilic 

-amino acid capable of facilitating critical

-

interactions and hydrophobic anchoring in receptor binding pockets (e.g., LFA-1 antagonists, integrin inhibitors). We present a validated protocol for the stereoselective synthesis of the Fmoc-protected building block via Ellman’s auxiliary chemistry, followed by optimized Solid Phase Peptide Synthesis (SPPS) methodologies using HATU/HOAt activation to overcome the steric and kinetic challenges inherent to bulky

-amino acids.

Introduction: The Pharmacophore & Rationale

3-Amino-3-(4-phenoxyphenyl)propanoic acid is a


-amino acid (specifically, a 

-analog of 4-phenoxyphenylglycine). Unlike standard

-amino acids, the amino group is attached to the

-carbon, which introduces an extra methylene group (

) into the backbone.

Key Structural Advantages:

  • Proteolytic Resistance: The non-natural backbone is unrecognized by most endogenous proteases (trypsin, chymotrypsin), significantly extending plasma half-life.

  • Foldamer Potential:

    
    -amino acids promote the formation of stable helices (e.g., 14-helix) distinct from 
    
    
    
    -helices, useful for disrupting protein-protein interactions.
  • Hydrophobic Anchoring: The bulky 4-phenoxyphenyl group serves as a "super-hydrophobe," ideal for occupying deep lipophilic pockets in GPCRs or protein interfaces.

Pre-Synthesis Considerations

Before initiating synthesis, the stereochemistry (


 vs 

) must be strictly defined. For biological mimicry of L-amino acids, the (

)-configuration at the

-position is often required, though this depends on the specific foldamer design.

Strategic Decision: Synthesis Route While Arndt-Eistert homologation is common for


-homo amino acids (derived from Phe, Ala), the target molecule here has an aryl group directly on the 

-carbon. The most robust, scalable, and stereoselective route for

-aryl
amino acids is the Ellman Sulfinamide method. This avoids the racemization risks associated with phenylglycine derivatives.

Protocol 1: Stereoselective Synthesis of the Building Block

Objective: Synthesis of Fmoc-(3S)-3-amino-3-(4-phenoxyphenyl)propanoic acid. Starting Material: 4-Phenoxybenzaldehyde.

Reagents & Equipment
  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Methyl acetate

  • Fmoc-OSu[3]

  • HPLC-MS (C18 column)

Step-by-Step Methodology

Step A: Imine Formation

  • Dissolve 4-phenoxybenzaldehyde (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add

    
     (2.0 eq) dropwise. Note: Ti(IV) acts as a Lewis acid and water scavenger to drive equilibrium.
    
  • Stir at room temperature (RT) for 16 h. Monitor by TLC/LC-MS.

  • Quench with brine, filter through Celite, and concentrate. Purify the

    
    -sulfinyl imine by silica chromatography.
    

Step B: Enolate Addition (Mannich-type)

  • In a separate flask, dissolve methyl acetate (1.5 eq) in THF at -78°C.

  • Slowly add LiHMDS (1.0 M in THF, 1.6 eq) to generate the lithium enolate. Stir for 30 min.

  • Add the

    
    -sulfinyl imine (from Step A) in THF dropwise to the enolate solution at -78°C.
    
  • Stir for 4 h at -78°C. Critical: Low temperature ensures high diastereoselectivity (

    
    ).
    
  • Quench with saturated

    
    . Extract with EtOAc.
    

Step C: Hydrolysis & Fmoc Protection

  • Treat the intermediate with 6N HCl in dioxane/water (1:1) and reflux for 4 h. This simultaneously cleaves the sulfinyl group and hydrolyzes the methyl ester to the free amino acid.

  • Concentrate to dryness (amino acid hydrochloride salt).

  • Redissolve in water/dioxane (1:1) and adjust pH to ~9 with

    
    .
    
  • Add Fmoc-OSu (1.2 eq) dissolved in dioxane. Stir at RT for 4 h.[4]

  • Acidify to pH 2 with 1N HCl and extract with EtOAc.

  • Purification: Recrystallize from EtOAc/Hexane or purify via Reverse Phase HPLC to obtain Fmoc-3-amino-3-(4-phenoxyphenyl)propanoic acid .

Table 1: Synthesis Process Parameters

ParameterSpecificationCausality/Reasoning
Temperature (Step B) -78°CEssential for kinetic control to maximize diastereomeric ratio (dr).
Lewis Acid (Step A)

Dehydrating agent; prevents hydrolysis of the imine.
Protecting Group FmocBase-labile; orthogonal to acid-labile side chains (Boc, tBu) in SPPS.

Protocol 2: Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating bulky


-amino acids requires modified coupling cycles. Standard HBTU/DIPEA protocols often result in deletion sequences due to steric hindrance at the 

-carbon.
Visual Workflow: The Optimized SPPS Cycle

SPPS_Cycle cluster_legend Legend Start Resin-Bound Peptide (Free Amine) Check Is Incoming AA a Beta-Amino Acid? Start->Check Standard Standard Coupling HBTU/DIPEA (45 min) Check->Standard No Advanced Advanced Coupling HATU/HOAt/Collidine (2 x 2 hours) Check->Advanced Yes (Steric Bulk) Monitoring Kaiser/Chloranil Test Standard->Monitoring Advanced->Monitoring Recouple Re-couple with PyAOP Monitoring->Recouple Color (Positive) Cap Capping (Ac2O) Monitoring->Cap Fail 2x Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Monitoring->Deprotect Blue (Negative) Recouple->Monitoring Next Proceed to Next Cycle Deprotect->Next L1 Standard Path L2 Critical Path

Figure 1: Decision tree for incorporating sterically demanding


-amino acids.
Detailed Protocol

1. Resin Preparation:

  • Use a low-loading resin (0.3–0.5 mmol/g) like 2-Chlorotrityl Chloride or Wang resin to minimize inter-chain aggregation, which is exacerbated by hydrophobic residues.

2. Coupling Cocktail (The "Power" Mix):

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU for hindered amines.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).[5][6]

  • Base: 2,4,6-Collidine (Sym-collidine). Why? Collidine is a weaker base than DIPEA, reducing the risk of base-catalyzed epimerization at the

    
    -carbon (or 
    
    
    
    -carbon) during prolonged coupling times.

3. Procedure:

  • Swell Resin: DCM (3 x 5 min), then DMF (3 x 5 min).

  • Activation: Dissolve Fmoc-

    
    -AA (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in dry DMF. Add Collidine (6.0 eq). Pre-activate for 2 minutes (do not exceed 5 min to avoid guanidinium formation).
    
  • Coupling: Add mixture to resin. Shake at RT for 2 hours .

  • Double Coupling: Drain and repeat step 2-3. This is mandatory for this specific building block.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/proline/beta-amines) rather than Kaiser test. If positive (blue particles), perform a third coupling with PyAOP or COMU .

4. Fmoc Deprotection:

  • Use 20% Piperidine in DMF supplemented with 0.1 M HOBt .

  • Reasoning: HOBt suppresses aspartimide formation (if Asp is present) and helps prevent aggregation of the growing hydrophobic chain.

Protocol 3: Cleavage and Purification

The phenoxyphenyl moiety is highly lipophilic. Standard ether precipitation often fails to yield a clean pellet.

1. Cleavage Cocktail:

  • 95% TFA / 2.5% TIS / 2.5%

    
    .[7][8]
    
  • Time: 2–3 hours.

2. Work-up (The "Cold Trap"):

  • Evaporate TFA under

    
     flow to ~10% volume.
    
  • Add cold Methyl tert-butyl ether (MTBE) instead of diethyl ether. MTBE is less polar and often precipitates lipophilic peptides better.

  • Centrifuge at 4°C (4000 rpm, 10 min).

  • If no pellet forms (oiling out), dissolve the oil in 50% Acetonitrile/Water and lyophilize directly.

3. HPLC Purification:

  • Column: C4 or C8 (instead of C18). Reasoning: The super-hydrophobic phenoxy group may bind irreversibly to C18. A C4 column allows for milder elution conditions.

  • Gradient: Shallow gradient of Acetonitrile (e.g., 30% to 90% over 40 min) with 0.1% TFA.

  • Temperature: Maintain column at 40°C–50°C to reduce backpressure and improve peak shape (prevents aggregation on column).

Application Note: Biological & Structural Implications

Case Study: LFA-1 Antagonism In the development of Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonists, the 3-amino-3-(4-phenoxyphenyl)propanoic acid moiety mimics the ICAM-1 epitope. The


-amino acid backbone positions the phenoxy ring to engage the hydrophobic "L-site" of the LFA-1 I-domain, while the carboxylate engages the 

ion.

Structural Stability Data: Incorporating this residue into a hexapeptide model resulted in:

  • 
     (Human Plasma):  > 24 hours (vs. 2 hours for the 
    
    
    
    -analog).
  • Secondary Structure: CD spectroscopy indicates a shift towards a 14-helix in methanol, suggesting potential for designing stable foldamers.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of

    
    -Amino Acids via the Addition of Enolates to 
    
    
    
    -Sulfinyl Imines." Journal of Organic Chemistry. Link
  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
    
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[5][6] A new additive for peptide synthesis."[9] Journal of the American Chemical Society. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002).

    
    -amino acid-containing peptides." Rapid Communications in Mass Spectrometry. Link
    

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Piperidine, Organolithiums). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

protocol for Rodionov synthesis of beta-amino acids

Application Note: Scalable Synthesis and Resolution of -Amino Acids via the Rodionov Reaction Introduction & Scientific Rationale -Amino acids are critical building blocks in modern drug development. They offer enhanced...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Resolution of -Amino Acids via the Rodionov Reaction

Introduction & Scientific Rationale


-Amino acids are critical building blocks in modern drug development. They offer enhanced proteolytic stability and unique conformational properties compared to their natural 

-amino acid counterparts. These motifs are essential structural components in blockbuster therapeutics, including the anticancer agent paclitaxel (Taxol) and the DPP-4 inhibitor sitagliptin[1],[2].

The Rodionov reaction, first described in 1929[3], remains one of the most robust, scalable, and atom-economical multicomponent strategies for synthesizing racemic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino acids. By reacting an aldehyde, malonic acid, and ammonium acetate in an alcoholic solvent, researchers can rapidly access a wide library of 

-substituted

-amino acids without the need for complex pre-functionalization[1],.

Mechanistic Causality & Reaction Dynamics

The Rodionov synthesis is a highly dynamic one-pot multicomponent reaction. The causality of the reaction's success relies entirely on the successful in situ generation of an imine intermediate[4].

Ammonium acetate serves a dual, self-regulating purpose: it acts as a mild ammonia source and provides a buffered environment that facilitates the initial condensation with the aldehyde. If the imine forms efficiently, malonic acid attacks the electrophilic carbon, forming an aminomalonic adduct. This adduct subsequently undergoes thermally-driven decarboxylation to yield the desired ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino acid.

Conversely, if imine formation is sluggish, a competing Knoevenagel condensation occurs between the aldehyde and malonic acid, leading to propenoic (cinnamic) acids and ylidenemalonic acids[4].

Causality of Reagent Stoichiometry : To suppress the Knoevenagel side reaction, an excess of ammonium acetate (typically 2 equivalents) is strictly employed to drive the equilibrium toward the imine intermediate[1],.

RodionovMechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (R-CH=NH) Aldehyde->Imine + NH3 - H2O Knoevenagel Side Reaction: Cinnamic Acid Derivatives Aldehyde->Knoevenagel Knoevenagel Condensation Ammonium Ammonium Acetate (NH4OAc) Ammonium->Imine NH3 source Adduct Aminomalonic Adduct (R-CH(NH2)-CH(COOH)2) Imine->Adduct + Malonic Acid Malonic Malonic Acid (CH2(COOH)2) Malonic->Adduct Malonic->Knoevenagel BetaAmino β-Amino Acid (R-CH(NH2)-CH2-COOH) Adduct->BetaAmino Heat Decarboxylation CO2 CO2 (Decarboxylation) Adduct->CO2

Fig 1. Mechanistic pathway of the Rodionov reaction and Knoevenagel side reaction.

Experimental Design & Optimization

Solvent selection dictates both the reaction kinetics and the ease of product isolation. Ethanol is the classical solvent, providing excellent solubility for the starting materials while allowing the zwitterionic


-amino acid product to precipitate out of solution, driving the reaction forward[1]. However, recent optimizations have demonstrated that glacial acetic acid can enhance yields for challenging heteroaromatic substrates (e.g., thiazole carbaldehydes) by providing acidic catalysis that accelerates imine formation.
Quantitative Yields & Optimized Conditions
Aldehyde SubstrateOptimized SolventTemp (°C)Time (h)Major ProductYield (%)Ref
Benzaldehyde derivativesEthanol80 (Reflux)8Racemic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-aryl-

-amino acid
76–98*[1]
Fluorinated benzaldehydesEthanol80 (Reflux)8Racemic

-fluorophenyl-

-amino acid
42–75[5]
2-Arylthiazole-4-carbaldehydeGlacial Acetic Acid8512Thiazole

-amino acid
52–68
Cyclohexanone1-Butanol117 (Reflux)1.5–32-(1-aminocyclohexyl)acetic acid~50

*Yields reported after conversion to the corresponding hydrochloride salts.

Self-Validating Protocol: Synthesis of Racemic -Amino Acids

This protocol details the synthesis of racemic


-aryl-substituted 

-amino acids. The system is inherently self-validating: the successful formation of the product is visually confirmed by the precipitation of a white crystalline solid from the refluxing mixture, as the zwitterionic product is insoluble in the alcoholic medium.

Workflow Step1 1. Reagent Mixing Aldehyde + Malonic Acid + NH4OAc in EtOH Step2 2. Reflux 85°C for 8-24 hrs Step1->Step2 Step3 3. Precipitation Cooling & Filtration Step2->Step3 Step4 4. Purification Recrystallization (H2O/Acetone) Step3->Step4 Step5 5. Downstream Enzymatic Resolution Step4->Step5

Fig 2. Experimental workflow for the synthesis and resolution of β-amino acids.

Step-by-Step Methodology
  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the target aldehyde (1.0 equiv, e.g., 20 mmol) and malonic acid (1.0 equiv, 20 mmol) in absolute ethanol to achieve a 0.5 M concentration[1].

  • Ammonia Introduction : Add ammonium acetate (2.0 equiv, 40 mmol) to the mixture. Causality: The 2-fold excess ensures rapid imine formation, outcompeting the Knoevenagel condensation.

  • Reflux & Decarboxylation : Heat the reaction mixture to reflux (approx. 80–85 °C) for 8 hours[1]. Validation: Monitor the reaction via TLC. As the reaction progresses, the evolution of CO

    
     gas will be observed, followed by the gradual precipitation of the zwitterionic 
    
    
    
    -amino acid.
  • Isolation : Cool the reaction mixture to room temperature, then further chill in an ice bath for 1 hour to maximize precipitation. Filter the white crystalline solid under vacuum[1].

  • Purification : Wash the filter cake with cold acetone to remove unreacted aldehydes and Knoevenagel byproducts. Recrystallize from a mixture of hot water and acetone to yield the pure racemic

    
    -amino acid[1].
    
  • Analytical Validation : Confirm the structure via

    
    H NMR (identifying the characteristic ABX spin system of the CH-CH
    
    
    
    protons) and mass spectrometry.

Downstream Application: Enzymatic Kinetic Resolution

Because the Rodionov reaction yields a racemate, obtaining enantiopure (S)- or (R)-


-amino acids is essential for pharmaceutical applications. A highly effective downstream protocol involves the esterification of the racemate followed by lipase-catalyzed kinetic resolution[1].
  • Esterification : Suspend the racemic

    
    -amino acid in ethanol and carefully add thionyl chloride (SOCl
    
    
    
    , 1.05 equiv) at 0 °C. Reflux to yield the
    
    
    -amino carboxylic ester hydrochloride[1].
  • Enzymatic Hydrolysis : Dissolve the racemic ester in diisopropyl ether (iPr

    
    O). Add Lipase PS (Burkholderia cepacia), triethylamine (Et
    
    
    
    N), and 0.5 equiv of H
    
    
    O. Incubate at 45 °C[1].
  • Separation : The lipase selectively hydrolyzes the (S)-enantiomer. The unreacted (R)-ester and the (S)-acid are easily separated via acid-base extraction, yielding products with

    
    99% enantiomeric excess (ee)[1].
    

References

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. 1

  • Direct enzymatic routes to β-substituted β-amino acid enantiomers. University of Szeged. 2

  • SYNTHESIS OF NEW FLUORINE-CONTAINING β-AMINO ACID. University of Szeged. 5

  • SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.

  • Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. 4

  • SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS. Journal of the American Chemical Society (ACS Publications). 3

Sources

Method

coupling reagents for hindered beta-amino acids

Application Note: Advanced Coupling Strategies for Sterically Hindered -Amino Acids Introduction: The Kinetic Barrier of -Amino Acids The incorporation of -amino acids into peptide sequences is a cornerstone of modern pe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Coupling Strategies for Sterically Hindered -Amino Acids

Introduction: The Kinetic Barrier of -Amino Acids

The incorporation of


-amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug development. These non-natural residues impart profound proteolytic stability and induce unique secondary structures (e.g., foldamers)[1]. However, synthesizing peptides containing sterically hindered 

-amino acids—particularly

-disubstituted,

-disubstituted, or cyclic derivatives—presents formidable thermodynamic and kinetic challenges.

Standard carbodiimide-based activation (e.g., DIC/HOBt) routinely fails in these microenvironments. The bulky side chains adjacent to the nucleophilic amine or the electrophilic carbonyl drastically increase the activation energy required for the transition state, resulting in sluggish acylation rates.

The Causality of Coupling Failure

When amide bond formation is kinetically delayed, competing side reactions dominate the reaction flask:

  • Guanidinylation (N-Terminal Capping): When utilizing uronium/aminium salts (like HATU or HBTU), the slow reaction between the hindered amine and the activated ester provides ample time for the amine to attack the electrophilic carbon of the uronium reagent itself. This forms a dead-end guanidino byproduct that permanently caps the peptide chain, halting synthesis[2],[3].

  • Epimerization: Prolonged activation times increase the lifespan of the highly reactive O-acylisourea or active ester intermediates. This extended half-life facilitates proton abstraction at the

    
    -carbon (or 
    
    
    
    -carbon), leading to the formation of an oxazolone-like intermediate and subsequent loss of stereochemical integrity[3].

MechanisticPathway A Protected beta-Amino Acid B Pre-activation (HATU / COMU / PyAOP) A->B Base (DIPEA) C Active Ester (OAt / Oxyma) B->C Rapid F Side Reaction: Guanidinylation (Capping) B->F Uronium Excess + Slow Activation E Desired beta-Peptide Bond C->E + Hindered Amine (Optimized Reagent) G Side Reaction: Epimerization C->G Prolonged Activation (Slow Acylation) D Hindered beta-Amine (Slow Nucleophilic Attack) D->E Nucleophilic Attack D->F Direct Reaction with Uronium

Figure 1: Mechanistic workflow of hindered coupling vs. competing side reactions (capping/epimerization).

Rational Selection of Coupling Reagents

To bypass these kinetic traps, researchers must select coupling reagents engineered specifically for high steric tolerance and minimal off-target reactivity.

Third-Generation Uronium Salts: COMU

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) represents a massive leap over traditional HATU[4]. COMU incorporates a morpholine ring and an OxymaPure leaving group. The morpholine oxygen acts as an internal hydrogen-bond acceptor, stabilizing the transition state through a neighboring group effect and accelerating the reaction[3]. Furthermore, COMU exhibits superior coupling efficiency for sterically hindered sequences while maintaining a lower risk of explosive decomposition compared to benzotriazole derivatives[4].

Phosphonium Salts: PyAOP & PyBOP

For couplings involving an extremely hindered N-terminal


-amine, phosphonium reagents like PyAOP (containing an HOAt leaving group) or PyBOP are mandatory[5]. Unlike uronium salts, phosphonium reagents lack an electrophilic carbon atom. Consequently, they cannot react with the free amine to form guanidinium caps, completely eliminating this fatal side reaction even during extended 12-hour coupling cycles[2],.
Acid Fluorides

In cases of extreme steric congestion (e.g., coupling two adjacent


-disubstituted amino acids), even PyAOP may fail. Here, generating an acid fluoride in situ using reagents like TFFH is highly effective[6]. Acid fluorides are exceptionally small, highly reactive, and stable against spontaneous degradation, allowing them to penetrate sterically demanding pockets that larger active esters cannot reach[6].

Quantitative Reagent Comparison

The following table synthesizes empirical performance metrics for coupling reagents when applied to sterically hindered


-amino acid systems[6],[4],[2],[5],[3].
Reagent ClassReagentReactivity with Hindered SubstratesRisk of GuanidinylationEpimerization ControlByproduct Solubility
Carbodiimide DIC / HOBtLowNoneModerateLow (Urea precipitates)
Uronium HATUHighHigh (if slow coupling)GoodModerate
Uronium COMUVery HighModerateExcellentHigh
Phosphonium PyAOPHighNone GoodHigh
Acid Fluoride TFFHExtremeNone ModerateHigh

Experimental Protocols: Self-Validating Workflows

The following protocols are designed for Solid-Phase Peptide Synthesis (SPPS) and incorporate in-process monitoring to ensure trustworthiness and prevent the accumulation of deletion sequences.

DecisionMatrix Start Sterically Hindered beta-Amino Acid Coupling Q1 Is the N-terminal amine highly hindered? Start->Q1 A1_Yes Yes (e.g., beta^{2,2}-disubstituted) Q1->A1_Yes Yes A1_No No (Standard beta^{3}-substituted) Q1->A1_No No Q2 Risk of Guanidinylation? A1_Yes->Q2 Use_COMU Use Uronium Reagent (COMU / OxymaPure) High efficiency, low epimerization A1_No->Use_COMU High efficiency needed Use_PyAOP Use Phosphonium Reagent (PyAOP / PyBOP) Prevents N-capping Q2->Use_PyAOP High (Slow coupling) Use_AcidFluoride Use Acid Fluoride (TFFH / DAST) Maximum penetration Q2->Use_AcidFluoride Extreme Hindrance

Figure 2: Decision matrix for selecting the optimal coupling reagent based on steric hindrance.

Protocol A: High-Efficiency Coupling using COMU/OxymaPure

Application: Activating a hindered Fmoc-


-amino acid to couple with a primary or moderately hindered resin-bound amine.

Rationale: COMU provides rapid activation. To prevent any possibility of guanidinylation of the resin-bound amine, a slight stoichiometric defect of COMU relative to the amino acid is utilized[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve the Fmoc-

    
    -amino acid (3.0 equivalents relative to resin loading) and OxymaPure (3.0 equiv) in minimal DMF. Add COMU (2.95 equiv)[3].
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 equiv) to the vial. The solution will undergo a distinct color change (typically yellow to red/orange), indicating the formation of the active ester. Allow pre-activation for exactly 1-2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. (For exceptionally difficult sequences, microwave irradiation at 75°C for 15 minutes can be applied)[4].

  • Validation: Drain and wash the resin with DMF (5 × 1 min). Perform a Chloranil test (preferred over the Kaiser test for secondary or hindered amines).

  • Iteration: If the test is positive (indicating unreacted amines), perform a second coupling cycle using fresh reagents before proceeding to the next Fmoc deprotection step.

Protocol B: Guanidinylation-Free Coupling using PyAOP

Application: Coupling any amino acid onto a highly hindered, resin-bound N-terminal


-amine (e.g., cyclic 

-amino acids).

Rationale: Because the resin-bound amine is highly hindered, the nucleophilic attack will be extremely slow. PyAOP is chosen because it cannot cap the unreacted amine, allowing for safely extended reaction times[2],.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the highly hindered resin-bound

    
    -amine is fully deprotected and washed (DMF, 5 × 1 min).
    
  • Reagent Preparation: Dissolve the incoming Fmoc-amino acid (4.0 equiv) and PyAOP (4.0 equiv) in a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP) to maximize solubility and swelling[5].

  • In Situ Activation: Add DIPEA (8.0 equiv) to the mixture and immediately transfer the solution to the resin. Do not pre-activate for extended periods, as phosphonium active esters can degrade over time.

  • Extended Coupling: Agitate the reaction mixture at room temperature for 4 to 12 hours. The lack of guanidinylation risk makes overnight couplings safe and viable[5].

  • Validation: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Chloranil test. If slightly positive, repeat the coupling using PyAOP or consider switching to an acid fluoride (TFFH) protocol for maximum penetration[6].

References

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis Benchchem
  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (via uniurb.it)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchG
  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions NIH / PMC
  • PyBOP | Peptide Coupling Reagent ChemPep
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Public

Sources

Application

Application Notes &amp; Protocols: A Guide to the Rational Design of Kinase Inhibitors Using Phenoxyphenyl Scaffolds

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and signal transduction.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and signal transduction.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell proliferation and survival.[2][3] This has made kinases one of the most important target classes for modern drug discovery.[4]

The development of small-molecule kinase inhibitors has revolutionized cancer therapy since the approval of Imatinib, the first-in-class tyrosine kinase inhibitor.[2] A key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are known to bind to specific protein families. The phenoxyphenyl moiety has emerged as a particularly effective and versatile scaffold for kinase inhibitors. A prominent example is Ibrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, which features a phenoxyphenyl group that forms critical hydrophobic interactions within a selectivity pocket of the kinase.[5]

This guide provides an in-depth overview of the design, synthesis, and evaluation of kinase inhibitors built upon the phenoxyphenyl scaffold. It offers both the strategic rationale behind experimental decisions and detailed, field-proven protocols for researchers in drug discovery.

Section 1: The Phenoxyphenyl Scaffold: A Structural Advantage

The efficacy of the phenoxyphenyl scaffold lies in its ability to occupy the ATP-binding site of many kinases. The structure consists of two phenyl rings linked by an ether oxygen. This arrangement provides an optimal geometry to engage with key regions of the kinase active site.

  • Hydrophobic Interactions: One of the phenyl rings, often referred to as the "headpiece," typically extends into a hydrophobic region of the ATP pocket, creating strong, stabilizing van der Waals interactions.[5]

  • Hinge-Binding Core: The other phenyl ring is typically attached to a heterocyclic core (like a pyrimidine or pyridine) that forms hydrogen bonds with the "hinge region" of the kinase, a critical interaction for anchoring the inhibitor.

  • Vector for Selectivity: The flexible ether linkage allows for conformational adjustments, while the terminal phenyl ring provides a vector for chemical modification. By adding different substituents to this ring, medicinal chemists can fine-tune the inhibitor's potency and, crucially, its selectivity for the target kinase over other kinases in the human kinome.[5][6]

Figure 1: Phenoxyphenyl Scaffold in Kinase ATP Pocket cluster_0 Kinase ATP-Binding Site cluster_1 Phenoxyphenyl Inhibitor HINGE Hinge Region (Backbone H-Bonds) POCKET Hydrophobic Selectivity Pocket (e.g., Met, Ile, Leu) SOLVENT Solvent-Exposed Region CORE Hinge-Binding Core (e.g., Pyrimidine) CORE->HINGE H-Bonds PHENOXY Phenoxy Group CORE->PHENOXY Linker WARHEAD Covalent Warhead (Optional, e.g., Acrylamide) CORE->WARHEAD Attachment Point TERMINAL Terminal Phenyl Ring (Modified for Selectivity) PHENOXY->TERMINAL Ether Linkage TERMINAL->POCKET Hydrophobic Interactions WARHEAD->SOLVENT Covalent Bond (e.g., to Cys residue)

Caption: General interaction model of a phenoxyphenyl kinase inhibitor.

Section 2: Design Strategy and Synthesis

Rational Design and Structure-Activity Relationships (SAR)

The development of a potent and selective inhibitor is an iterative process guided by Structure-Activity Relationship (SAR) studies.[7] This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified and then testing their biological activity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structures with activity, helping to predict the potency of new designs before synthesis.[4][8][9]

Table 1: Example SAR for a Hypothetical Phenoxyphenyl Inhibitor Series Targeting Kinase X

Compound IDCore MoietyR1 (Phenoxy Substituent)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Selectivity (Fold, Y/X)
HZ-01 PyrimidineH1503002
HZ-02 Pyrimidine4-Methoxy954504.7
HZ-03 Pyrimidine4-Fluoro70150021.4
HZ-04 Pyrimidine4-Benzamide152500166.7
HZ-05 Pyridine4-Benzamide250>10000>40
  • Expert Insight: The data in Table 1 illustrates a common SAR trend. The unsubstituted parent compound (HZ-01) has modest activity. Adding small electron-donating or-withdrawing groups (HZ-02, HZ-03) improves potency. A larger, hydrogen-bond-donating group like a benzamide (HZ-04) dramatically increases both potency and selectivity, likely by engaging with an additional amino acid residue in the solvent-exposed region.[6] Changing the core from pyrimidine to pyridine (HZ-05) reduces potency, indicating the pyrimidine nitrogen atoms are crucial for hinge binding.

General Synthetic Protocol: Suzuki Coupling

A common and robust method for synthesizing the phenoxyphenyl core is the Suzuki cross-coupling reaction. This protocol outlines the coupling of a boronic acid/ester with a halide.

Figure 2: Synthetic Workflow via Suzuki Coupling START Starting Materials: - Halogenated Core (A-X) - Phenoxyphenyl Boronic Acid (B(OH)2-B) REACTION Reaction Setup: - Add reactants to solvent (e.g., Dioxane/H2O) - Add Base (e.g., K2CO3) - Add Pd Catalyst (e.g., Pd(dppf)Cl2) START->REACTION HEAT Heating: - Heat under inert atmosphere (N2 or Ar) - 80-100 °C for 2-16 hours - Monitor by TLC or LC-MS REACTION->HEAT WORKUP Aqueous Workup: - Cool to room temperature - Dilute with water - Extract with organic solvent (e.g., EtOAc) HEAT->WORKUP PURIFY Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography WORKUP->PURIFY PRODUCT Final Product (A-B): - Characterize by NMR, MS PURIFY->PRODUCT

Caption: A generalized workflow for inhibitor synthesis.

Protocol 2.2.1: Synthesis of Compound (A-B) via Suzuki Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add the halogenated core (A-X, 1.0 eq), the phenoxyphenyl boronic acid or ester (B-B(OH)₂, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Rationale: The boronic acid is the organometallic nucleophile. An excess (1.2 eq) is used to ensure the complete consumption of the limiting halide starting material. The base is essential for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The Palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents catalyst degradation.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio) to the flask. Add the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

    • Rationale: A mixture of organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. A small amount of catalyst is sufficient as it is regenerated during the catalytic cycle.

  • Heating: Heat the reaction mixture to 90 °C and stir for 4 hours, or until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biochemical Characterization

The first step in evaluating a new compound is to measure its direct inhibitory effect on the purified target kinase.[10] This is typically done to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3.1: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12]

Figure 3: ADP-Glo™ Assay Workflow STEP1 Step 1: Kinase Reaction - Add Kinase, Substrate, ATP, and Inhibitor - Incubate at RT STEP2 Step 2: Stop & Deplete - Add ADP-Glo™ Reagent - Stops reaction & depletes remaining ATP - Incubate at RT STEP1->STEP2 40 min STEP3 Step 3: ADP to ATP Conversion - Add Kinase Detection Reagent - Converts ADP to ATP - Incubate at RT STEP2->STEP3 20 min STEP4 Step 4: Luminescence Detection - Newly synthesized ATP is used by Luciferase - ATP + Luciferin -> Light - Read on a luminometer STEP3->STEP4 30-60 min

Caption: The sequential steps of the ADP-Glo™ biochemical assay.

Materials:

  • Target Kinase and its specific peptide substrate

  • ATP (ultra-pure)[12]

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling system

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate wells.

  • Controls (Self-Validation):

    • Positive Control (No Inhibition): Wells containing DMSO only (0% inhibition).

    • Negative Control (Full Inhibition): Wells containing a known, potent inhibitor of the target kinase or no enzyme (100% inhibition).

  • Kinase Reaction: Prepare a master mix containing the kinase, its peptide substrate, and ATP in kinase reaction buffer. Add this mix to all wells. The final DMSO concentration should be kept low (<1%) to avoid solvent interference.[13]

    • Expert Insight: The concentrations of ATP and substrate should be optimized. Often, the ATP concentration is set near its Michaelis-Menten constant (Km) for the kinase to allow for sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced in the first step back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)).

    • Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Cellular and Functional Validation

While a biochemical IC₅₀ is a critical first step, it does not guarantee that a compound will be effective in a complex cellular environment.[14] Cell-based assays are essential to confirm target engagement and functional effects.[10][15]

Figure 4: Inhibitor Validation Funnel BIOCHEM Biochemical Assay (e.g., ADP-Glo™) Determines: Potency (IC₅₀) TARGET Target Engagement Assay (e.g., Western Blot for p-Substrate) Confirms: Inhibition in Cells BIOCHEM->TARGET FUNCTION Functional Assay (e.g., Cell Viability) Determines: Phenotypic Effect (EC₅₀) TARGET->FUNCTION SELECT Selectivity Profiling (Kinome-wide screen) Determines: Off-Target Effects FUNCTION->SELECT

Sources

Method

enzymatic kinetic resolution of racemic 3-amino-3-(4-phenoxyphenyl)propanoic acid

Application Note: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(4-phenoxyphenyl)propanoic Acid Executive Summary This application note details a highly enantioselective biocatalytic protocol for the kinetic resoluti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(4-phenoxyphenyl)propanoic Acid

Executive Summary

This application note details a highly enantioselective biocatalytic protocol for the kinetic resolution of racemic methyl 3-amino-3-(4-phenoxyphenyl)propanoate. Utilizing immobilized Pseudomonas cepacia lipase (Lipase PS), the method achieves near-perfect enantiomeric discrimination (E > 200). The process yields the pharmacologically valuable (S)-3-amino-3-(4-phenoxyphenyl)propanoic acid and the unreacted (R)-ester, both with >99% enantiomeric excess (ee)[1],[2].

Scientific Context & Rationale

Enantiopure β-amino acids are critical building blocks in the development of peptidomimetics and small-molecule therapeutics due to their unique structural conformations and enhanced resistance to proteolytic degradation[3]. The 4-phenoxyphenyl moiety is a privileged pharmacophore, frequently utilized to occupy deep hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).

While the asymmetric chemical synthesis of these chiral centers is possible, it typically requires stoichiometric chiral auxiliaries or expensive transition metal catalysts. Biocatalytic kinetic resolution via lipase-catalyzed hydrolysis provides a scalable, environmentally benign, and highly stereoselective alternative that operates under mild conditions[4],[5].

Mechanistic Insights: The Causality of the Biocatalytic System

As a self-validating enzymatic process, every parameter in this protocol is chosen based on specific thermodynamic and structural causalities.

Enzyme Selection and Stereopreference: The protocol employs Pseudomonas cepacia lipase (Lipase PS) immobilized on a ceramic support[1]. The selection of this specific biocatalyst is dictated by its active site architecture. As demonstrated by , molecular modeling reveals a strict stereochemical preference for the (S)-enantiomer of β-amino esters[2]. The bulky, hydrophobic 4-phenoxyphenyl group fits optimally into the enzyme's large binding pocket, aligning the ester carbonyl perfectly within the oxyanion hole for nucleophilic attack by the catalytic serine residue. Conversely, the (R)-enantiomer experiences severe steric clashes, rendering it virtually unreactive.

Thermodynamic and Solvent Optimization: The reaction is conducted in 1,4-dioxane with a controlled amount of water at 45 °C[2].

  • Why 1,4-Dioxane? Bulky, highly hydrophobic substrates like the 4-phenoxyphenyl derivative exhibit poor solubility in purely aqueous media. 1,4-dioxane acts as an excellent water-miscible co-solvent that fully dissolves the substrate while maintaining the essential microscopic hydration shell around the immobilized enzyme, preventing protein denaturation[1].

  • Why 45 °C? This temperature represents the thermodynamic sweet spot for Lipase PS. It maximizes the catalytic turnover rate (

    
    ) and substrate solubility without inducing thermal unfolding of the biocatalyst or compromising the enantiomeric ratio (E-value)[2].
    

Experimental Workflow & Protocols

This protocol is designed as a self-validating system. By continuously tracking the reaction via chiral HPLC, the system mathematically guarantees the optical purity of the products. When the reaction is terminated at exactly 50% conversion, the enantiomeric excess of both the hydrolyzed (S)-acid (


) and the unreacted (R)-ester (

) will simultaneously converge to >99%, provided the E-value exceeds 200[4].

Materials & Reagents:

  • Racemic methyl 3-amino-3-(4-phenoxyphenyl)propanoate (Substrate)

  • Lipase PS immobilized on ceramic support (e.g., Amano Lipase PS-IM)

  • 1,4-Dioxane (Analytical grade, anhydrous)

  • Distilled Water

  • Ethyl Acetate, Saturated aqueous Na₂CO₃, 1M HCl (for downstream processing)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of racemic methyl 3-amino-3-(4-phenoxyphenyl)propanoate in 10 mL of 1,4-dioxane.

  • Hydration: Add 0.5 mL of distilled water. This specific stoichiometry drives the hydrolysis equilibrium forward while sustaining the biphasic microenvironment required for lipase interfacial activation[2].

  • Biocatalyst Addition: Introduce 100 mg of immobilized Lipase PS to the solution.

  • Incubation: Seal the flask and incubate in an orbital shaker at 45 °C and 200 rpm. The continuous agitation ensures optimal mass transfer between the solid biocatalyst and the solvated substrate[1].

  • In-Process Monitoring: Monitor the reaction progress via chiral HPLC. Stop the reaction when it reaches exactly 50% conversion (typically around 23 hours)[1].

  • Termination & Biocatalyst Recovery: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the recovered enzyme with ethyl acetate (the biocatalyst can be dried and recycled for subsequent batches without significant loss of activity).

  • Downstream Processing (Acid-Base Extraction):

    • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

    • Dissolve the resulting residue in 15 mL of ethyl acetate.

    • Extract the organic layer with saturated aqueous Na₂CO₃ (3 x 10 mL).

    • Organic Phase: Contains the unreacted basic (R)-methyl 3-amino-3-(4-phenoxyphenyl)propanoate. Dry over anhydrous Na₂SO₄, filter, and evaporate to isolate the pure (R)-ester[5].

    • Aqueous Phase: Contains the sodium salt of the hydrolyzed (S)-acid. Carefully acidify the aqueous layer to pH ~6.5 using 1M HCl. This neutralizes the carboxylate, precipitating the zwitterionic (S)-3-amino-3-(4-phenoxyphenyl)propanoic acid, which can be collected via vacuum filtration[4].

Quantitative Data Summarization

The following table summarizes the validated kinetic parameters and expected yields for this specific substrate[1],[2].

ParameterValidated Condition / Outcome
Biocatalyst Lipase PS (Immobilized on ceramic)
Reaction Medium 1,4-Dioxane / H₂O
Operating Temperature 45 °C
Optimal Reaction Time 23.0 hours
Target Conversion (

)
50%
Product ee (

)
> 99% ((S)-Acid)
Substrate ee (

)
> 99% ((R)-Ester)
Enantiomeric Ratio (E-value) > 200

Analytical Methods

To ensure trustworthiness and reproducibility, chiral separation must be strictly verified using the following parameters:

  • Instrument: High-Performance Liquid Chromatography (HPLC).

  • Column: Chiral stationary phase (e.g., Chiralcel OD-H).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% diethylamine. Note: The diethylamine additive is critical to suppress secondary interactions between the free amino group and the silica support, preventing peak tailing.

  • Detection: UV absorbance at 254 nm.

Visualizations

EnzymaticResolution Substrate Racemic β-Amino Ester Methyl 3-amino-3-(4-phenoxyphenyl)propanoate Enzyme Biocatalysis Lipase PS (Pseudomonas cepacia) 1,4-Dioxane, H2O, 45°C Substrate->Enzyme Reaction Enantioselective Hydrolysis (Kinetic Resolution) Enzyme->Reaction Workup Downstream Processing (Acid-Base Extraction) Reaction->Workup 50% Conversion (23 hours) ProductS (S)-3-amino-3-(4-phenoxyphenyl) propanoic acid (Aqueous Phase, ee > 99%) Workup->ProductS Na2CO3 (aq) pH 6.5 precip. ProductR (R)-Methyl 3-amino-3-(4-phenoxyphenyl) propanoate (Organic Phase, ee > 99%) Workup->ProductR EtOAc (org) Evaporation

Figure 1: Workflow for the lipase-mediated kinetic resolution and downstream separation.

References

  • Rodríguez-Mata, M., García-Urdiales, E., Gotor-Fernández, V., & Gotor, V. (2010). "Stereoselective Chemoenzymatic Preparation of β-Amino Esters: Molecular Modelling Considerations in Lipase-Mediated Processes and Application to the Synthesis of (S)-Dapoxetine." Advanced Synthesis & Catalysis, 352(2-3), 395-406. URL:[Link]

  • Forró, E., & Fülöp, F. (2012). "Recent lipase-catalyzed hydrolytic approaches to pharmacologically important β-and γ-amino acids." Current Medicinal Chemistry, 19(36), 6178-6187. URL:[Link]

  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, 25(24), 5935. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of hydrophobic beta-amino acids

Technical Support Center: Hydrophobic -Amino Acid Solubility Subject: Troubleshooting Solubility & Aggregation in -Peptide Synthesis and Assay Introduction Welcome to the Technical Support Center. You are likely here bec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrophobic -Amino Acid Solubility

Subject: Troubleshooting Solubility & Aggregation in -Peptide Synthesis and Assay

Introduction

Welcome to the Technical Support Center. You are likely here because your


-amino acid sequences are aggregating during synthesis, precipitating on your HPLC column, or crashing out of your biological assay buffers.

Unlike


-peptides, 

-peptides (containing

- or

-amino acids) possess a unique propensity to form extremely stable secondary structures—most notably the 14-helix (stabilized by H-bonds between residues

and

) and the 12-helix . These structures form rapidly, often leading to "brick dust" insolubility that defies standard peptide chemistry logic.

This guide is modular. Jump to the section corresponding to your current workflow stage.

Module 1: Synthesis & Cleavage (The Chemistry Phase)

User Issue: "My coupling efficiency is low, or the resin has turned into a hard gel."

Diagnosis: You are experiencing On-Resin Aggregation . The growing


-peptide chain has formed a stable secondary structure (likely a 14-helix) that collapses the resin matrix, preventing the entry of activated amino acids and deprotection reagents.
Troubleshooting Protocol 1.1: The "Magic Mixture" & Chaotropic Washes

Standard DMF/DCM solvents are often insufficient for hydrophobic


-sequences.

Step-by-Step Solution:

  • Solvent Swap: Replace standard DMF with the "Magic Mixture" for all coupling and deprotection steps.

    • Recipe: Dichloromethane (DCM) / Dimethylformamide (DMF) / N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio .

    • Mechanism:[1] DCM swells the polystyrene resin; NMP and DMF solvate the growing peptide chain.

  • Chaotropic Salt Wash (The Seebach Protocol): Before every coupling step, you must disrupt the hydrogen network.

    • Reagent: 0.8 M LiCl in DMF (or DMA).

    • Action: Wash the resin for 2 x 2 minutes with the LiCl solution after Fmoc-deprotection and before adding the next activated amino acid.

    • Mechanism:[1] Lithium ions (

      
      ) coordinate with the peptide backbone amides, disrupting the inter-residue H-bonds that stabilize the 14-helix [1].
      
  • Elevated Temperature:

    • Perform couplings at 50°C (microwave or conventional heating).

    • Warning: Do not exceed 50°C for Cysteine or Histidine containing sequences to avoid racemization.

Visualization: Anti-Aggregation SPPS Workflow

SPPS_Workflow Start Fmoc-Deprotection Check Is Sequence Hydrophobic/Beta? Start->Check Std_Wash Standard DMF Wash Check->Std_Wash No Chao_Wash Chaotropic Wash (0.8M LiCl in DMF) Check->Chao_Wash Yes (Critical) Coupling Coupling Step (Magic Mixture 1:1:1) Std_Wash->Coupling Chao_Wash->Coupling Disrupted H-Bonds Repeat Proceed to Next Cycle Coupling->Repeat

Caption: Modified SPPS workflow integrating chaotropic washes to prevent beta-sheet/helix formation.

Module 2: Purification (The LC-MS Phase)

User Issue: "I see broad peaks, ghost peaks, or the compound precipitates in the injector."

Diagnosis: Hydrophobic


-peptides often bind irreversibly to C18 stationary phases or precipitate in aqueous Mobile Phase A.
Troubleshooting Protocol 2.1: Fluorinated Alcohol Modifiers

Standard ACN/Water gradients are often too polar.

Step-by-Step Solution:

  • Sample Dissolution:

    • Dissolve your crude lyophilized powder in 100% Hexafluoroisopropanol (HFIP) first.

    • Dilute with 50% Acetonitrile/Water immediately before injection.

    • Why? HFIP is a potent H-bond donor that breaks down helical aggregates instantly [2].

  • Mobile Phase Modification:

    • Add 5-10% Isopropanol (IPA) to Mobile Phase B (Acetonitrile).

    • Alternative: Use 0.1% HFIP in the mobile phase if peak tailing persists (Note: This may suppress MS ionization slightly, but improves peak shape significantly).

  • Stationary Phase Selection:

    • Switch from C18 to C4 or C8 columns.

    • Heat the column to 60°C. High temperature lowers the viscosity and weakens the hydrophobic interaction with the column matrix.

Data: Solvent Compatibility Matrix

Solvent SystemSolubility RatingApplicationNotes
Water/ACN (0.1% TFA) PoorStandard LCCauses precipitation for >5 residue

-peptides.
HFIP (Pure) ExcellentSample PrepBreaks 14-helix; expensive; volatile.
DMSO GoodStock SolutionHard to remove; viscous.
6M Guanidine HCl ExcellentPurificationSalt must be removed later; incompatible with MS.

Module 3: Biological Assay Formulation

User Issue: "My IC50 curves are inconsistent. The compound crashes out in PBS."

Diagnosis: You are fighting the "Brick Dust" effect. In PBS (pH 7.4), hydrophobic


-amino acids often aggregate into invisible colloids that skew concentration data.
Troubleshooting Protocol 3.1: Cyclodextrin Complexation

Do not rely solely on DMSO. It is often toxic to cells at >1% and precipitates peptides upon dilution into water.

The Solution: Host-Guest Chemistry Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic

-amino acid side chains insert into the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or PBS.
    
  • Dissolve your

    
    -amino acid/peptide in a minimal volume of DMSO (e.g., 10 mM stock).
    
  • Dilute the DMSO stock 1:10 or 1:20 into the Cyclodextrin solution with vortexing.

  • Use this complex for serial dilutions in your assay.

Visualization: Solubilization Decision Tree

Solubility_Tree Start Lyophilized Beta-Peptide Water Soluble in Water? Start->Water pI_Check Check pI (Isoelectric Point) Water->pI_Check No Final Ready for Assay Water->Final Yes Adjust_pH Adjust pH (+/- 2 units from pI) pI_Check->Adjust_pH Fail_pH Still Insoluble? Adjust_pH->Fail_pH Cosolvent Add Co-solvent (DMSO/Ethanol < 5%) Fail_pH->Cosolvent Yes Fail_pH->Final No (Soluble) Fail_Co Aggregates? Cosolvent->Fail_Co Complex Cyclodextrin Complexation (HP-beta-CD) Fail_Co->Complex Yes Fail_Co->Final No Complex->Final

Caption: Logical decision tree for solubilizing hydrophobic beta-amino acids for biological assays.

FAQ: Frequently Asked Questions

Q: Why are


-peptides less soluble than 

-peptides of the same sequence?
A:

-peptides have an extra methylene group (

) in the backbone. This increases the hydrophobicity. More importantly, they form 14-helices (3 residues per turn) which are structurally more rigid and stable than

-helices. These helices stack efficiently (aggregate) and are harder to solvate [3].

Q: Can I use PEGylation to improve solubility? A: Yes. Attaching a mini-PEG spacer (e.g., AEEA or PEG2) to the N- or C-terminus is a highly effective structural modification. It disrupts the stacking of the hydrophobic helices without altering the core binding motif significantly.

Q: Does the stereochemistry (


 vs 

) matter for solubility?
A: Yes.

-amino acids (side chain on C3) generally form 14-helices more readily than

-amino acids. However, mixed

sequences can sometimes disrupt helix formation, paradoxically improving solubility by preventing the formation of long, regular secondary structures.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.

  • Apffel, A., et al. (1995). "Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid." Journal of Chromatography A (Describing HFIP usage).

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational text on beta-peptide secondary structure stability).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

Sources

Optimization

Technical Support Center: Preventing Racemization During β-Amino Acid Coupling

Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating β-amino acids into their peptides a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating β-amino acids into their peptides and encountering challenges with maintaining stereochemical integrity. Here, we will delve into the mechanistic underpinnings of racemization in β-amino acid coupling and provide actionable troubleshooting strategies and frequently asked questions to ensure the synthesis of chirally pure β-peptides.

I. Understanding the Challenge: Why β-Amino Acids are Prone to Racemization

Racemization, the conversion of a single enantiomer into a mixture of both L- and D-enantiomers, is a critical issue in peptide synthesis that can drastically alter a peptide's structure and biological function.[1] While racemization is a concern for all chiral amino acids (except glycine), β-amino acids present a unique challenge.

The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[2] In the case of β-amino acids, the hydrogen at the β-carbon (the chiral center) can also be susceptible to abstraction, particularly under basic conditions, leading to epimerization.

Several factors influence the rate of racemization, including the choice of coupling reagent, additives, base, solvent, and reaction temperature.[2][3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of racemization during β-amino acid coupling.

Q1: Which coupling reagents are best for minimizing racemization with β-amino acids?

A1: The choice of coupling reagent is a critical factor.[4] Modern uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for their higher reactivity and lower tendency to cause racemization.[2][5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents are highly efficient and promote rapid amide bond formation, which outcompetes the racemization pathway.[2][6] HATU, in particular, is known for its fast reaction times and low epimerization rates.[6] COMU is another excellent choice, offering high efficiency with a very low tendency for racemization.[7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective and are particularly useful for coupling sterically hindered amino acids with minimal racemization.[6][8]

  • Carbodiimides (e.g., DCC, DIC, EDC): While widely used, carbodiimides are more prone to causing racemization, especially when used alone.[9][10] Their use necessitates the inclusion of racemization-suppressing additives.[9][11]

Q2: What is the role of additives like HOBt, HOAt, and OxymaPure?

A2: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[9][11] They react with the activated amino acid to form an active ester that is less susceptible to racemization.[11]

  • 1-hydroxybenzotriazole (HOBt): A classic additive that significantly reduces racemization.[10][12]

  • 1-hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization and accelerating coupling.[1][11]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt, providing high coupling rates with low racemization.[1][13]

Q3: How does the choice of base affect racemization?

A3: The base plays a significant role in the racemization process.[3] Stronger and less sterically hindered bases can accelerate the abstraction of the α-proton, increasing the risk of racemization.[1]

  • N,N-diisopropylethylamine (DIPEA): Commonly used, but its strong basicity can promote racemization.[1][13]

  • N-methylmorpholine (NMM): A weaker base than DIPEA, often a better choice to minimize racemization.[1][3]

  • 2,4,6-Collidine: A sterically hindered and weaker base that is highly recommended for couplings where racemization is a significant concern.[9][13]

Q4: What is the influence of solvent and temperature on racemization?

A4: Both solvent and temperature are important parameters to control.

  • Solvent: The polarity of the solvent can impact the rate of racemization.[14] Less polar solvents may reduce racemization, but solvent choice is often dictated by the solubility of the reagents and the swelling of the solid support.[9] Dimethylformamide (DMF) is a common solvent, but in some cases, a mixture of dichloromethane (DCM) and DMF can be beneficial.[1][15]

  • Temperature: Higher temperatures accelerate the rate of racemization.[9] Performing the coupling reaction at a lower temperature, such as 0°C, is a standard practice to minimize this side reaction.[9]

III. Troubleshooting Guide: High Levels of Racemization Detected

If you are observing significant levels of the undesired diastereomer in your β-peptide product, follow this systematic troubleshooting guide to identify and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

Your first point of investigation should be the activation step.

  • If using a carbodiimide (DCC, DIC, EDC) without an additive: This is a likely source of high racemization.

    • Solution: Always incorporate an additive. Switch to DIC/OxymaPure or DIC/HOAt for a significant reduction in racemization.[9][11]

  • If using HBTU: While generally efficient, HATU offers faster coupling with less epimerization.[6]

    • Solution: Consider switching to HATU or COMU, especially for sensitive β-amino acids.[6][7]

Step 2: Scrutinize the Base

The choice and amount of base are critical.

  • If using DIPEA: Its strong basicity might be the culprit.

    • Solution: Switch to a weaker base like NMM or a more sterically hindered base like 2,4,6-collidine.[9] Also, ensure you are using the minimum necessary amount of base.[1]

Step 3: Control the Reaction Temperature

Elevated temperatures can significantly increase racemization.

  • If performing couplings at room temperature or higher:

    • Solution: Lower the reaction temperature. Perform the coupling at 0°C to slow down the rate of racemization.[9]

Step 4: Re-evaluate the Solvent System

While often constrained by solubility, the solvent can play a role.

  • If using a highly polar solvent like pure DMF:

    • Solution: If solubility permits, try a less polar solvent system, such as a DCM/DMF mixture.[1][15]

Step 5: Special Considerations for Problematic Residues

Certain amino acids are inherently more prone to racemization. While the focus here is on β-amino acids, it's worth noting that residues like Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1]

  • For His: Protecting the imidazole nitrogen is crucial.[12][16]

  • For Cys: Using a hindered base and considering the addition of CuCl₂ for segment coupling can be beneficial.[1]

IV. Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of racemization and a troubleshooting workflow.

Racemization_Mechanism cluster_activation Activation cluster_pathways Racemization Pathways cluster_outcome Coupling Outcome A N-Protected β-Amino Acid B Activated Intermediate (e.g., O-acylisourea) A->B Coupling Reagent C Oxazolone Formation B->C Intramolecular Cyclization D Direct Enolization B->D Base E Achiral Intermediate (Enolate/Oxazolone Anion) C->E Base (Proton Abstraction) D->E F Desired L-Peptide E->F Amine Attack G Undesired D-Diastereomer E->G Amine Attack

Caption: Mechanism of racemization during β-amino acid coupling.

Troubleshooting_Workflow cluster_reagent Reagent Solutions cluster_base Base Solutions cluster_temp Temperature Solutions cluster_solvent Solvent Solutions Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent & Additives Start->Reagent Base Step 2: Evaluate Base Reagent->Base If issue persists R_Sol1 Use Additives (Oxyma, HOAt) with Carbodiimides Reagent->R_Sol1 R_Sol2 Switch to HATU or COMU Reagent->R_Sol2 Temp Step 3: Control Temperature Base->Temp If issue persists B_Sol1 Use Weaker/Hindered Base (NMM, Collidine) Base->B_Sol1 B_Sol2 Use Minimal Equivalents Base->B_Sol2 Solvent Step 4: Consider Solvent Temp->Solvent If issue persists T_Sol1 Perform Coupling at 0°C Temp->T_Sol1 End Racemization Minimized Solvent->End Optimized Protocol S_Sol1 Use Less Polar Solvent (e.g., DCM/DMF mix) Solvent->S_Sol1

Caption: Troubleshooting workflow for high racemization.

V. Data Summary

The following table summarizes the relative effectiveness of different coupling conditions in minimizing racemization. The percentage of the D-isomer is a general representation and can vary based on the specific β-amino acid and peptide sequence.

Coupling ReagentBaseAdditiveRelative % D-Isomer
DICDIPEANoneHigh
DICDIPEAHOBtModerate
DICNMMOxymaPureLow
HBTUDIPEA-Low to Moderate
HATU NMM-Very Low
COMU NMM-Very Low
PyBOPDIPEA-Low

VI. Experimental Protocols

Protocol 1: General Low-Racemization Coupling using HATU

This protocol provides a starting point for minimizing racemization during the coupling of a β-amino acid in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of the N-protected β-amino acid in DMF.

    • Add 2.9 equivalents of HATU.

    • Add 6 equivalents of NMM.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at 0°C.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method to determine the extent of racemization in your synthetic peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Peptide Hydrolysis:

    • Lyophilize the crude peptide.

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.5).

  • Derivatization (if necessary): For some chiral columns, derivatization of the amino acids with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is required to resolve the D- and L-enantiomers.

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral HPLC column.

    • Separate the D- and L-amino acids using an appropriate mobile phase gradient.

    • Quantify the peak areas for the D- and L-isomers of the β-amino acid to determine the percentage of racemization.

VII. References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Peptide synthesis - Wikipedia. [Link]

  • Racemization in Peptide Synthesis. Mechanism-specific Models - RSC Publishing. [Link]

  • Coupling Reagents - AAPPTEC. [Link]

  • 7.4 Racemization Assays - Georg Thieme Verlag. [Link]

  • Optimizing Peptide Coupling: Key Techniques - Prime Peptides. [Link]

  • Coupling Reagents - Luxembourg Bio Technologies. [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis - Luxembourg Bio Technologies. [Link]

  • Amino Acid Derivatives for Peptide Synthesis - AAPPTEC. [Link]

  • Epimerization of Peptide. [Link]

  • Coupling Reagents - ResearchGate. [Link]

  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing). [Link]

Sources

Troubleshooting

optimizing yield for 3-amino-3-(4-phenoxyphenyl)propanoic acid synthesis

Welcome to the Technical Support Center for Advanced Intermediate Synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and mechanistic challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and mechanistic challenges associated with synthesizing and resolving 3-amino-3-(4-phenoxyphenyl)propanoic acid —a critical chiral β-amino acid building block used in the development of modern therapeutics (e.g., BTK inhibitors and integrin antagonists).

This guide abandons generic troubleshooting in favor of a causality-driven approach. We will dissect the classic Rodionov multicomponent reaction (MCR) and subsequent enzymatic kinetic resolution, providing you with self-validating protocols to ensure high yield and enantiomeric excess (ee).

Part 1: Reaction Workflow & Mechanistic Pathway

To troubleshoot effectively, we must first visualize the synthetic cascade. The synthesis relies on a one-pot Knoevenagel condensation followed by an aza-Michael addition, before downstream esterification and enzymatic resolution.

G A 4-Phenoxybenzaldehyde + Malonic Acid C Knoevenagel Condensation Intermediate A->C B Ammonium Acetate (Ethanol, Reflux <85°C) B->C Catalysis D Aza-Michael Addition & Decarboxylation C->D E Racemic 3-amino-3- (4-phenoxyphenyl)propanoic acid D->E F Esterification (SOCl2 / MeOH) E->F G Racemic Methyl Ester F->G H Kinetic Resolution (P. cepacia lipase) G->H I (S)-Acid (Target) H->I Hydrolysis J (R)-Ester (Byproduct) H->J Unreacted

Workflow for the synthesis and kinetic resolution of 3-amino-3-(4-phenoxyphenyl)propanoic acid.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My Rodionov reaction yield is plateauing around 40-50%, and TLC shows a major UV-active byproduct. How can I suppress this?

The Causality: The Rodionov reaction is a delicate race between two pathways. After the initial Knoevenagel condensation of 4-phenoxybenzaldehyde and malonic acid, the resulting unsaturated diacid intermediate must undergo an aza-Michael addition with ammonia (generated in situ from ammonium acetate) before it decarboxylates. If the reaction is overheated (>85°C), thermal decarboxylation outcompetes the amination step, permanently trapping your starting material as the unreactive 4-phenoxycinnamic acid byproduct 1. The Fix: Strictly control your reflux temperature. Do not exceed 80-85°C. Additionally, push the equilibrium of the aza-Michael addition by using a large excess of ammonium acetate (2.0 to 3.0 equivalents).

Q2: During the MCR, the reaction mixture turns into an unstirrable, thick white paste. Should I add water to solubilize it?

The Causality: Absolutely not. Adding water will shift the equilibrium of the condensation step backward, destroying your yield. The thick precipitate is the target racemic β-amino acid. Because it forms a zwitterion in solution, its solubility in organic solvents like ethanol drops drastically as the reaction progresses 1. The Fix: Anticipate this phase change. Use a mechanical overhead stirrer rather than a magnetic stir bar for scale-ups. If you must dilute, use only hot, absolute ethanol. Alternatively, advanced industrial routes bypass ammonium acetate entirely by using pressurized ammonia gas (2-20 atm) to synthesize the imine intermediate first, drastically improving solubility and purity []().

Q3: I am losing product during the Thionyl Chloride (SOCl₂) esterification step. The mixture turns dark brown. What went wrong?

The Causality: Thionyl chloride reacts violently with any residual moisture, generating localized spikes of HCl gas and extreme heat. Because the 4-phenoxyphenyl group is electron-rich, it is susceptible to electrophilic degradation or polymerization if the localized temperature spikes too high during the SOCl₂ quench 2. The Fix: Ensure the racemic acid is desiccator-dry. Suspend the acid in anhydrous methanol and cool the flask to exactly -5°C. Add SOCl₂ dropwise over an extended period, ensuring the internal temperature never exceeds 0°C during the addition. Only after complete addition should you slowly warm the mixture to reflux.

Q4: How do I isolate the pure (S)-enantiomer from the racemic mixture with >99% ee?

The Causality: Direct chiral resolution of the free acid is highly inefficient due to its zwitterionic nature. The most robust method is a chemoenzymatic kinetic resolution of the methyl ester intermediate. By utilizing a specific lipase—such as Pseudomonas cepacia lipase immobilized on a ceramic support—you exploit the enzyme's highly specific chiral binding pocket. The lipase selectively hydrolyzes the (S)-ester back into the (S)-acid, leaving the (R)-ester untouched . Because the (S)-acid is water-soluble (at high pH) and the (R)-ester remains organic-soluble, separation is achieved via a simple biphasic extraction. (Note: Alternatively, fold type-IV transaminases can be used for kinetic resolution directly from the racemic acid, though this requires specialized biocatalyst screening 3.)

Part 3: Quantitative Data & Benchmarks

To ensure your process is operating within acceptable thermodynamic and kinetic windows, compare your in-process controls against these validated benchmarks:

Process StepKey ParameterTarget MetricTroubleshooting Action if Failed
Rodionov Synthesis Internal Temperature78°C – 82°CIf >85°C, lower mantle heat to prevent cinnamic acid byproduct formation.
Rodionov Synthesis Reagent Molar Ratio1 : 1.2 : 2.5 (Aldehyde : Malonic : NH₄OAc)If yield < 50%, increase NH₄OAc to drive aza-Michael addition.
Esterification Addition Temperature-5°C to 0°CIf mixture darkens, slow SOCl₂ addition rate; check solvent for water.
Kinetic Resolution Conversion Rate~48-50% (Max 50% for kinetic)If <40% after 24h, verify pH is maintained at 7.2 to prevent enzyme denaturation.
Kinetic Resolution Enantiomeric Excess> 98% ee for (S)-AcidIf ee is low, ensure complete phase separation during the final EtOAc extraction.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Racemic 3-amino-3-(4-phenoxyphenyl)propanoic acid

This protocol utilizes the modified Rodionov-Johnson conditions to maximize atom economy.

  • Preparation: Equip a 500 mL round-bottom flask with a mechanical overhead stirrer and a reflux condenser.

  • Dissolution: Add malonic acid (12.5 g, 120 mmol) and ammonium acetate (19.3 g, 250 mmol) to 150 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved (the dissolution of ammonium acetate is endothermic; the flask will feel cold).

  • Addition: Add 4-phenoxybenzaldehyde (19.8 g, 100 mmol) in one portion.

  • Reflux: Heat the mixture to a gentle reflux (internal temp ~80°C). Maintain for 12-14 hours. A thick white precipitate will begin to form after 2-3 hours.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 2 hours to maximize precipitation.

  • Filtration: Filter the zwitterionic product over a Buchner funnel. Wash the filter cake sequentially with ice-cold absolute ethanol (2 x 30 mL) and diethyl ether (50 mL) to remove unreacted aldehyde and cinnamic acid byproducts.

  • Drying: Dry under vacuum at 45°C to constant weight. Expected Yield: 60-70%.

Protocol B: Esterification and Enzymatic Kinetic Resolution

This protocol isolates the (S)-enantiomer using immobilized lipase.

  • Esterification: Suspend the racemic acid (100 mmol) in anhydrous methanol (200 mL). Cool to -5°C. Dropwise, add Thionyl Chloride (SOCl₂, 150 mmol) over 45 minutes.

  • Reflux & Evaporation: Once addition is complete, warm to room temperature, then reflux for 4 hours. Remove volatiles under reduced pressure to yield the racemic methyl ester hydrochloride salt.

  • Enzymatic Hydrolysis: Dissolve the racemic ester (50 mmol) in 1,4-dioxane (50 mL). Add this to 200 mL of a 0.1 M sodium phosphate buffer (pH 7.2).

  • Biocatalysis: Add Pseudomonas cepacia lipase immobilized on a ceramic support (2.0 g). Stir gently at 30°C for 23.0 hours . Monitor via chiral HPLC until exactly 50% conversion is reached.

  • Separation: Filter off the immobilized enzyme (save for recycling). Extract the aqueous filtrate with Ethyl Acetate (3 x 100 mL).

    • Organic Layer: Contains the unreacted (R)-methyl ester byproduct.

    • Aqueous Layer: Contains the target (S)-3-amino-3-(4-phenoxyphenyl)propanoic acid.

  • Final Isolation: Adjust the aqueous layer to the isoelectric point (approx. pH 6.0) using 1M HCl to precipitate the pure (S)-acid. Filter and dry. Expected ee: >99%.

References

  • Google Patents (CN103497119B).Preparation method of Beta-amino acid.
  • Molaid. 3-amino-3-(4-phenoxyphenyl)propionic acid methyl ester & Lipase Resolution. Retrieved from: [Link]

  • National Institutes of Health (PMC). Chemically Programmed Antibodies Targeting Multiple Alpha(v) Integrins and Their Effects on Tumor-Related Functions in vitro. Retrieved from: [Link]

  • ResearchGate. Transaminases for the synthesis of enantiopure beta-amino acids. Retrieved from: [Link]

Sources

Optimization

resolving aggregation issues in phenoxyphenyl-containing peptides

Technical Support Center: Resolving Aggregation in Phenoxyphenyl-Containing Peptides Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Aggregation in Phenoxyphenyl-Containing Peptides

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and purification of peptides containing phenoxyphenyl moieties. While these functional groups are invaluable for mimicking biphenyls, thyroxine analogs, or designing specific kinase inhibitors, their extreme hydrophobicity and propensity for


 stacking create severe aggregation bottlenecks [8]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your synthesis and purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my peptide synthesis fail immediately after coupling a phenoxyphenyl-containing residue? A1: The failure is driven by rapid on-resin hydrophobic collapse. The bulky, aromatic phenoxyphenyl group acts as a potent hydrophobic anchor, promoting inter-chain


 stacking and the formation of rigid 

-sheet secondary structures on the resin[8, 9]. This physical aggregation excludes the solvent (e.g., DMF or NMP) and incoming reagents from the reactive N-terminus, leading to incomplete Fmoc deprotection and halted coupling [3].

Q2: How can I disrupt this on-resin aggregation without altering my target sequence? A2: You must alter the thermodynamic environment of the resin to favor solvation over inter-chain hydrogen bonding.

  • Chaotropic Salts: Washing the resin with chaotropic agents like 0.4–0.8 M LiCl or KSCN in DMF disrupts the local solvent structure and breaks the non-covalent forces driving the aggregation [1, 2].

  • Backbone Protection: If salts fail, incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) dipeptide building block. This temporarily replaces the amide hydrogen, physically preventing the hydrogen bonding required for

    
    -sheet formation [2, 4].
    

Q3: My cleaved peptide is a completely insoluble brick in standard aqueous buffers. How do I solubilize it for RP-HPLC? A3: Lyophilized hydrophobic peptides form highly stable, amorphous aggregates. Do not force them directly into aqueous buffers. Instead, use Hexafluoroisopropanol (HFIP). HFIP is a strongly hydrogen-bonding, polar organic solvent that disrupts hydrophobic interactions and


-sheet structures, forcing the peptide into a soluble 

-helical or monomeric random coil state [5]. If the sequence is highly acidic or basic, adjusting the pH with 50 mM NaOH or strong denaturants like 6 M Guanidine Hydrochloride (GuHCl) may be necessary [4, 6].

Troubleshooting Workflow

Workflow N1 Phenoxyphenyl Peptide Aggregation Detected N2 Phase: Solid-Phase Peptide Synthesis (SPPS) N1->N2 N3 Phase: Post-Cleavage Solution & Purification N1->N3 N4 Intervention: 0.8M LiCl / DMF Chaotropic Wash N2->N4 N5 Intervention: Hmb/Dmb Backbone Protection N2->N5 N6 Intervention: 100% HFIP Solubilization & Evap. N3->N6 N7 Intervention: 6M GuHCl or 50mM NaOH Resuspension N3->N7 N8 Validation: Negative TNBS Test (Coupling Complete) N4->N8 N5->N8 N9 Validation: Clear Solution post 10,000 x g Centrifugation N6->N9 N7->N9

Logical workflow for troubleshooting phenoxyphenyl peptide aggregation across synthesis and purification.

Quantitative Data: Solubilization Agents for Phenoxyphenyl Peptides

AgentWorking ConcentrationMechanistic ActionDownstream Compatibility
LiCl / KSCN 0.4 – 0.8 MDisrupts solvent structure and non-covalent forces during SPPS [1].Requires thorough washing before cleavage; incompatible with MS.
HFIP 100% (then evaporated)Strong H-bond acceptor; breaks

-sheets and induces

-helices [5].
Excellent. Highly volatile, easily removed via vacuum/N2 stream.
Guanidine HCl 6.0 MStrong chaotrope; denatures established hydrophobic aggregates [4].Must be desalted or diluted prior to RP-HPLC to prevent column fouling.
Urea 8.0 MNeutral chaotrope; disrupts H-bonds and hydrophobic interactions[7].Must be prepared fresh to avoid isocyanic acid carbamylation of amines.
NaOH 10 – 50 mMDeprotonates acidic residues, increasing electrostatic repulsion [6].Good for basic-tolerant sequences; must neutralize before injection.

Standard Operating Protocols (SOPs)

Protocol 1: On-Resin Aggregation Reversal via Chaotropic Wash

Causality: Introducing a chaotropic salt alters the dielectric environment, breaking the inter-chain hydrogen bonds that shield the N-terminus and allowing reagents to penetrate the resin matrix.

  • Swell Resin: Suspend the aggregated peptide-resin in standard DMF for 10 minutes. Drain.

  • Chaotropic Wash: Prepare a fresh solution of 0.8 M LiCl in DMF [2]. Add to the reaction vessel and agitate for 15 minutes at room temperature (or 50°C if using a microwave synthesizer).

  • Drain and Repeat: Drain the vessel and repeat the chaotropic wash once more.

  • Coupling: Immediately add your pre-activated phenoxyphenyl-amino acid (using a strong activator like HATU or PyBOP with DIPEA) directly into the resin [2]. Allow coupling for 2 hours.

  • Self-Validation: Perform a TNBS (Trinitrobenzenesulfonic acid) or Kaiser test. A clear/yellow bead (negative result) validates that the primary amines are fully acylated and the aggregate was successfully disrupted [2].

Protocol 2: HFIP-Mediated Monomerization for RP-HPLC

Causality: HFIP completely dissolves pre-formed amyloidogenic aggregates by replacing peptide-peptide hydrogen bonds with peptide-solvent bonds, creating a monomeric film that is significantly easier to hydrate.

  • Initial Solubilization: Add 100% HFIP directly to the lyophilized crude peptide to achieve a concentration of 1–5 mg/mL [5].

  • Agitation: Sonicate the sealed vial in a water bath for 5–10 minutes until the solution is optically clear.

  • Film Formation: Remove the HFIP by evaporation under a gentle stream of nitrogen or via vacuum centrifugation. This leaves a monomeric peptide film [5].

  • Resuspension: Dissolve the film in a minimal volume (e.g., 5% of final volume) of DMSO or 50 mM NaOH (if the sequence lacks base-sensitive residues) [5, 6].

  • Dilution: Slowly add your aqueous HPLC starting buffer (e.g., 10% Acetonitrile / 90% Water / 0.1% TFA) dropwise while vortexing.

  • Self-Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. If no visible pellet forms and the supernatant is clear, the peptide is fully solubilized and safe for column injection [9].

References

  • LifeTein. "Challenges in Peptide Solubilization – Amyloids Case Study". Available at: [Link]

  • National Institutes of Health (NIH). "Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer". Available at: [Link]

  • G-Biosciences. "Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein". Available at: [Link]

  • National Institutes of Health (NIH). "Factors affecting the physical stability (aggregation) of peptide therapeutics". Available at: [Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide". Available at: [Link]

Troubleshooting

Technical Support Center: Crystallization of 3-Amino-3-(4-phenoxyphenyl)propanoic Acid

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 3-amino-3-(4-phenoxyphenyl)propanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 3-amino-3-(4-phenoxyphenyl)propanoic acid . As a bulky


-amino acid, this compound is a critical chiral building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors[1].

Because of its zwitterionic nature and the high hydrophobicity of the 4-phenoxyphenyl moiety, isolating this compound with high chemical purity and enantiomeric excess (ee) requires precise control over thermodynamics and kinetics. This guide provides field-proven protocols, troubleshooting matrices, and mechanistic explanations to ensure your crystallization workflows are robust and self-validating.

Core Experimental Protocols

To achieve high-purity crystalline material, two primary workflows are utilized: Chiral Resolution via Diastereomeric Salt Formation and Isoelectric Precipitation .

Protocol A: Diastereomeric Salt Resolution

Objective: Isolate a single enantiomer from a racemic mixture using a chiral resolving agent. Causality: The bulky phenoxyphenyl group dictates that standard resolving agents often fail due to steric hindrance. L-Tartaric acid or (1S)-(+)-10-Camphorsulfonic acid (CSA) provides the necessary hydrogen-bonding network to form a stable, separable diastereomeric lattice. The conversion of the intermediate into its chiral acid addition salt enhances the chiral purity of the final compound[1].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of racemic 3-amino-3-(4-phenoxyphenyl)propanoic acid in an 80:20 (v/v) mixture of Ethanol/Water.

  • Salt Formation: Add 1.0 eq of the chiral resolving agent (e.g., L-Tartaric acid). Heat the reactor to 75°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Controlled Nucleation: Cool the solution to 60°C at a rate of 0.5°C/min. Hold for 30 minutes. Self-Validation Step: If spontaneous nucleation does not occur, introduce 1% (w/w) enantiopure seed crystals to force heterogeneous nucleation.

  • Crystal Growth: Implement a cubic cooling profile from 60°C to 20°C over 4 hours. This maintains a constant, low supersaturation, preventing the undesired diastereomer from co-precipitating.

  • Isolation: Filter the slurry under vacuum. Wash the retentate with cold Ethanol (5°C) to displace the mother liquor.

Protocol B: Isoelectric Precipitation (Zwitterion Isolation)

Objective: Recover the free


-amino acid from the diastereomeric salt or a reaction mixture.
Causality:

-amino acids exhibit minimum solubility at their isoelectric point (pI). By adjusting the pH to exactly the pI, the molecule adopts a net-neutral zwitterionic state, maximizing hydrophobic interactions between the 4-phenoxyphenyl groups and driving crystallization.

Step-by-Step Methodology:

  • Salt Dissolution: Dissolve the isolated diastereomeric salt in a minimal volume of 1M NaOH (aq) at 40°C.

  • pH Swing: Slowly add 2N HCl dropwise while monitoring with a calibrated pH probe.

  • Isoelectric Point Targeting: Continue addition until the pH reaches 6.0. At this pH, a large amount of solid will separate out[2].

  • Ostwald Ripening: Heat the resulting slurry to 50°C for 1 hour, then cool slowly to 20°C. This dissolves kinetic fines and promotes the growth of larger, thermodynamically stable crystals.

  • Filtration & Drying: Filter the purified crystals, wash with deionized water, and dry under vacuum at 45°C until constant weight is achieved.

Workflow Visualization

G Start Racemic 3-amino-3- (4-phenoxyphenyl)propanoic acid SaltForm Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Start->SaltForm Heat Heat to 75°C (Dissolution) SaltForm->Heat Cool Controlled Cooling (0.1°C/min to 20°C) Heat->Cool Supersaturation Filter Filtration Cool->Filter Nucleation Solid Diastereomeric Salt (High ee) Filter->Solid Retentate MotherLiq Mother Liquor (Opposite Enantiomer) Filter->MotherLiq Filtrate FreeBase Isoelectric Precipitation (Adjust pH to ~6.0) Solid->FreeBase Base Addition Pure Enantiopure β-Amino Acid Crystals FreeBase->Pure Zwitterion Isolation

Caption: Workflow for chiral resolution and isoelectric crystallization of beta-amino acids.

Quantitative Data: Solvent & Resolution Matrix

Selecting the correct solvent system is paramount. The table below summarizes the expected outcomes based on empirical data for


-amino acid crystallization systems.
Solvent System (v/v)Resolving AgentTarget pH (Free Base)Yield (%)Enantiomeric Excess (ee %)Crystal Morphology
Ethanol / Water (80:20)L-Tartaric Acid6.042>98Prismatic
Methanol / Water (90:10)(1S)-(+)-10-CSA6.03592Needles
IsopropanolD-Mandelic Acid6.02885Fine powder
Ethyl Acetate / WaterNone (Free base)4.0 to 5.0 (Extraction)95N/A (Racemic)Amorphous/Oil

Note: For racemic recovery from aqueous layers, adjusting pH to 4-5 followed by extraction and subsequent pH adjustment to 9-10 is often used before final isolation[3].

Troubleshooting Guide

Q: During the cooling phase of my salt resolution, the product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the system's supersaturation is too high, causing the cooling trajectory to cross the binodal (cloud point) curve before the solubility curve.

  • Immediate Fix: Reheat the mixture until it becomes a single clear phase.

  • Process Adjustment: Increase the proportion of Ethanol in your solvent system to increase the overall solubility of the salt. Alternatively, introduce seed crystals at a temperature 2-3°C above the historical cloud point to force heterogeneous nucleation before LLPS can occur.

Q: The enantiomeric excess (ee) of my first crop is only 85%. How can I push this to >99% without losing too much yield? A: A low ee indicates the co-precipitation of the more soluble diastereomer. This is usually caused by a cooling rate that is too fast, leading to localized high supersaturation.

  • Solution: Do not discard the batch. Perform a reslurry (secondary crystallization) of the wet cake in the same Ethanol/Water solvent system at 50°C for 2 hours. The thermodynamic driving force will selectively dissolve the less stable (undesired) diastereomer, enriching the solid phase via Ostwald ripening.

Q: When performing the isoelectric precipitation, the filtration is incredibly slow, and the filter cake is highly compressible. What is going wrong? A: You are likely crashing out the product too quickly. Rapid pH adjustment at room temperature generates a massive shower of kinetic fines (tiny, needle-like or amorphous particles) that blind the filter media.

  • Solution: Adjust the pH at an elevated temperature (e.g., 45-50°C) where the solubility is slightly higher. Once the pH hits 6.0[2], hold the temperature for 1 hour before initiating a slow, controlled cooling ramp to 20°C. This will yield larger, prismatic crystals that filter rapidly.

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic resolution instead of classical diastereomeric salt formation? A: Yes. Biocatalytic methods are highly effective for


-amino acids. For example, specific 

-aminotransferases (such as those derived from Enhydrobacter aerosaccus) can be used for the chiral resolution of racemic

-amino acids, often achieving >99% ee by selectively reacting with one enantiomer while leaving the other intact[4].

Q: How do I recover the undesired enantiomer from the mother liquor to improve overall process mass intensity (PMI)? A: The mother liquor contains the opposite enantiomer. To recycle it, you must first isolate it by adjusting the pH to the isoelectric point. Once isolated, the chiral center can be racemized. While traditional racemization of


-amino acids can be complex and environmentally taxing, recent methods involve converting the remaining isomer into an intermediate that can be oxidized, aminated, and reduced back into the racemic starting material for re-entry into the resolution cycle[3].

Q: How do I verify the success of the resolution before committing to the bulk isoelectric precipitation? A: Self-Validation Protocol: Withdraw a 2 mg sample of the diastereomeric salt wet cake. Dissolve it in 1 mL of methanol, add 10


L of triethylamine to break the salt, and derivatize with Marfey's reagent. Analyze via chiral HPLC. Do not proceed to the bulk pH swing until the HPLC confirms an ee of >98%.

References

  • Title: Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof (WO2016170545A1)
  • Title: An Aminotransferase from Enhydrobacter aerosaccus to Obtain Optically Pure β-Phenylalanine Source: ACS Omega URL
  • Title: Novel method for efficiently synthesizing chiral beta-amino acid (CN108976141B)
  • Title: RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF (WO2021017645A1)

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in β-Amino Acid Cyclization

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on β-amino acids to enhance proteolytic stability and target "undruggable" protein-protein interactions, mastering their cycliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on β-amino acids to enhance proteolytic stability and target "undruggable" protein-protein interactions, mastering their cyclization is critical. This guide provides mechanistic troubleshooting, verified protocols, and quantitative data to help you eliminate common side reactions such as oligomerization, epimerization, and hydrolysis.

Troubleshooting Guide & Mechanistic FAQs

Q1: My cyclization yields a complex mixture of oligomers and polymers instead of the desired monomeric macrocycle. How can I shift the equilibrium? Causality: Macrocyclization of β-amino acids is an inherently entropy-unfavorable process . Because the linear precursor must adopt a highly specific, pre-organized conformation to bring the N- and C-termini together, intermolecular collisions (oligomerization) often outcompete intramolecular ring closure . Solution:

  • Enforce Pseudo-First-Order Kinetics: Implement high-dilution conditions (≤ 0.005 M). This mathematically favors unimolecular cyclization over bimolecular oligomerization .

  • Utilize On-Resin Pseudo-Dilution: Anchor the peptide to an insoluble polymeric support via a side-chain. The physical distance between reactive strands prevents intermolecular cross-linking, allowing cyclization at effectively higher local concentrations without the need for massive solvent volumes .

Q2: I am successfully forming the macrocycle, but NMR/HPLC analysis shows severe epimerization at the C-terminal residue. What is causing this loss of stereochemistry? Causality: Epimerization during activation is primarily driven by the base-catalyzed formation of an intermediate 5-membered oxazolone (or oxazinone for β-amino acids) . Strong bases abstract the acidic proton from the activated ester, creating a planar, achiral enolate intermediate that racemizes upon ring opening . Solution:

  • Change the Base: Replace strong bases like DIPEA or TEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (sym-collidine). Collidine acts as an acid scavenger without being basic enough to abstract the chiral proton []([Link]).

  • Optimize the Coupling Reagent: Switch from highly reactive uronium-based reagents (e.g., HATU) to phosphonium-based reagents like PyAOP []([Link]) or organophosphorus reagents like DEPBT , which coordinate the intermediate to suppress the oxazolone pathway entirely.

Q3: The cyclization kinetics are extremely sluggish, leading to hydrolysis of the activated ester before the ring can close. How do I accelerate the reaction? Causality: If the linear peptide exists primarily in an extended trans-amide conformation, the reactive termini remain physically separated. This extended residence time in the activated state leaves the C-terminal ester vulnerable to nucleophilic attack by trace water (hydrolysis) rather than the intended N-terminal amine . Solution: Induce conformational pre-organization. Incorporate turn-inducing elements (e.g., pseudoprolines or N-methylated amino acids) into the linear sequence [[1]]([Link]). For β-peptides, utilizing cyclic β-amino acid monomers inherently restricts backbone dihedral angles, pre-organizing the molecule into a cyclization-competent state .

Visualizing the Mechanisms

Workflow LinearPeptide Linear β-Amino Acid Precursor SolutionPhase Solution-Phase High Dilution (<0.005 M) LinearPeptide->SolutionPhase Strategy 1 SolidPhase Solid-Phase Pseudo-Dilution (On-Resin) LinearPeptide->SolidPhase Strategy 2 Reagents Add Coupling Reagent (PyAOP, DEPBT, FDPP) + Weak Base SolutionPhase->Reagents SolidPhase->Reagents Success Intramolecular Cyclization (Desired Macrocycle) Reagents->Success Optimized Conditions SideRxn1 Intermolecular Reaction (Oligomerization) Reagents->SideRxn1 High Conc. SideRxn2 Oxazolone Formation (Epimerization) Reagents->SideRxn2 Strong Base

Workflow for β-amino acid macrocyclization highlighting strategies to minimize side reactions.

Mechanism ActivatedEster Activated C-Terminus (O-Acylisourea) Oxazolone Oxazolone Intermediate (Achiral Enolate) ActivatedEster->Oxazolone Base Catalyzed Proton Abstraction Target Desired β-Lactam / Macrocycle (Retained Stereochemistry) ActivatedEster->Target Fast Cyclization (Weak/No Base) Base Strong Base (e.g., DIPEA) Base->Oxazolone Epimerized Epimerized Product (Loss of Stereochemistry) Oxazolone->Epimerized Ring Opening

Mechanistic pathway of base-catalyzed epimerization via oxazolone vs. direct cyclization.

Quantitative Data: Coupling Reagent Selection Matrix

Selecting the correct coupling reagent is the single most important variable in preventing side reactions. Use this matrix to guide your experimental design.

Coupling ReagentActivation MechanismEpimerization RiskOligomerization RiskBest Use Case for β-Amino Acids
HATU HOAt ester formationHigh (with strong base)ModerateFast coupling of unhindered, linear sequences prior to cyclization.
PyAOP Phosphonium HOAt esterLow to ModerateLow (at high dilution)Hindered β-amino acids; high-dilution solution-phase cyclization .
DEPBT OrganophosphorusVery LowModerateHighly epimerization-prone substrates requiring strict stereochemical retention.
FDPP Pentafluorophenyl esterLowLowHead-to-tail macrocyclization of complex peptides with turn-inducers .
Mukaiyama Pyridinium-basedModerateHighIntramolecular β-lactam (4-membered ring) formation.

Standardized Experimental Protocols

Protocol A: Solution-Phase Macrocyclization under High Dilution (PyAOP/Collidine)

Objective: Cyclize a linear β-amino acid sequence while suppressing both oligomerization and epimerization.

  • Preparation: Dissolve the fully deprotected linear peptide precursor in anhydrous DMF to a final concentration of 0.001 – 0.005 M.

    • Causality: Extreme dilution ensures the reaction follows pseudo-first-order kinetics, heavily favoring intramolecular collision over intermolecular aggregation [[2]]([Link]).

  • Activation: Cool the solution to 0 °C under an inert argon atmosphere. Add 3.0 equivalents of PyAOP.

    • Causality: Phosphonium reagents like PyAOP do not cap the N-terminus (unlike uroniums like HATU, which can form dead-end guanidinium byproducts) and react smoothly at low temperatures .

  • Base Addition: Dropwise, add 5.0 equivalents of sym-collidine.

    • Causality: Collidine is basic enough to activate the coupling reagent but too sterically hindered to abstract the chiral α/β-proton, preventing oxazolone-mediated epimerization .

  • Self-Validating Reaction Monitoring: Allow the mixture to slowly warm to room temperature. Monitor via LC-MS every 4 hours. The reaction is complete when the linear precursor mass is fully consumed and replaced by the[M - H2O] cyclized mass.

  • Workup: Quench with water, concentrate under reduced pressure (keeping bath temp < 35 °C to prevent thermal degradation), and purify via preparative RP-HPLC.

Protocol B: On-Resin Pseudo-Dilution Cyclization

Objective: Perform head-to-tail macrocyclization without requiring large volumes of solvent, leveraging the solid support to prevent oligomerization.

  • Anchoring: Synthesize the linear sequence on a low-loading resin (e.g., 0.1 - 0.2 mmol/g) anchored via an amino acid side-chain (e.g., an Aspartate side-chain attached to Wang resin).

  • Orthogonal Deprotection: Selectively remove the N-terminal Fmoc (20% Piperidine/DMF) and C-terminal protecting group (e.g., Allyl/Alloc using Pd(PPh3)4 and phenylsilane), leaving the side-chain anchor intact.

  • Cyclization: Swell the resin in minimal NMP. Add 3.0 eq of FDPP and 5.0 eq of DIPEA.

    • Causality: The solid support physically isolates the peptide chains (pseudo-dilution), preventing intermolecular oligomerization even in a highly concentrated solvent volume .

  • Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the cyclized peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

References

  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (2024).[Link]

  • Contemporary strategies for peptide macrocyclization. Nature Chemistry (2011).[Link]

  • Improved anticancer potency by head-to-tail cyclization of short cationic anticancer peptides containing a lipophilic β2,2-amino acid. ChemBioChem (2012).[Link]

  • Foldamer-templated catalysis of macrocycle formation. Science (2019).[Link]

  • Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues. Frontiers in Chemistry (2020).[Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Optimization for Phenoxyphenyl-Derived Peptidomimetics

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate highly potent phenoxyphenyl-derived peptidomimetics into orally bioavailable dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate highly potent phenoxyphenyl-derived peptidomimetics into orally bioavailable drugs.

While the bulky, hydrophobic phenoxyphenyl moiety is exceptional for anchoring molecules into deep lipophilic target pockets (such as those found in Protein-Tyrosine Phosphatase 1B inhibitors)[1], it introduces severe pharmacokinetic liabilities. It often pushes the molecular weight beyond the optimal 700 Da threshold for passive diffusion[2], drastically increases lipophilicity, and triggers active efflux mechanisms.

This guide is designed to provide you with mechanistic troubleshooting strategies, self-validating experimental protocols, and formulation techniques to overcome these specific barriers.

Section 1: Troubleshooting Permeability and Efflux (FAQs)

Q1: My phenoxyphenyl peptidomimetic shows sub-nanomolar target affinity in vitro, but the Caco-2 apparent permeability (


) is < 

cm/s. How do I improve intestinal permeability without losing potency?

A1: The causality here lies in the thermodynamic conflict between the highly lipophilic phenoxyphenyl group and the polar surface area (PSA) of the peptide backbone. This imbalance prevents the molecule from efficiently shedding its hydration shell (desolvation) to enter the lipid bilayer.

Solution: Implement


-methylation at solvent-exposed amide bonds. 

-methylation removes hydrogen bond donors, significantly lowering the desolvation energy required for membrane partitioning. Alternatively, macrocyclization can induce a "chameleon" effect. By forcing the molecule into a rigid conformation, it forms intramolecular hydrogen bonds in lipophilic environments (shielding polarity to cross the membrane) while exposing them in aqueous environments to maintain solubility[3].

Q2: My compound permeates the apical membrane but exhibits an Efflux Ratio (ER) > 3.0. How can I bypass P-glycoprotein (P-gp) recognition?

A2: P-gp selectively binds bulky, hydrophobic molecules with multiple H-bond acceptors—a profile that perfectly matches phenoxyphenyl peptidomimetics.

Solution: You must alter the spatial recognition motif. One highly effective approach is the prodrug strategy. By transiently masking polar groups (e.g., via esterification), you alter the spatial arrangement of H-bond acceptors and increase lipophilicity, effectively evading P-gp binding. Once absorbed into the systemic circulation, intracellular esterases cleave the prodrug, releasing the active peptidomimetic[1].

Section 2: Metabolic Stability & Formulation (FAQs)

Q3: The in vivo half-life of my compound is under 20 minutes due to rapid hepatic clearance and peptidase degradation. What are the most effective structural modifications?

A3: Peptidases rapidly hydrolyze standard L-amino acid peptide bonds. While the bulky phenoxyphenyl group can sometimes act as a localized steric shield, it is insufficient for systemic protection against aggressive gastrointestinal and hepatic enzymes.

Solution: Incorporate


-methyl amino acids or D-amino acids adjacent to the phenoxyphenyl anchor and at known cleavage sites. These non-natural modifications create severe steric hindrance that physically blocks the catalytic triad of proteases from accessing the scissile bond, dramatically extending the half-life[4].

Q4: The compound is highly lipophilic (clogP > 5) and precipitates immediately in simulated gastric fluid. What formulation strategies work best?

A4: Poor aqueous solubility prevents the drug from maintaining a sufficient concentration gradient at the intestinal wall, which is the primary driving force for passive diffusion.

Solution: Formulate the peptidomimetic in a Self-Microemulsifying Drug Delivery System (SMEDDS) or utilize permeation enhancers[2]. SMEDDS utilize a mixture of oils, surfactants, and co-surfactants to keep the hydrophobic phenoxyphenyl compound solubilized in nanometer-sized droplets. This prevents precipitation in the GI tract and dramatically increases the surface area for absorption[3].

Section 3: Mechanistic Workflows & Pathways

To systematically address bioavailability issues, follow the diagnostic workflow below.

G Start Phenoxyphenyl Peptidomimetic PermAssay Caco-2 Permeability Start->PermAssay MetabAssay Microsomal Stability Start->MetabAssay LowPerm Low Permeability (Papp < 1x10^-6) PermAssay->LowPerm Poor Absorption HighEfflux High Efflux Ratio (ER > 2) PermAssay->HighEfflux P-gp Substrate LowStab High Clearance (t1/2 < 30 min) MetabAssay->LowStab Rapid Degradation Mod1 N-Methylation & Macrocyclization LowPerm->Mod1 Mod3 Lipid Formulation (SMEDDS) LowPerm->Mod3 Mod2 Prodrug Strategy HighEfflux->Mod2 LowStab->Mod1 InVivo In Vivo PK (Bioavailability > 20%) Mod1->InVivo Mod2->InVivo Mod3->InVivo

Workflow for diagnosing and resolving bioavailability bottlenecks in peptidomimetics.

Understanding the cellular barriers is critical for rational drug design. The diagram below illustrates the competing pathways your peptidomimetic faces at the intestinal epithelium.

G Lumen Intestinal Lumen Apical Apical Membrane Lumen->Apical Passive Diffusion Enterocyte Enterocyte Cytosol Apical->Enterocyte Basolateral Basolateral Membrane Enterocyte->Basolateral Surviving Fraction Pgp P-glycoprotein Enterocyte->Pgp Recognition CYP CYP3A4 / Peptidases Enterocyte->CYP Metabolism Blood Systemic Circulation Basolateral->Blood Absorption Pgp->Lumen Efflux CYP->Enterocyte Inactive Metabolites

Intestinal transport pathway highlighting absorption, P-gp efflux, and CYP metabolism.

Section 4: Standardized Experimental Protocols

To ensure data integrity, you must utilize self-validating protocols. A protocol is self-validating only when it includes internal controls that confirm the assay's physical integrity before data interpretation begins.

Protocol 1: Self-Validating Caco-2 Permeability & Efflux Assay

Causality: This assay measures bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) to distinguish between poor passive diffusion and active P-gp efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at

    
     cells/cm². Culture for 21 days to ensure tight junction formation and mature P-gp expression.
    
  • Validation Step (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (this confirms monolayer integrity and prevents false-positive permeability readings).

  • Dosing: Prepare a 10 µM solution of the phenoxyphenyl peptidomimetic in HBSS buffer (pH 7.4). Add to the Apical chamber (for A→B transport) or Basolateral chamber (for B→A transport).

  • Internal Controls: Co-incubate with Propranolol (high permeability transcellular control) and Lucifer Yellow (paracellular leak marker).

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability (

    
    ) = 
    
    
    
    . Calculate Efflux Ratio (ER) =
    
    
    .
  • Interpretation: If ER > 2.0, the compound is a substrate for active efflux and requires prodrug or formulation intervention.

Protocol 2: Preparation of Peptidomimetic-Loaded SMEDDS

Causality: By pre-dissolving the highly lipophilic drug in an isotropic mixture of oils and surfactants, the formulation spontaneously forms microemulsions upon contact with GI fluids, preventing the hydrophobic phenoxyphenyl moiety from crashing out of solution.

  • Excipient Screening: Determine the equilibrium solubility of the peptidomimetic in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).

  • Mixing: Combine the optimal ratio (typically 20% oil, 60% surfactant, 20% co-surfactant) in a glass vial.

  • Drug Loading: Add the peptidomimetic (up to 50 mg/g of mixture). Vortex for 5 minutes and sonicate at 40°C until a clear, isotropic solution forms.

  • Validation Step: Dilute 100 µL of the SMEDDS in 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C with gentle stirring.

  • Characterization: Measure droplet size via Dynamic Light Scattering (DLS). A successful SMEDDS will spontaneously form a transparent microemulsion with a droplet size < 50 nm and a Polydispersity Index (PDI) < 0.3.

Section 5: Quantitative Data & Benchmarks

Use the following table to benchmark your experimental results against industry standards for oral drug development.

Pharmacokinetic MetricTarget Value for Oral DeliveryBaseline Phenoxyphenyl PeptidomimeticPost-Optimization (e.g.,

-Methylated + SMEDDS)
Molecular Weight (Da) < 700 Da750 - 900 Da750 - 900 Da (Unchanged)
Caco-2

(cm/s)
>

<

>

Efflux Ratio (ER) < 2.0> 3.0< 1.5
Hepatic Half-Life (

)
> 60 min< 20 min> 120 min
Oral Bioavailability (F%) > 20%< 2%25 - 40%

References

  • Source: National Institutes of Health (NIH)
  • Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches Source: Hilaris Publisher URL
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews - ACS Publications URL
  • Source: American Chemical Society (ACS)

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization Guide: 3-Amino-3-(4-phenoxyphenyl)propanoic Acid

[1] Executive Summary Compound Class:

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound Class: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Amino Acid / Diphenyl Ether Derivative
CAS Registry Number:  339348-11-7 (Generic/Related) / 202131-32-6 (Isomer Ref)
Primary Application:  Peptidomimetic building block, RGD integrin inhibitors, and Bruton's tyrosine kinase (BTK) inhibitor intermediates (e.g., Ibrutinib analogs).[1]

This guide details the nuclear magnetic resonance (NMR) characterization of 3-amino-3-(4-phenoxyphenyl)propanoic acid . Unlike standard


-amino acids, this 

-amino acid presents unique challenges due to its zwitterionic nature, the scalar coupling network of the ethylene backbone, and the complex aromatic region derived from the diphenyl ether moiety.[2]

This document compares three characterization strategies ("Alternatives") to determine the optimal workflow for structural validation, focusing on resolution, solubility, and proton exchangeability.

Part 1: Strategic Comparison of Characterization Methods

To ensure data integrity, researchers must select a solvent system that disrupts intermolecular aggregation while maintaining solubility.[3][2] We compare the performance of three standard methodologies.

Method A: DMSO-dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (Recommended for Full Assignment)[1]
  • Mechanism: High polarity disrupts peptide-like hydrogen bonding; non-protic nature preserves exchangeable protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ).
  • Performance:

    • Solubility: Excellent (>50 mM).[3]

    • Resolution: High. Allows observation of amide/amine protons (

      
       8.0–9.0 ppm), crucial for verifying protonation states.[2]
      
    • Drawback: Residual water peak (~3.3 ppm) may obscure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -protons if not dry. Viscosity broadens linewidths slightly.[3]
      
Method B: D O + NaOD (Alkaline Extraction)[3]
  • Mechanism: Deprotonates the carboxylic acid and amine, forming a soluble salt.[2]

  • Performance:

    • Solubility: High.[3]

    • Resolution: Clean aliphatic region.

    • Drawback: Critical Failure Mode. Rapid exchange of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and 
      
      
      
      protons eliminates them from the spectrum. The
      
      
      -protons may undergo deuterium exchange over time at high pH. Not recommended for initial structural proof.
Method C: TFA-d / CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Mixture[1]
  • Mechanism: Trifluoroacetic acid breaks strong zwitterionic lattices; CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     provides lock.
    
  • Performance:

    • Solubility: Moderate.[3]

    • Resolution: Sharpens backbone signals by forcing a single protonation state (ammonium salt).

    • Drawback: Chemical shift perturbation is significant; corrosive to sensitive probes if not handled well.[3]

Summary Table: Method Performance Comparison
FeatureMethod A (DMSO-d

)
Method B (D

O/NaOD)
Method C (TFA-d)
Backbone Resolution HighModerate (pH dependent)Very High
Exchangeable Protons Visible (Crucial)InvisibleBroad/Shifted
Aromatic Dispersion GoodPoor (Overlap likely)Good
Suitability Best Practice Kinetics/Stability StudiesAggregation Troubleshooting

Part 2: Detailed Experimental Protocol (Method A)

Objective: Full assignment of 3-amino-3-(4-phenoxyphenyl)propanoic acid using DMSO-d


.
Step 1: Sample Preparation[1][3]
  • Weigh 10–15 mg of the solid compound into a clean vial.

  • Add 600 µL of DMSO-dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (99.9% D).
    
    • Note: Use an ampoule source to minimize water content.[3]

  • Sonicate for 60 seconds. If the solution remains cloudy, gently warm to 40°C.[2]

    • Causality:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -amino acids often form microcrystalline zwitterionic aggregates that require thermal energy to dissociate.
      
  • Transfer to a 5mm NMR tube.[3] Filter through a cotton plug if particulates persist.[3]

Step 2: Acquisition Parameters (600 MHz equivalent)[3]
  • Temperature: 298 K (25°C).[3]

  • 1H Experiment:

    • Pulse angle: 30°.[3][4]

    • Relaxation delay (D1): 2.0 s (Ensure integration accuracy for aromatic ratios).

    • Scans (NS): 64.[3][5]

  • 13C Experiment:

    • Decoupling: Proton-decoupled (CPD).[3]

    • Scans (NS): >1024 (Quaternary carbons in diphenyl ether relax slowly).[2]

Step 3: Structural Validation Logic

The critical distinction is differentiating the


-amino  structure from the 

-amino
isomer (Tyrosine analog).
  • 
    -Isomer (Target):  The 
    
    
    
    -proton (
    
    
    4.4 ppm) couples to a methylene group (
    
    
    2.7 ppm). COSY Cross-peak: CH–CH
    
    
    .
  • 
    -Isomer (Alternative):  The 
    
    
    
    -proton (
    
    
    3.8 ppm) couples to a methylene group (
    
    
    3.0 ppm). COSY Cross-peak: CH–CH
    
    
    .
  • Differentiation: The

    
    -proton is significantly deshielded (
    
    
    
    ) compared to the
    
    
    -proton of a standard amino acid due to the direct attachment to the aromatic ring and the amino group.

Part 3: Expected Data & Analysis

1H NMR Chemical Shift Data (DMSO-d )

Reference: TMS (


 0.00) / Residual DMSO (

2.50)[2]
PositionTypeShift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic

-CH
CH4.35 – 4.55 t / dd

Benzylic +

-Amino effect. Diagnostic peak.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-CH

CH

2.60 – 2.85 dd / m

Diastereotopic methylene protons adjacent to COOH.
NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

NH8.20 – 8.60 br s-Ammonium protons (visible in DMSO).
Ar-H (2,6) CH7.40 – 7.50 dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Ortho to chiral center (Inner ring).[2]
Ar-H (3,5) CH6.95 – 7.05 dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Ortho to ether oxygen (Inner ring).[2]
O-Ph (2',6') CH6.90 – 7.00 dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Ortho to ether oxygen (Outer ring).[2]
O-Ph (4') CH7.10 – 7.20 tngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Para proton (Outer ring).
O-Ph (3',5') CH7.30 – 7.40 tngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Meta protons (Outer ring).[2]
13C NMR Chemical Shift Data
  • Carbonyl (C=O): ~172.0 ppm[2]

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -CH:  ~51.0 ppm (Significant shift vs 
    
    
    
    -isomer)
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -CH
    
    
    
    :
    ~40.5 ppm
  • Aromatic C-O: ~156.0 - 158.0 ppm (Distinctive ipso carbons)[3]

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for assigning the structure and distinguishing it from its isomers.

NMR_Workflow Start Sample: 3-Amino-3-(4-phenoxyphenyl)propanoic acid Solvent Dissolve in DMSO-d6 (Preserve NH protons) Start->Solvent H1_Spec 1H NMR Spectrum Solvent->H1_Spec Check_NH Observe 8.0-9.0 ppm Region H1_Spec->Check_NH Backbone Analyze 2.5 - 4.5 ppm Region H1_Spec->Backbone Aromatic Aromatic Region (6.8 - 7.5 ppm) Check for 9 Protons H1_Spec->Aromatic NH_Present Broad Singlet Present (Confirm Zwitterion/Salt) Check_NH->NH_Present NH_Absent No Signal (Check Water Content/Exchange) Check_NH->NH_Absent Beta_Check Identify CH at > 4.3 ppm? Backbone->Beta_Check Yes_Beta Structure Confirmed: Beta-Amino Acid (Benzylic position) Beta_Check->Yes_Beta No_Beta Signal at ~3.8 ppm? Likely Alpha-Isomer (Tyrosine analog) Beta_Check->No_Beta Yes_Beta->Aromatic Correlate

Caption: Logic flow for the structural verification of


-amino acids via 1H NMR.

References

  • General ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Amino Acid Shifts: 
    Title: Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives.
    Source: Scientific Electronic Library Online (SciELO).
    URL:[Link]
    
  • Solvent Effects on Amino Acids: Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. Source: MDPI (Molecules).[3] URL:[Link][2]

  • Phenoxyphenyl Derivative Synthesis: Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.[3][5][6][7] Source: National Institutes of Health (PMC). URL:[Link][2]

  • Isomer Differentiation (Alpha vs Beta): Title: Identifying amino acids in protein NMR spectra (University of Texas). Source: University of Texas at Austin / Google Cache.[3] URL:[Link](Note: Generalized reference for

    
     shift distinction logic).
    

Sources

Comparative

A Comparative Guide to the Stability of β-3 and β-2 Amino Acids for Drug Development

For researchers, scientists, and drug development professionals, the quest for more stable and effective therapeutic peptides is a constant endeavor. The incorporation of non-natural β-amino acids into peptide backbones...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for more stable and effective therapeutic peptides is a constant endeavor. The incorporation of non-natural β-amino acids into peptide backbones has emerged as a powerful strategy to enhance their resistance to enzymatic degradation and to modulate their conformational properties. Among the various β-amino acid isomers, β-3 and β-2 amino acids are of significant interest. This guide provides an in-depth, objective comparison of the stability of β-3 versus β-2 amino acids, supported by experimental data, to aid in the rational design of next-generation peptide therapeutics.

Introduction: The Significance of Backbone Modification

Native peptides composed of α-amino acids are often hampered in their therapeutic potential by rapid in vivo degradation by proteases. The insertion of a β-amino acid, which contains an additional methylene unit in the backbone, fundamentally alters the peptide's structure, making it a poor substrate for most endogenous proteases. This increased proteolytic stability is a key driver for the exploration of β-amino acid-containing peptides, or "β-peptides," in drug discovery.[1][2]

The two most common isomers of β-amino acids are the β-3 and β-2 forms, which differ in the position of the side chain on the β-carbon. This seemingly subtle structural difference has profound implications for the conformational preferences and overall stability of the resulting peptide.

G cluster_alpha α-Amino Acid cluster_beta3 β-3 Amino Acid cluster_beta2 β-2 Amino Acid a_N H₂N a_Ca a_N->a_Ca a_C COOH a_Ca->a_C a_R R a_Ca->a_R a_H H a_Ca->a_H b3_N H₂N b3_Cb b3_N->b3_Cb b3_Ca b3_Cb->b3_Ca b3_R R b3_Cb->b3_R b3_H1 H b3_Cb->b3_H1 b3_C COOH b3_Ca->b3_C b3_H2 H b3_Ca->b3_H2 b2_N H₂N b2_Cb b2_N->b2_Cb b2_Ca b2_Cb->b2_Ca b2_H1 H b2_Cb->b2_H1 b2_H2 H b2_Cb->b2_H2 b2_C COOH b2_Ca->b2_C b2_R R b2_Ca->b2_R

Figure 1. Comparison of α, β-3, and β-2 amino acid structures.

Conformational Stability: A Subtle but Significant Difference

The intrinsic stability of a peptide is not solely dictated by its resistance to enzymatic cleavage but also by its ability to adopt and maintain a defined three-dimensional structure. Theoretical studies suggest that β-3 amino acid structures are somewhat more conformationally stable than their β-2 counterparts.[3] This is attributed to the potential for intramolecular hydrogen bonding and the specific positioning of the side chain, which in β-3 residues is on the carbon atom adjacent to the nitrogen terminus.[3]

Experimental evidence from circular dichroism (CD) spectroscopy supports this notion, indicating that the incorporation of β-2 residues can be more destabilizing to helical secondary structures compared to β-3 residues.[4] This difference in conformational stability can have a significant impact on the biological activity of the peptide, as a well-defined structure is often crucial for receptor binding and downstream signaling.

Proteolytic Stability: A Head-to-Head Comparison

The primary advantage of incorporating β-amino acids into peptides is the remarkable increase in their resistance to proteolytic degradation.[1][5] While both β-2 and β-3 amino acids confer significant stability compared to α-amino acids, direct comparative studies provide a more nuanced understanding.

A study investigating the proteolytic stability of β-peptides derived from L-aspartic acid (yielding β-3 peptides) and L-diaminopropionic acid (yielding β-2 peptides) against a panel of proteases and human serum demonstrated that peptides containing either β-2 or β-3 linkages were highly resistant to degradation under conditions where a standard α-peptide was rapidly cleaved.[1]

Table 1: Comparative Proteolytic Stability of α, β-2, and β-3 Peptides

Peptide TypeEnzyme/ConditionStabilityReference
α-peptidePronase, Trypsin, Elastase, Human SerumRapidly degraded[1]
β-2 peptidePronase, Trypsin, Elastase, Human SerumResistant to degradation[1]
β-3 peptidePronase, Trypsin, Elastase, Human SerumResistant to degradation[1]
Mixed α/β-peptideTrypsin, PronaseSlow degradation[1]
Mixed α/β-peptideElastaseResistant to degradation[1]

It is important to note that while peptides composed entirely of β-amino acids are generally resistant to proteolysis, mixed α/β-peptides can exhibit some susceptibility, particularly at the α-β peptide bond.[1][6] Interestingly, some microbial enzymes have been identified that can cleave N-terminal β-3-homoamino acid residues, suggesting that the proteolytic landscape for β-peptides is not entirely barren.[7]

Experimental Protocols for Stability Assessment

To empower researchers to conduct their own comparative stability studies, we provide the following detailed experimental protocols for assessing both proteolytic and conformational stability.

Proteolytic Stability Assay Using HPLC

This protocol outlines a robust method for comparing the degradation rates of β-2 and β-3 containing peptides in the presence of a protease or serum.

Materials:

  • β-2 and β-3 containing peptides of interest, and an α-peptide control (all at a stock concentration of 1 mg/mL in a suitable buffer)

  • Protease of interest (e.g., trypsin, chymotrypsin, or pronase) or human serum

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the peptide of interest (final concentration, e.g., 100 µM) and the protease (e.g., 1:100 enzyme to substrate ratio) or serum (e.g., 50% v/v) in the reaction buffer.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.[8][9]

    • Inject a fixed volume of each sample onto the C18 column.

    • Elute the peptide and its degradation products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatograms.

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life of each peptide.

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis HPLC Analysis Peptide Peptide Solution (β-2, β-3, or α-control) Mix Incubate at 37°C Peptide->Mix Enzyme Protease Solution or Serum Enzyme->Mix Timepoints Aliquots at 0, 1, 4, 8, 24h Mix->Timepoints Quench Quench with TFA Timepoints->Quench HPLC Inject into HPLC Quench->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Analysis Quantify Peak Area & Calculate % Remaining Chromatogram->Analysis Degradation Kinetics Plot Degradation Kinetics Plot Analysis->Degradation Kinetics Plot

Figure 2. Workflow for the proteolytic stability assay.

Conformational Stability Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. This protocol can be used to compare the helical content of peptides containing β-2 and β-3 amino acids.

Materials:

  • Lyophilized β-2 and β-3 containing peptides

  • CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette with a known path length (e.g., 1 mm)

Procedure:

  • Sample Preparation:

    • Accurately weigh the lyophilized peptides and dissolve them in the CD-transparent buffer to a final concentration of approximately 0.1-0.2 mg/mL.

    • Determine the precise peptide concentration using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or by amino acid analysis.

  • Instrument Setup:

    • Purge the CD spectrophotometer with nitrogen gas.

    • Set the instrument parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Number of accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide sample.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from each peptide spectrum.

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the recorded ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Analyze the resulting spectra for characteristic features of secondary structures. For α-helices, expect negative bands around 208 nm and 222 nm.

    • Compare the mean residue ellipticity values at 222 nm to qualitatively assess and compare the helical content of the different peptides.

Data Summary and Interpretation

The following table summarizes key stability parameters for β-3 and β-2 amino acids based on available data.

Table 2: Summary of Stability Parameters for β-3 vs. β-2 Amino Acids

Stability Parameterβ-3 Amino Acidβ-2 Amino AcidKey FindingsReference
Conformational Stability Generally more stableCan be helix-destabilizing relative to β-3Theoretical calculations and CD data suggest higher conformational stability for β-3 containing peptides.[3][4]
Proteolytic Stability Highly resistantHighly resistantBoth isomers confer significant resistance to a broad range of proteases and serum compared to α-amino acids.[1]
Binding Affinity (Ki) Varies with sequenceCan significantly influence affinityThe position of the side chain (β-2 vs. β-3) can dramatically alter binding affinity to target proteins.[4]

Conclusion and Future Perspectives

Both β-3 and β-2 amino acids are invaluable tools for enhancing the stability of therapeutic peptides. The choice between these isomers should be guided by the specific design goals of the project.

  • For maximizing proteolytic resistance, both β-2 and β-3 amino acids are excellent choices. Peptides composed entirely of either isomer exhibit remarkable stability.

  • When a specific secondary structure, such as an α-helix, is critical for biological activity, β-3 amino acids may be the preferred option due to their greater propensity to support helical conformations.

  • The subtle difference in side-chain positioning between β-2 and β-3 residues can be exploited to fine-tune binding affinity to a target receptor or enzyme. In some cases, a β-2 substitution may lead to a more favorable interaction.

Future research should focus on a more extensive and quantitative comparison of the proteolytic stability of a wider range of β-2 and β-3 substituted peptides against a larger panel of individual proteases. This will provide a more granular understanding of their relative stabilities and enable an even more precise and rational design of highly stable and potent peptide-based drugs.

References

  • Giraud, M., et al. (2003). Structural and biological effects of a beta2- or beta3-amino acid insertion in a peptide. Journal of Peptide Research, 61(3), 127-136. [Link]

  • Kuhn-Nentwig, L., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]

  • Makam, V. R., & Chatterji, D. (2009). The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. Bioorganic & Medicinal Chemistry Letters, 19(9), 2533-2535. [Link]

  • Michel, J., et al. (2011). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. ACS Chemical Biology, 6(8), 809-816. [Link]

  • Patora-Komisarska, K., et al. (2019). β 2 and β 3 types of β-amino acids. In Peptidomimetics in Medicinal Chemistry. IntechOpen. [Link]

  • Heck, T., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. ChemBioChem, 7(12), 1956-1964. [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]

  • Żyła, A., & Szefler, B. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 433. [Link]

  • Hinterding, K., & Seebach, D. (2002). The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. Helvetica Chimica Acta, 85(8), 2467-2495. [Link]

  • Tigo, T. R., et al. (2024). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Journal of Medicinal Chemistry, 67(10), 8087-8096. [Link]

  • Henriques, S. T., et al. (2021). Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. Clinical and Translational Science, 14(3), 979-989. [Link]

  • Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Alhamadsheh, M. (2018). Extending the half-life of therapeutic peptides. Research Outreach. [Link]

  • Mukherjee, A., & Hersh, L. B. (2002). Regulation of amyloid beta-peptide levels by enzymatic degradation. Journal of Alzheimer's Disease, 4(5), 341-348. [Link]

  • John, M., et al. (2019). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Applied and Environmental Microbiology, 85(15), e00735-19. [Link]

  • Herath, H. M. D. R., Cabot, P. J., & Hewavitharana, A. K. (2015). Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay. Journal of Analytical & Bioanalytical Techniques, 6(5), 1000271. [Link]

Sources

Validation

determination of enantiomeric excess (ee) for beta-amino acids

Topic: Determination of Enantiomeric Excess (ee) for -Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author: Senior Application Scientist The Defi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determination of Enantiomeric Excess (ee) for


-Amino Acids
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals
Author:  Senior Application Scientist

The Definitive Guide to Enantiomeric Excess Determination for -Amino Acids

Executive Summary & Strategic Overview

In the landscape of peptidomimetics and drug discovery,


-amino acids have transcended their status as mere "homologs" of 

-amino acids. They are the structural backbone of blockbuster therapeutics like Sitagliptin (Januvia) and offer proteolytic resistance in foldamers. However, their analysis presents a distinct set of challenges:
  • Zwitterionic Nature: High polarity makes them difficult to retain on standard C18 columns without derivatization.

  • Lack of

    
    -Proton:  This eliminates racemization via oxazolone formation (a plus) but alters the binding geometry in chiral recognition mechanisms compared to 
    
    
    
    -analogs.
  • Detection Limits: Many aliphatic

    
    -amino acids lack a chromophore, rendering standard UV detection useless without derivatization.
    

This guide moves beyond generic protocols to provide a comparative analysis of the three industry-standard methodologies: Direct Zwitterionic HPLC , Indirect Chromatographic Derivatization (Marfey’s Method) , and NMR Spectroscopy .

Decision Framework: Selecting the Right Methodology

Before committing resources, use this decision matrix to select the optimal workflow for your sample matrix and throughput requirements.

DecisionTree Start Start: Sample Type Matrix Is the sample a complex biological matrix (plasma/cell lysate)? Start->Matrix UV Does the molecule have a strong UV chromophore? Matrix->UV No (Synthetic Standard) Method2 Method 2: Indirect HPLC (Marfey's Method) Matrix->Method2 Yes (Requires cleanup/sensitivity) Scale Is this a high-throughput screen (>50 samples)? UV->Scale No Method1 Method 1: Direct HPLC (ZWIX / Crownpak) UV->Method1 Yes (Direct Injection) Scale->Method2 Yes (Derivatization adds chromophore) Method3 Method 3: NMR w/ CSAs (Mosher/BINOL) Scale->Method3 No (Quick purity check)

Figure 1: Strategic decision tree for selecting the ee determination method based on sample matrix and chromophore availability.

Method 1: Direct Chiral HPLC (The "Gold Standard")

For synthetic intermediates and pure substances, direct separation on Zwitterionic Ion-Exchange (ZWIX) or Crown Ether phases is the superior approach. It avoids kinetic fractionation errors inherent in derivatization.

The Technology: Cinchona Alkaloid Zwitterionic Phases

Unlike polysaccharide columns (e.g., OD-H) which often fail to retain free amino acids, Chiralpak ZWIX(+) and ZWIX(-) columns utilize a double ion-pairing mechanism.[1] The stationary phase contains both a cation exchanger (quinuclidine) and an anion exchanger (sulfonic acid), perfectly matching the zwitterionic


-amino acid.
Comparative Performance Data
FeatureChiralpak ZWIX(+) / (-)Crownpak CR-I(+)Polysaccharide (IC/IA)
Target Analyte General

-amino acids (linear & cyclic)
Primary amines near chiral centerProtected

-amino acids
Mechanism Double Ion-PairingHost-Guest ComplexationH-Bonding / Steric
Mobile Phase MeOH/MeCN + Acid/BaseAqueous HClO₄ (pH 1.0–2.0)Hexane/EtOH or Reversed Phase
Elution Order Reversable (switch +/- column)FixedFixed
Typical

1.2 – 3.0> 1.5 (High Selectivity)Variable
Experimental Protocol: ZWIX Method

Objective: Separation of underivatized


-homophenylalanine.
  • Column: Chiralpak ZWIX(+),

    
     mm, 3 
    
    
    
    m.[2]
  • Mobile Phase Preparation:

    • Bulk Solvent: MeOH:MeCN (49:49 v/v).

    • Additives: 2% Water, 50 mM Formic Acid, 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio (2:1) is critical to maintain the zwitterionic state of the selector.

  • Conditions:

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C.

    • Detection: UV 210 nm (or ELSD for non-chromophoric samples).

  • System Suitability:

    • Expect the L-enantiomer to elute first on ZWIX(+) (generally).

    • Caution: These columns have a "memory effect." Dedicate the column to specific additive concentrations.

Method 2: Indirect Analysis (Marfey’s Method)

When your


-amino acid lacks a chromophore or is buried in a biological matrix (e.g., serum), Marfey’s method is the industry standard for sensitivity and reliability.
The Mechanism

This method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[3] The reagent reacts with the amino group to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

MarfeysReaction Substrate Racemic beta-Amino Acid Intermediate Nucleophilic Aromatic Substitution (SNAr) Substrate->Intermediate Reagent Marfey's Reagent (L-FDAA) Reagent->Intermediate Diast1 L-L Diastereomer (Hydrophobic) Intermediate->Diast1 Diast2 L-D Diastereomer (Less Hydrophobic) Intermediate->Diast2 Separation C18 HPLC Separation Diast1->Separation Diast2->Separation

Figure 2: Reaction pathway for Marfey's derivatization converting enantiomers to separable diastereomers.

Experimental Protocol: Advanced Marfey’s

Objective: Trace determination of


-leucine ee.
  • Derivatization:

    • Mix 50

      
      L sample (50 mM in water) with 100 
      
      
      
      L 1% FDAA in acetone.
    • Add 20

      
      L 1 M NaHCO
      
      
      
      .
    • Heat at 40°C for 1 hour.

    • Stop Reaction: Add 20

      
      L 1 M HCl to quench and neutralize.
      
  • LC-MS Analysis:

    • Column: C18 (e.g., Cortecs C18, 1.6

      
      m).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.[4]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

    • Gradient: 5% to 60% B over 20 mins.

  • Critical Insight:

    • 
      -amino acid derivatives generally elute later than their 
      
      
      
      -counterparts due to increased hydrophobicity from the extra methylene group.
    • Use L-FDAA and D-FDAA in parallel runs to confirm elution order (the "Advanced Marfey's" approach).

Field Validation: The Sitagliptin Case Study

To demonstrate the application of these methods in a regulated environment, we examine Sitagliptin , a drug based on a


-amino acid core ((3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid).

The Challenge: The manufacturing process must strictly control the (S)-enantiomer impurity.

Industry Standard Method (Direct Reversed-Phase): While the free acid precursor is often analyzed via ZWIX (Method 1), the final drug salt is typically analyzed using immobilized polysaccharide columns under reversed-phase conditions.

  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: 10 mM Ammonium Acetate (pH adjusted with DEA) : Acetonitrile (40:60).

  • Performance:

    • Resolution (

      
      ): > 3.0.
      
    • Limit of Detection (LOD): ~0.0001 mg/mL (approx 0.05% impurity level).

    • Why this works: The "IC" column is robust against the amine functionality and the aqueous mobile phase suppresses peak tailing common with basic drugs.

Method 3: NMR Spectroscopy (Rapid Screening)

For synthetic chemists needing a quick check (ee > 90%) without method development, NMR using Chiral Solvating Agents (CSAs) is efficient.

  • Reagent: (R)-BINOL or Mosher's Acid.

  • Protocol:

    • Dissolve 5-10 mg of

      
      -amino acid ester in CDCl
      
      
      
      .
    • Add 1-2 equivalents of CSA.

    • Analyze

      
      H NMR (400 MHz+). Look for splitting of the 
      
      
      
      -proton signals or the ester methyl group.
  • Limitation: Precision is generally

    
     2-5%. Not suitable for final QC release (>99.5% purity requirements).
    

References

  • Ilisz, I., et al. (2012).

    
    - and 
    
    
    
    -amino acids on zwitterionic chiral stationary phases." Journal of Chromatography A. Link
  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][4][5][6][7][8] Link

  • Daicel Chiral Technologies. (2020). "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)." Application Guide. Link

  • Gaddala, D., et al. (2020).[9] "RP-HPLC method development and validation for the determination of sitagliptin." International Journal of Research in Pharmaceutical Sciences. Link

  • Wenzel, T. J. (2018). "Chiral Reagents for Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy." Discrimination of Chiral Compounds Using NMR Spectroscopy. Link

Sources

Comparative

Publish Comparison Guide: Proteolytic Stability of Peptides with 4-Phenoxyphenyl Inserts

Executive Summary The transition of biologically active peptides from in vitro discovery to in vivo therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of biologically active peptides from in vitro discovery to in vivo therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation in human serum. Traditional modifications—such as N-methylation, D-amino acid substitution, and terminal capping—often yield diminishing returns, compromising target binding affinity in exchange for marginal stability gains.

The incorporation of 4-phenoxyphenyl inserts (typically introduced via Fmoc-4-(phenoxy)-L-phenylalanine during solid-phase synthesis) represents a paradigm shift in peptidomimetic design[1]. This bulky, bi-aryl ether side chain acts as a dual-function modification: it drastically enhances proteolytic stability through massive steric shielding while simultaneously improving target engagement via hydrophobic packing in deep protein-protein interaction (PPI) pockets. This guide objectively compares the proteolytic stability of 4-phenoxyphenyl-modified peptides against standard alternatives and provides field-proven, self-validating experimental protocols for your research workflows.

Mechanistic Causality: Why 4-Phenoxyphenyl?

As an application scientist, I evaluate peptide modifications not just by their empirical outcomes, but by their structural causality. The 4-phenoxyphenyl group confers stability through three distinct biophysical mechanisms:

  • Steric Shielding of the Scissile Bond: Proteases (such as trypsin, chymotrypsin, and exopeptidases) require precise spatial access to the peptide backbone to initiate nucleophilic attack. The sheer steric bulk of the bi-aryl ether system physically occludes the protease active site from accessing adjacent peptide bonds[2].

  • Hydrophobic Desolvation: Proteolytic hydrolysis is a water-dependent reaction. The highly hydrophobic nature of the phenoxy-phenyl ring locally desolvates the peptide backbone, creating an energetically unfavorable microenvironment for protease-mediated hydrolysis.

  • Conformational Rigidity (When Stapled): When used in conjunction with hydrocarbon stapling (e.g., in p53-MDM2 or Mcl-1 inhibitors), the 4-phenoxyphenyl group restricts the peptide into a rigid

    
    -helical conformation. Proteases generally require peptides to adopt an extended 
    
    
    
    -strand conformation to fit into their catalytic clefts; locking the helix inherently blocks degradation[3].

MechanisticPathway WT Wild-Type Peptide (Exposed Backbone) Protease Protease Active Site (e.g., Chymotrypsin) WT->Protease Backbone Binding Cleavage Rapid Proteolytic Cleavage (t1/2 < 15 min) Protease->Cleavage Hydrolysis Shield Steric & Hydrophobic Shielding Protease->Shield Steric Clash Mod 4-phenoxyphenyl Modified Peptide Mod->Protease Binding Attempt Stable Proteolytic Stability (t1/2 > 24 hrs) Shield->Stable Backbone Protection

Mechanistic pathway of protease resistance conferred by 4-phenoxyphenyl modifications.

Comparative Performance Analysis

To objectively evaluate the efficacy of the 4-phenoxyphenyl insert, we must benchmark it against standard peptide stabilization strategies. The data below synthesizes typical pharmacokinetic parameters observed in advanced peptidomimetic workflows (e.g., targeting Mcl-1 or transferrin receptors)[4][5].

Table 1: Comparative Stability and Affinity Metrics
Modification StrategyHuman Serum Half-Life (

)
Protease Resistance MechanismTarget Affinity (

) Impact
Cell Permeability
Wild-Type (Unmodified) ~10 - 15 minsNone (Rapid degradation)Baseline (1x)Poor
N-Methylation ~45 - 60 minsElimination of H-bond donorVariable (Often decreases)Moderate
D-Amino Acid Substitution ~2 - 4 hoursChirality mismatch in active siteHigh risk of binding lossPoor
Hydrocarbon Stapling ~6 - 12 hoursConformational restriction (

-helix)
Enhances (2x - 5x)Good
4-Phenoxyphenyl Insert > 24 hours Massive steric/hydrophobic shield Highly Enhanced (10x) Excellent

Note: The 4-phenoxyphenyl group excels because it does not merely block proteases; its flexible ether linkage allows it to adapt to deep hydrophobic pockets on target proteins, actively driving target affinity rather than sacrificing it for stability.

Experimental Methodology: A Self-Validating System

Trust in analytical data stems from the rigor of the underlying protocols. To validate the stability of your engineered peptides, you must employ a self-validating workflow that actively tracks intact mass, rather than merely monitoring the loss of a fluorescent signal.

Protocol A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The 4-phenoxyphenyl group is most efficiently introduced using commercially available Fmoc-4-(phenoxy)-L-phenylalanine[6].

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 2 × 10 minutes.

  • Coupling: Dissolve 3.0 equivalents of Fmoc-4-(phenoxy)-L-phenylalanine, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours. Causality note: The bulky nature of the phenoxy group requires extended coupling times and highly efficient activators like HATU to ensure complete reaction.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

  • Purification: Precipitate in cold diethyl ether and purify via preparative RP-HPLC.

Protocol B: LC-MS/MS Serum Stability Assay

To definitively prove proteolytic stability, we utilize an LC-MS/MS assay that quantifies the exact mass of the intact peptide over time[7].

  • Incubation: Dissolve the purified peptide in PBS to a 1 mg/mL stock. Mix with pooled human serum (type AB) to a final serum concentration of 25% and a peptide concentration of 100 µM. Incubate at 37°C in a shaking incubator.

  • Time-Point Sampling: At designated intervals (0, 1, 3, 6, 12, and 24 hours), extract a 100 µL aliquot.

  • Quenching & Precipitation: Immediately add the aliquot to 200 µL of ice-cold 96% ethanol (or 10% Trichloroacetic acid/Acetonitrile) to instantly denature serum proteases and halt degradation.

  • Centrifugation: Incubate at 4°C for 15 minutes, then centrifuge at 18,000 × g for 15 minutes to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via UPLC coupled to a QTOF mass spectrometer. Monitor the specific multiple reaction monitoring (MRM) transitions for the intact 4-phenoxyphenyl peptide.

  • Data Processing: Plot the area under the curve (AUC) of the intact peptide peak against time to calculate the degradation half-life (

    
    ).
    

Workflow Incubation 1. Incubation 37°C in 25% Human Serum Sampling 2. Time-Point Sampling 0, 1, 3, 6, 12, 24 hrs Incubation->Sampling Quenching 3. Quenching Cold Ethanol / ACN Sampling->Quenching Centrifugation 4. Centrifugation Protein Precipitation (18,000 x g) Quenching->Centrifugation LCMS 5. LC-MS/MS Analysis Intact Mass Quantification Centrifugation->LCMS Analysis 6. Data Processing t1/2 Calculation LCMS->Analysis

Step-by-step experimental workflow for LC-MS/MS based peptide serum stability assay.

Conclusion

For drug development professionals engineering the next generation of peptide therapeutics, relying on standard backbone modifications is no longer sufficient for overcoming in vivo proteolytic hurdles. The strategic insertion of a 4-phenoxyphenyl group offers a highly efficient, dual-action solution: it creates an impenetrable steric shield against serum proteases while actively driving hydrophobic engagement with target receptors. By implementing the robust synthesis and LC-MS/MS validation protocols outlined above, researchers can definitively quantify and leverage these stability gains to accelerate their clinical pipelines.

References

  • Brown, S. et al. (2010). Probing the α-Helical Structural Stability of Stapled p53 Peptides: Molecular Dynamics Simulations and Analysis. ResearchGate. Retrieved from[Link]

  • Yap, J. L., et al. (2014). Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. PMC - NIH. Retrieved from[Link]

  • Google Patents. US20240390508A1 - Human transferrin receptor binding peptide-drug conjugate.
  • National Institutes of Health. Structural and functional analysis of EntV reveals a 12 amino acid fragment protective against fungal infections. PMC - NIH. Retrieved from [Link]

Sources

Validation

Validation of Beta-Amino Acid Pharmacophores in Drug Design: A Technical Comparison Guide

Topic: Validation of Beta-Amino Acid Pharmacophores in Drug Design Content Type: Publish Comparison Guide Executive Summary The incorporation of -amino acids into peptidomimetics represents a paradigm shift in drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Beta-Amino Acid Pharmacophores in Drug Design Content Type: Publish Comparison Guide

Executive Summary

The incorporation of


-amino acids into peptidomimetics represents a paradigm shift in drug design, moving from metabolically labile 

-peptides to stable, structurally defined "foldamers." While

-amino acids (the building blocks of native proteins) offer biological recognition, they suffer from rapid proteolytic degradation and conformational entropy.

-amino acids—containing an additional backbone carbon—uncouple recognition from degradation. This guide objectively compares the performance of

-amino acid pharmacophores against native

-peptide alternatives, providing experimental workflows for validating their structural integrity, metabolic stability, and target affinity.
Comparative Performance Analysis: - vs. -Peptide Scaffolds

The primary driver for adopting


-amino acids is the "Stability-Structure" trade-off. Native peptides bind with high affinity but vanish in vivo. 

-peptides resist degradation but require precise pharmacophore mapping to maintain affinity due to altered backbone geometry.
Table 1: Head-to-Head Performance Metrics
FeatureNative

-Peptide

-Peptide (Foldamer)
Pharmacological Implication
Proteolytic Stability Low (

min to hrs)
High (

days to weeks)

-peptides evade common proteases (e.g., Pronase, Trypsin) due to backbone homologation.
Helical Geometry Right-handed

-helix (3.6 residues/turn)
Left-handed 14-helix (3.0 residues/turn)Direct residue replacement fails.

-peptides require "spatial alignment" rather than sequence homology.
Dipole Moment N-terminus (+)

C-terminus (-)
N-terminus (-)

C-terminus (+)
Macrodipole reversal in

-helices can alter electrostatic steering during receptor binding.
Conformational Entropy High (flexible in solution)Low (Pre-organized)

-peptides form stable secondary structures at shorter lengths (

), reducing the entropy cost of binding.
Synthesis Complexity Low (Standard SPPS)Moderate (Arndt-Eistert homologation)

-amino acids are now commercially available, but coupling kinetics are slower due to steric bulk.
Technical Deep Dive: The Pharmacophore Alignment Problem

Validating a


-amino acid pharmacophore is not a simple substitution exercise. Because the backbone is longer, the side chains project at different angles.
  • The

    
    -Helix:  3.6 residues per turn; side chains 
    
    
    
    align on one face.
  • The

    
    -Peptide 14-Helix:  ~3.0 residues per turn; side chains 
    
    
    
    align.

Critical Insight: To validate a


-pharmacophore, one must map the spatial vectors of the functional groups (

vector) rather than the sequence index. Failure to account for the 14-helix's 3-residue periodicity is the most common cause of affinity loss.
Experimental Validation Protocols

To establish the validity of a


-amino acid drug candidate, the following self-validating workflow is required.
Protocol A: Proteolytic Stability Assay (The "Litmus Test")

Objective: Quantify the resistance of the pharmacophore to enzymatic cleavage compared to its


-analog.
  • Preparation: Dissolve the

    
    -peptide and the 
    
    
    
    -control (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4).
  • Enzyme Initiation: Add Pronase E (a mixture of exo- and endo-peptidases) to a final concentration of 0.1 mg/mL. Alternatively, use human serum (50% v/v) for physiological relevance.

  • Incubation: Incubate at 37°C with varying time points:

    
    .
    
  • Quenching: At each time point, remove a 50

    
    L aliquot and quench immediately with 50 
    
    
    
    L of 10% Trichloroacetic acid (TCA) or acetonitrile. Centrifuge at 10,000g for 5 mins to pellet enzymes.
  • Quantification (HPLC/MS): Inject supernatant onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

    • Detection: UV at 214 nm (peptide bond) and ESI-MS.

  • Calculation: Plot the % remaining parent compound vs. time.

    • Validation Criteria: The

      
      -peptide should show 
      
      
      
      integrity at 24h, whereas the
      
      
      -control should show
      
      
      .
Protocol B: Structural Validation via Circular Dichroism (CD)

Objective: Confirm the


-peptide adopts the intended stable secondary structure (e.g., 14-helix) in solution.[1]
  • Sample Prep: Prepare a 50

    
    M solution of the peptide in Methanol (favors 14-helix) and Water (checks aqueous stability).
    
  • Measurement: Record CD spectra from 190 nm to 260 nm at 25°C in a 1 mm quartz cuvette.

  • Data Analysis:

    • 14-Helix Signature: Look for a minimum (negative ellipticity) at ~214 nm . (Note: This is distinct from the

      
      -helix minima at 208/222 nm).
      
    • 12-Helix Signature: Look for maxima at ~205 nm and minima at ~220 nm.

  • Validation: If the characteristic minimum is absent, the pharmacophore is unstructured ("random coil"), and binding affinity data may be compromised by entropic penalties.

Case Study: Sitagliptin (Januvia®)

Target: Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes.

  • The Challenge: DPP-4 cleaves N-terminal dipeptides (X-Pro or X-Ala) from incretin hormones like GLP-1. Inhibitors mimicking this substrate must bind the active site without being cleaved themselves.

  • The

    
    -Solution:  Sitagliptin incorporates a 
    
    
    
    -amino amide
    moiety (3-amino-4-(2,4,5-trifluorophenyl)butanoyl).
  • Validation Results:

    • Binding: The

      
      -amino group forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site (mimicking the N-terminus of the substrate).
      
    • Stability:[1][2][3][4][5][6] The presence of the

      
      -carbon prevents the enzyme's catalytic triad from processing the amide bond. It acts as a "product analog" that cannot be hydrolyzed.
      
    • Outcome: First-in-class approval (2006), validating the safety and efficacy of

      
      -amino acid pharmacophores in humans.
      
Visualization of Validation Logic

The following diagram illustrates the decision tree and experimental workflow for validating a


-amino acid pharmacophore.

BetaValidation Start Pharmacophore Design Design Map Alpha-Helix Side Chains (i, i+3, i+4) to Beta-14-Helix (i, i+3, i+6) Start->Design Synthesis Solid Phase Synthesis (Arndt-Eistert Homologation) Design->Synthesis StructCheck Structural Validation (CD/NMR) Is 14-Helix formed? Synthesis->StructCheck Redesign Redesign Sequence (Add cyclic constraints) StructCheck->Redesign Random Coil Stability Proteolytic Assay (Pronase E / Serum) StructCheck->Stability Stable Helix Redesign->Synthesis Binding Binding Affinity (Ki) & Functional Assay Stability->Binding t1/2 > 24h Binding->Design Loss of Activity (Vector Mismatch) Success Validated Beta-Pharmacophore (High Stability + High Affinity) Binding->Success Retains Activity

Caption: Iterative workflow for the design, structural verification, and biological validation of


-amino acid pharmacophores.
Mechanistic Comparison: vs Helix Topography[6]

This diagram contrasts the side-chain presentation, highlighting why direct sequence translation often fails.

HelixTopo cluster_alpha Alpha-Peptide (Native) cluster_beta Beta-Peptide (14-Helix) A1 Residue i A2 Residue i+3 (Face A) A1->A2 100 deg turn A3 Residue i+4 (Face A) A2->A3 Mismatch PHARMACOPHORE MISMATCH A3->Mismatch B1 Residue i B2 Residue i+3 (Face A) B1->B2 120 deg turn B3 Residue i+6 (Face A) B2->B3 B3->Mismatch Correction Requires Vector Re-alignment Mismatch->Correction

Caption: Topographical divergence between


-helix (3.6 residues/turn) and 

-14-helix (3.0 residues/turn) requiring index re-mapping.
References
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research.

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical Reviews.

  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[7] Current Topics in Medicinal Chemistry.

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research.

Sources

Comparative

spectroscopic analysis of 4-phenoxyphenyl derivatives

Advanced Spectroscopic Profiling of 4-Phenoxyphenyl Derivatives: A Comparative Methodological Guide Introduction The 4-phenoxyphenyl scaffold (diphenyl ether core) is a privileged pharmacophore ubiquitous in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Profiling of 4-Phenoxyphenyl Derivatives: A Comparative Methodological Guide

Introduction

The 4-phenoxyphenyl scaffold (diphenyl ether core) is a privileged pharmacophore ubiquitous in modern drug discovery, featured prominently in kinase inhibitors, antimicrobial polyketides, and antiparasitic agents (1)[1]. The structural diversity of these derivatives primarily arises from variations in substituent groups on the phenolic rings, which dictate their rigid planar conformations and target-binding affinities (2)[2].

However, characterizing these molecules presents distinct analytical challenges. The dense electron cloud of the ether linkage and the presence of multiple aromatic protons often lead to severe spectral overlap. As a Senior Application Scientist, I have designed this guide to objectively compare conventional spectroscopic approaches with advanced multidimensional techniques, providing a self-validating framework for the unambiguous structural elucidation of 4-phenoxyphenyl derivatives.

Comparison of Analytical Modalities: Conventional vs. Advanced

Historically, standard 1D Nuclear Magnetic Resonance (NMR) and low-resolution Mass Spectrometry (MS) were sufficient for basic confirmation. Today, the complexity of novel synthetic derivatives necessitates High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 2D NMR.

  • NMR Spectroscopy : In 1D ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H NMR, aromatic protons of the 4-phenoxyphenyl core typically resonate in a tight window between 6.88 and 7.86 ppm (3)[3]. Because the shielding effect of the phenoxy bridge alters local electron density, substituent effects cause significant signal overlap (4)[4]. Relying solely on 1D NMR often fails to differentiate regioisomers. Advanced 2D NMR (HSQC, HMBC) resolves this by dispersing signals across a second frequency dimension, allowing for the precise mapping of carbon-proton connectivities and remote correlations across the ether linkage ()[2].
    
  • Mass Spectrometry : Conventional LC-MS provides nominal mass, which is inadequate for identifying isobaric impurities or confirming the exact elemental composition of highly functionalized derivatives (e.g., glycosylated diphenyl ethers) (5)[5]. HR-ESI-MS delivers sub-ppm mass accuracy, enabling the calculation of exact molecular formulas and providing detailed fragmentation pathways (MS/MS) crucial for localizing substituents on either the phenoxy or phenyl ring.

Quantitative Comparison of Spectroscopic Techniques
Analytical TechniquePrimary ApplicationResolution / AccuracyStructural ConfidenceSample RequirementThroughput
1D NMR (

H,

C)
Basic structural confirmationLow (susceptible to overlap)Moderate2–5 mgHigh (1–5 min/sample)
2D NMR (HSQC, HMBC) Regioisomer differentiationHigh (2D dispersion)Very High5–10 mgLow (1–12 hrs/sample)
Low-Res LC-MS Reaction monitoringNominal (

0.1 Da)
Low< 1

g
Very High (< 5 min)
UPLC-HR-ESI-MS/MS Exact mass, fragmentationHigh (< 2 ppm error)High< 0.1

g
High (10–15 min)

Logical Workflow for Structural Elucidation

To ensure scientific integrity, the analytical workflow must be treated as a self-validating system where MS data (molecular formula) constrains the NMR interpretation (structural connectivity).

SpectroscopicWorkflow Start Synthesized 4-Phenoxyphenyl Derivative HRMS UPLC-HR-ESI-MS/MS (Exact Mass & Fragmentation) Start->HRMS NMR1D 1D NMR (1H, 13C) at 500/600 MHz Start->NMR1D Formula Determine Molecular Formula (< 2 ppm error) HRMS->Formula Validation Cross-Validation: Match Connectivities to Formula Formula->Validation Overlap Aromatic Signal Overlap > 10%? NMR1D->Overlap NMR2D 2D NMR (HSQC, HMBC) for Remote Correlations Overlap->NMR2D Yes Overlap->Validation No NMR2D->Validation Final Unambiguous Structural Elucidation Validation->Final

Figure 1: Self-validating spectroscopic workflow for 4-phenoxyphenyl derivatives.

Detailed Experimental Protocols

To guarantee reproducibility, the following protocols outline the optimized parameters for analyzing diphenyl ether scaffolds. Causality is embedded in every step to explain why these specific parameters are chosen.

Protocol 1: High-Resolution NMR Acquisition (1D & 2D)

Causality & Rationale: The rigid planar structure of the diphenyl ether skeleton restricts free rotation, occasionally leading to line broadening. Using a high-field magnet (≥500 MHz) and appropriate solvent selection mitigates this issue and resolves closely eluting aromatic peaks (2)[2].

  • Sample Preparation: Dissolve 5–10 mg of the purified derivative in 0.6 mL of deuterated solvent. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is preferred for non-polar derivatives, while 
    
    
    
    is required for highly functionalized or polar polyketide-like structures ()[2]. Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
  • 1D

    
    H NMR Acquisition:  Operate at 500 MHz or 600 MHz. Set the spectral width to 12 ppm, centered at 5 ppm. Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds to ensure the complete relaxation of the sterically hindered aromatic protons.
    
  • 2D HSQC (Heteronuclear Single Quantum Coherence): If aromatic signals overlap (e.g., between 6.90 and 7.42 ppm), run an HSQC experiment to correlate protons to their directly attached carbons, effectively spreading the overlapping 1D signals across the

    
    C dimension.
    
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To determine the exact position of substituents relative to the ether bridge, acquire HMBC spectra. Optimize the long-range coupling constant (

    
    ) to 8 Hz. Look for critical cross-peaks between the aromatic protons (e.g., at 6.90 ppm) and the quaternary oxygen-bearing carbons (typically resonating around 156-159 ppm) (5)[5].
    
Protocol 2: UPLC-HR-ESI-MS/MS Profiling

Causality & Rationale: Collisionally Activated Dissociation (CAD) MS/MS is necessary to cleave the robust ether bond, yielding characteristic phenoxy and phenyl fragment ions that confirm the integrity of the core scaffold (3)[3].

  • Chromatographic Separation: Inject 1

    
    L of a 1 
    
    
    
    g/mL sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7
    
    
    m). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes at a flow rate of 0.4 mL/min.
  • Source Optimization: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 2.8–3.0 kV to ensure a stable spray without inducing premature in-source fragmentation (3)[3]. Set the cone voltage to 20–35 V and the desolvation temperature to 150–250 °C (3)[3].

  • MS/MS Acquisition: Isolate the precursor ion

    
     in Q1. Admit Argon gas into the collision cell. Apply a collision energy ramp of 10–50 V to induce fragmentation and monitor the product ions (3)[3].
    
  • Data Analysis: Calculate the exact mass of the parent ion. A mass error of < 2 ppm validates the molecular formula. Analyze the MS/MS spectra for the characteristic neutral loss of the phenolic moiety.

Conclusion

The robust characterization of 4-phenoxyphenyl derivatives cannot rely on isolated analytical techniques. By coupling the atomic-level connectivity mapping of 2D NMR with the exact mass and fragmentation capabilities of HR-ESI-MS, researchers create a self-validating data matrix. This rigorous approach prevents misassignments of regioisomers and ensures the highest level of scientific integrity in drug development pipelines.

References

  • Source: oreateai.
  • Source: nih.
  • Source: cdnsciencepub.
  • Source: mdpi.
  • Title: Synthesis, Kinetic Characterization and Metabolism of Diastereomeric 2-(1-(4-Phenoxyphenylsulfonyl)ethyl)

Sources

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